Tetrahydroharman
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIJOZBIVDCQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027440 | |
| Record name | 1,2,3,4-Tetrahydroharmane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2506-10-7, 525-40-6 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2506-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calligonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydroharmane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydroharman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydroharmane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROHARMANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CLK26X7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Endogenous Formation of Tetrahydroharman in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroharman (THH), a member of the β-carboline family of alkaloids, is endogenously formed in mammals through a cyclization reaction between tryptamine (B22526) and acetaldehyde. This reaction, known as the Pictet-Spengler reaction, can occur under physiological conditions and may be facilitated by enzymatic activity. Endogenous THH is implicated in various physiological and pathological processes, primarily through its interaction with monoaminergic neurotransmitter systems. This technical guide provides an in-depth overview of the biosynthesis of THH, quantitative data on its presence in mammalian tissues, detailed experimental protocols for its detection, and a review of its interaction with key signaling pathways.
Introduction
β-Carbolines are a diverse group of indole (B1671886) alkaloids found in various plants, foodstuffs, and endogenously in mammals.[1] this compound (1-methyl-1,2,3,4-tetrahydro-β-carboline), a tetrahydro-β-carboline, is of particular interest due to its potential role as a neuromodulator. Its endogenous formation raises questions about its physiological significance and its potential involvement in neurological and psychiatric conditions. This document serves as a comprehensive resource for researchers investigating the endogenous formation and function of THH in mammals.
Biosynthesis of this compound
The primary pathway for the endogenous formation of this compound is the Pictet-Spengler reaction.[2][3] This reaction involves the condensation of an indoleamine, specifically tryptamine, with an aldehyde, acetaldehyde, followed by ring closure.[4]
Precursors:
-
Tryptamine: A monoamine neurotransmitter and neuromodulator derived from the essential amino acid tryptophan. Tryptamine is widely distributed in the mammalian brain.[5]
-
Acetaldehyde: A reactive aldehyde that can be formed from various metabolic processes, including the metabolism of ethanol. Increased blood aldehyde levels, such as those occurring during alcohol consumption, could potentially lead to an increased formation of β-carbolines.[6]
The Pictet-Spengler reaction can proceed non-enzymatically under physiological conditions, such as in acidic environments.[3] However, the existence of enzymes that catalyze this reaction, termed "Pictet-Spenglerases," has been established in plants (e.g., strictosidine (B192452) synthase) and fungi.[1][3][7][8] While a specific mammalian enzyme for the tryptamine-acetaldehyde condensation has not been definitively identified, the presence of proteins with similarities to strictosidine synthase in the human brain suggests that the reaction may be, at least in part, enzymatically mediated in mammals.[5]
Following its formation, this compound can be further metabolized. One significant metabolic pathway is its oxidation to the aromatic β-carboline, harman. This oxidation can be catalyzed by heme peroxidases.[9]
References
- 1. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of pharmacological levels of harmane, harmine and harmaline in mammalian brain tissue, cerebrospinal fluid and plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Natural Sources of Tetrahydroharman in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroharman (1-methyl-1,2,3,4-tetrahydro-β-carboline) is a naturally occurring β-carboline alkaloid found in a variety of plant species. This document provides a comprehensive overview of the botanical sources of this compound, compiling available quantitative data on its concentration in different plant matrices. Detailed experimental protocols for the extraction and quantification of this compound are presented, drawing from established analytical methodologies. Furthermore, this guide illustrates the known biological signaling pathways of this compound and a typical experimental workflow using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound and its derivatives are of significant interest to the scientific community due to their diverse pharmacological activities, including potential neuroprotective and antioxidant effects. These compounds are biosynthesized in plants, often alongside other β-carboline alkaloids. Understanding the natural distribution and concentration of this compound is crucial for its potential development as a therapeutic agent. This guide aims to consolidate the current knowledge on the plant-based sources of this compound, providing a technical framework for its extraction, quantification, and biological investigation.
Botanical Sources of this compound
This compound has been identified in several plant families. The most well-documented sources include Peganum harmala (Syrian Rue) and Banisteriopsis caapi, a key ingredient in the psychoactive beverage Ayahuasca. Other reported plant sources include species from the genera Calligonum, Elaeagnus, and Petalostyles.
Quantitative Data
The concentration of this compound and its methoxy (B1213986) derivative, Tetrahydroharmine, can vary significantly depending on the plant species, the specific part of the plant, and the geographical origin. The following tables summarize the available quantitative data.
Table 1: Concentration of this compound and its Derivatives in Peganum harmala
| Plant Part | Compound | Concentration (% w/w) | Reference |
| Seeds | Tetrahydroharmine | 0.1 | [1] |
| Seeds | This compound | 0.061 | [2] |
Table 2: Concentration of Tetrahydroharmine (THH) in Banisteriopsis caapi
| Plant Part | Compound | Mean Concentration (mg/g) | Range of Concentration (mg/g) | Reference |
| Liana | Tetrahydroharmine (THH) | 2.18 | Not specified | [3] |
| Liana (specific sample) | Tetrahydroharmine (THH) | 3.084 | Not applicable | [4] |
Table 3: Qualitative Presence of this compound in Other Plant Species
| Plant Species | Plant Part | Compound | Reference |
| Calligonum minimum | Roots | This compound (Calligonine) | [5] |
| Elaeagnus angustifolia | Bark | This compound (Calligonine) | [5] |
| Petalostyles labicheoides | Not specified | This compound | [5] |
Experimental Protocols
The extraction and quantification of this compound from plant materials typically involve solvent extraction followed by chromatographic analysis. The following is a composite protocol based on methodologies described in the scientific literature.
Extraction of β-Carbolines from Plant Material
-
Sample Preparation: Air-dry the plant material (e.g., seeds, leaves, bark) at room temperature and grind it into a fine powder using a mechanical grinder.
-
Defatting (for lipid-rich materials like seeds): Macerate the powdered plant material in n-hexane or petroleum ether for 24 hours to remove lipids. Filter the mixture and discard the solvent.
-
Alkaloid Extraction:
-
Transfer the defatted plant material to a Soxhlet apparatus.
-
Extract the material with methanol (B129727) or an 85% aqueous ethanol (B145695) solution for 6-8 hours.
-
Alternatively, perform maceration with methanol at room temperature for 24-48 hours with occasional shaking.
-
-
Acid-Base Extraction for Purification:
-
Evaporate the solvent from the extract under reduced pressure to obtain a crude residue.
-
Dissolve the residue in a 5% hydrochloric acid solution.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) to remove neutral and weakly basic compounds. Discard the organic phase.
-
Adjust the pH of the aqueous phase to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution).
-
Extract the alkaline solution multiple times with dichloromethane or chloroform. The β-carboline alkaloids will partition into the organic phase.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Final Concentration: Evaporate the solvent from the organic extract to yield the crude alkaloid fraction.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve a precisely weighed amount of the crude alkaloid extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% formic acid in water or an ammonium acetate (B1210297) buffer). The elution can be isocratic or gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detection is highly sensitive and selective for β-carbolines. Excitation and emission wavelengths should be optimized for this compound (e.g., Ex: 280 nm, Em: 360 nm). UV detection can also be used.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Biological Activities
The biological activities of this compound are multifaceted, with its interaction with the serotonergic system and its antioxidant properties being the most studied.
Interaction with the Serotonergic System
This compound is known to interact with the serotonin (B10506) system, although its affinity for serotonin receptors is lower than for tryptamine (B22526) receptors. It has been reported to be a weak serotonin reuptake inhibitor (SSRI).[6]
Caption: Interaction of this compound with the Serotonin Transporter.
Antioxidant and Radical Scavenging Activity
This compound has demonstrated significant antioxidant and radical scavenging properties. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.
Caption: Antioxidant mechanism of this compound via radical scavenging.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from plant sources.
Caption: General workflow for this compound extraction and analysis.
Conclusion
This technical guide has summarized the key information regarding the natural sources of this compound in plants. While quantitative data is available for prominent sources like Peganum harmala and Banisteriopsis caapi, further research is needed to quantify this alkaloid in other reported botanical sources. The provided experimental protocols offer a solid foundation for researchers to extract and analyze this compound. The elucidation of its biological signaling pathways, particularly its antioxidant and neuromodulatory effects, underscores its potential for further investigation in drug development. The diagrams presented herein provide a visual representation of these complex processes, aiding in the conceptual understanding of this compound's chemistry and biology.
References
- 1. Phytochemical analysis and inhibitory effects of Calligonum polygonoides on pancreatic α-amylase and β-glucosidase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.comu.edu.tr [abis-files.comu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effects of Calligonum comosum as a Natural Remedy to Counteract Pregabalin‐Induced Toxicity: Insights From Chemical Profiling, In Vivo, and In Silico Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Tetrahydroharman from Tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway leading from the essential amino acid L-tryptophan to the psychoactive β-carboline alkaloid, tetrahydroharman (1-methyl-1,2,3,4-tetrahydro-β-carboline). This pathway is of significant interest due to the pharmacological activities of its products and their potential roles in neurochemistry. The synthesis is a two-step process involving enzymatic decarboxylation followed by a cyclization reaction.
Step 1: Decarboxylation of L-Tryptophan to Tryptamine (B22526)
The initial and rate-limiting step in the biosynthesis of numerous indole (B1671886) alkaloids and neurotransmitters is the decarboxylation of L-tryptophan.[1] This reaction removes the carboxyl group from the α-carbon of tryptophan to yield the biogenic amine, tryptamine.
Enzyme: Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase or Tryptophan decarboxylase (TDC).[1] Enzyme Commission (EC) Number: 4.1.1.28[1] Cofactor: Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is essential for the catalytic mechanism.[2]
The reaction mechanism involves the formation of a Schiff base between the PLP cofactor and an invariable lysine (B10760008) residue in the enzyme's active site.[2] The amino acid substrate then displaces the lysine in a transaldimination reaction, positioning its carboxyl group for cleavage and subsequent release of carbon dioxide and the tryptamine product.[2] While AADCs from mammals and insects can accept a broad range of aromatic L-amino acids, plant-derived enzymes often exhibit higher specificity for substrates with either indole or phenol (B47542) side chains.[2]
Step 2: Pictet-Spengler Cyclization of Tryptamine with Acetaldehyde
The defining step in the formation of the tetrahydro-β-carboline skeleton is the Pictet-Spengler reaction.[3] In this reaction, the primary amine of tryptamine undergoes condensation with a carbonyl compound—in the case of this compound, this is acetaldehyde—followed by an intramolecular electrophilic ring closure.[3][4]
This reaction can proceed spontaneously, particularly under acidic conditions, but can also be catalyzed enzymatically.[4] Enzymes such as strictosidine (B192452) synthase, a "Pictet-Spenglerase," catalyze this type of reaction in the biosynthesis of many complex indole alkaloids.[5]
Reaction Mechanism:
-
Imine Formation: The amine group of tryptamine attacks the carbonyl carbon of acetaldehyde, and after dehydration, forms a Schiff base.
-
Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[4][5] This is the driving force for the cyclization.[3]
-
Cyclization: The electron-rich C2 position of the indole ring of tryptamine acts as a nucleophile, attacking the iminium ion.[5][6][7] This forms a new carbon-carbon bond and a spirocyclic intermediate.[5][6]
-
Rearrangement and Deprotonation: The spirocycle rapidly rearranges, and subsequent deprotonation re-aromatizes the indole system, yielding the stable 1-methyl-1,2,3,4-tetrahydro-β-carboline (this compound) product.[5]
Visualized Pathways and Mechanisms
References
- 1. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of Tetrahydroharman
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroharman (THH), a β-carboline alkaloid, is a compound of significant interest in neuroscience and pharmacology due to its diverse biological activities. A thorough understanding of its chemical properties and stability is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, its stability under various conditions, and its metabolic fate. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key analytical methods are described. Furthermore, metabolic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Chemical Properties of this compound
This compound, systematically named 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, is a tricyclic indole (B1671886) alkaloid. Its chemical and physical properties are summarized in the tables below.
General and Physicochemical Properties
The fundamental identifying and physicochemical characteristics of this compound are presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | [1] |
| Synonyms | THH, Tetrahydroharmane, 1-Methyl-1,2,3,4-tetrahydro-β-carboline | [1] |
| CAS Number | 2506-10-7 | [1] |
| Molecular Formula | C₁₂H₁₄N₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 179-180 °C | [3] |
| Boiling Point | 362.6 °C (predicted) | [3] |
| pKa | Not available |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for formulation development and analytical method design. Its solubility profile is detailed in Table 2.
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [2] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Chloroform | Soluble | [3] |
| Hexane | Poorly soluble | [3] |
Stability of this compound
The stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and therapeutic efficacy. This section details the stability of this compound under various stress conditions.
Temperature Stability
A study on the stability of this compound in aqueous and ascorbate-containing solutions at different temperatures demonstrated its relative stability. The percentage recovery after 12 days is summarized in Table 3.
| Temperature | Vehicle | Percent Recovery (after 12 days) | Reference |
| -20 °C | Water | ~95% | [4] |
| -20 °C | Ascorbate (B8700270) (0.1 mg/mL) | ~98% | [4] |
| 22 °C | Water | ~90% | [4] |
| 22 °C | Ascorbate (0.1 mg/mL) | ~92% | [4] |
| 37 °C | Water | ~86% | [4] |
| 37 °C | Ascorbate (0.1 mg/mL) | ~88% | [4] |
These results indicate that this compound exhibits good stability at lower temperatures, with some degradation observed at elevated temperatures over a 12-day period. The presence of an antioxidant like ascorbate appears to slightly improve its stability.
pH-Dependent Stability and Degradation
While specific kinetic data on the pH-dependent degradation of this compound is not extensively available in the public domain, general principles of β-carboline chemistry suggest that it is more stable in neutral to slightly acidic conditions. In strongly acidic or alkaline conditions, degradation is likely to be accelerated.
A known degradation pathway involves the reaction with nitrosating agents, such as nitrite, under acidic conditions. This reaction can lead to the formation of nitroso-derivatives, which can further undergo oxidative decarboxylation to form dihydro-β-carbolines and ultimately the aromatic β-carbolines, harman (B1672943) and norharman.[5]
Photostability
Oxidative Stability
This compound can be susceptible to oxidation, leading to the formation of its corresponding dihydro and fully aromatic derivatives, such as harman.[3] The use of antioxidants in formulations may be necessary to mitigate oxidative degradation.
Metabolic Stability and Pathways
The metabolic fate of this compound is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. In vivo studies in rats have elucidated two primary metabolic pathways.[6]
In Vivo Metabolism
The principal metabolic transformations of this compound in rats are:
-
Hydroxylation: The aromatic ring of this compound undergoes hydroxylation, likely at the C6 or C7 position, followed by phase II conjugation with glucuronic acid or sulfate.[3][6]
-
Dehydrogenation: The tetrahydro-β-carboline ring system can be dehydrogenated to form the corresponding aromatic β-carboline, norharman.[6]
The in vitro metabolism of related β-carbolines suggests the involvement of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, in the oxidative metabolism.[7]
Experimental Protocols
This section provides an overview of the methodologies for key experiments related to the analysis and stability testing of this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its degradation products. The following is a general protocol based on established methods for related compounds.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound.
Materials and Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer
-
This compound reference standard
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection: UV absorbance at a suitable wavelength (e.g., 220 nm or 270 nm) or fluorescence detection (e.g., Excitation: 280 nm, Emission: 360 nm).
-
Injection Volume: 10-20 µL
Method Development and Validation:
-
Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Method Optimization: Adjust chromatographic parameters (mobile phase composition, pH, gradient profile) to achieve adequate separation between the parent drug and all degradation products.
-
Method Validation (according to ICH guidelines):
-
Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Detection Limit (LOD) and Quantitation Limit (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay is used to assess the intrinsic metabolic stability of this compound.
Objective: To determine the rate of metabolism of this compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound
-
LC-MS/MS system
Experimental Procedure:
-
Pre-incubate HLMs in phosphate buffer at 37 °C.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Incubate the mixture at 37 °C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Conclusion
This technical guide provides a detailed overview of the chemical properties and stability of this compound, crucial for its advancement as a potential therapeutic agent. The presented data, summarized in clear tables and visualized through diagrams, offer a solid foundation for researchers and drug development professionals. While the core physicochemical properties and primary metabolic pathways have been outlined, further detailed studies on degradation kinetics under various pH and light conditions are recommended for a complete stability profile. The provided experimental protocols serve as a starting point for the development and validation of robust analytical methods essential for quality control and pharmacokinetic studies.
References
- 1. Two metabolic pathways of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT), Harmine, Harmaline and Tetrahydroharmine: Clinical and Forensic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Deep Dive into the Solubility of Tetrahydroharman for Researchers and Drug Development Professionals
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the solubility of tetrahydroharman (THH), a neuroactive β-carboline alkaloid, in various aqueous and organic solvents. Understanding the solubility of THH is critical for researchers in pharmacology, neuroscience, and drug development to facilitate in vitro and in vivo studies, formulation development, and toxicological assessments. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates the key signaling pathway associated with this compound's biological activity.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, data for structurally similar β-carboline alkaloids provide valuable insights into its likely solubility profile. The following table summarizes the available quantitative data for related compounds and qualitative information for this compound.
| Compound | Solvent | Solubility | Temperature (°C) | pH | Source |
| 1,2,3,4-Tetrahydro-β-carboline | Dimethyl sulfoxide (B87167) (DMSO) | ~ 20 mg/mL | Not Specified | Not Specified | [1][2] |
| Dimethyl formamide (B127407) (DMF) | ~ 20 mg/mL | Not Specified | Not Specified | [1][2] | |
| DMSO:PBS (1:3) | ~ 0.33 mg/mL | Not Specified | 7.2 | [1][2] | |
| 2-Methyl-1,2,3,4-tetrahydro-β-carboline | Dimethyl formamide (DMF) | 2 mg/mL | Not Specified | Not Specified | [3] |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | Not Specified | Not Specified | [3] | |
| Ethanol | 1 mg/mL | Not Specified | Not Specified | [3] | |
| Phosphate-buffered saline (PBS) | Insoluble | Not Specified | 7.2 | [3] | |
| This compound | Water (neutral) | Limited/Poor | Not Specified | Neutral | [4][5] |
| Acidic Aqueous Solutions | Significantly Increased | Not Specified | Acidic | [4] | |
| Ethanol | Soluble/Appreciable | Not Specified | Not Specified | [4][5] | |
| Dichloromethane | Soluble | Not Specified | Not Specified | [5] | |
| Methanol | Appreciable | Not Specified | Not Specified | [4] | |
| Chloroform | Moderate to Good | Not Specified | Not Specified | [4] | |
| Dimethyl sulfoxide (DMSO) | Soluble | Not Specified | Not Specified | [4] | |
| Acetonitrile | Soluble (less than alcohols) | Not Specified | Not Specified | [4] | |
| Hexane | Poor | Not Specified | Not Specified | [4] | |
| Petroleum Ether | Poor | Not Specified | Not Specified | [4] |
Note: The solubility of this compound is expected to be influenced by its amphiphilic nature, possessing both hydrophobic aromatic regions and a hydrophilic nitrogen-containing ring.[4] Its basic nitrogen atom allows for increased solubility in acidic aqueous solutions due to the formation of a water-soluble salt.[4]
Experimental Protocols for Solubility Determination
A standardized and reproducible method for determining the solubility of a compound is crucial for accurate scientific investigation. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.
Shake-Flask Method for this compound Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a constant temperature environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-30 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration (Optional but Recommended): For further assurance of removing any fine particulate matter, filter the collected supernatant through a syringe filter compatible with the solvent used.
-
Dilution: Dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
The following diagram illustrates the general workflow for this experimental protocol.
References
The In Vivo Metabolic Fate of Tetrahydroharman: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of Tetrahydroharman (THH), a naturally occurring beta-carboline alkaloid found in various plants and foodstuffs. Understanding the biotransformation of THH is crucial for elucidating its pharmacological and toxicological profiles, as well as for the development of novel therapeutics. This document synthesizes current knowledge on its metabolic pathways, pharmacokinetic parameters, and the experimental methodologies used to study them.
Metabolic Pathways of this compound
The in vivo metabolism of this compound (THH) proceeds through two primary pathways: Phase I oxidation and Phase II conjugation . A secondary pathway involving dehydrogenation has also been identified. These transformations are primarily carried out by cytochrome P450 (CYP450) enzymes and heme peroxidases, leading to a variety of metabolites that are then excreted.[1][2][3]
Phase I Metabolism: Oxidation and Dehydrogenation
The initial phase of THH metabolism involves structural modifications through oxidation and dehydrogenation.
-
Hydroxylation: The primary oxidative route is the hydroxylation of the benzene (B151609) ring, which can occur at the C-6 or C-7 position.[1] This reaction is thought to proceed via an epoxide intermediate.[1] In studies with the related compound tetrahydronorharmane (THN), the ratio of 6-hydroxy to 7-hydroxy metabolites was found to be sex-dependent in rats.[1]
-
O-demethylation: For methoxylated beta-carbolines like harmine (B1663883) and harmaline (B1672942), O-demethylation is a known metabolic pathway.[4] While THH itself is not methoxylated, this pathway is relevant for related harmala alkaloids often found alongside it. For instance, harmaline can be O-demethylated to harmalol.[4]
-
Dehydrogenation: THH can undergo dehydrogenation to form its aromatic counterpart, norharman.[1][3] This process can be catalyzed by heme peroxidases.[3] Norharman itself can be further metabolized.[1]
Phase II Metabolism: Conjugation
Following Phase I oxidation, the resulting hydroxylated metabolites are rapidly conjugated with endogenous molecules to increase their water solubility and facilitate excretion.
-
Glucuronidation and Sulfation: The hydroxylated metabolites of THH and related beta-carbolines are conjugated with glucuronic acid or sulfate.[2] These conjugated compounds are the main metabolites found in urine.[1] In rats, the extent of sulfation versus glucuronidation can differ between sexes.[2]
The following diagram illustrates the proposed metabolic pathways of this compound.
Quantitative Pharmacokinetic Data
Quantitative data on the pharmacokinetics of THH and its metabolites are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key pharmacokinetic parameters from in vivo studies.
| Parameter | Species | Matrix | Value | Reference |
| Elimination Half-Life (t½) | Rat | Brain | 1.8 h | [2] |
| Elimination Half-Life (t½) | Rat | Blood | 6.24 h | [2] |
| Accumulation Half-Life (in urine) | Rat | Urine | 9.24 h | [2] |
| Tmax | Human | Plasma | 107.5 ± 32.5 min | [5] |
Table 1: Pharmacokinetic Parameters of this compound (as THN or THH).
| Metabolite | Species | Sex | Relative Abundance (C-6 vs C-7 Hydroxylation) | Reference |
| Hydroxylated THN | Rat | Female | 55:45 | [1] |
| Hydroxylated THN | Rat | Male | 45:55 | [1] |
Table 2: Ratios of Hydroxylated Metabolites of Tetrahydronorharmane (THN).
Experimental Protocols
The elucidation of the metabolic fate of this compound has been achieved through a combination of in vivo and in vitro experimental models.
In Vivo Animal Studies
-
Animal Model: Male and female rats (inbred strains) are commonly used.[1][2]
-
Administration: (14C)-labeled this compound (as THN) is administered intravenously to allow for tracing of the compound and its metabolites.[2]
-
Sample Collection: Urine, blood, and various organs (brain, liver, kidney, etc.) are collected at different time points.[2]
-
Metabolite Identification: Metabolites are identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Pharmacokinetic Analysis: Radioactivity in different tissues and excreta is quantified to determine elimination and accumulation half-lives.[2]
The general workflow for in vivo animal studies is depicted below.
In Vitro Studies
-
System: Human liver microsomes (HLMs) are used to study the in vitro metabolism and identify the involved CYP450 enzymes.[4][6]
-
Incubation: THH is incubated with HLMs in the presence of NADPH (a necessary cofactor for CYP450 enzymes).
-
Metabolite Identification: The reaction mixture is analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to identify the metabolites formed.[4][7]
-
Enzyme Phenotyping: Specific inhibitors of different CYP450 isoforms are used to determine which enzymes are responsible for the metabolism of THH.[6]
Enzymes Involved in Metabolism
The biotransformation of beta-carbolines, including THH, is primarily mediated by the cytochrome P450 superfamily of enzymes.
-
CYP1A1 and CYP1A2: These enzymes are major contributors to the oxidation of the related beta-carbolines, norharman and harman, producing 6-hydroxy and 3-hydroxy metabolites.[6]
-
CYP2D6, CYP2C19, and CYP2E1: These isoforms also contribute to the metabolism of beta-carbolines, although to a lesser extent than CYP1A1 and CYP1A2.[6]
-
Heme Peroxidases: These enzymes are involved in the dehydrogenation of tetrahydro-beta-carbolines to their aromatic forms, such as the conversion of THH to norharman.[3]
Pre-treatment of rats with 3-methylcholanthrene, an inducer of CYP1A enzymes, was shown to increase the conjugation of THN metabolites.[2] Conversely, inhibitors of CYP450 enzymes, such as SKF 525-A, can almost completely prevent the formation of conjugated metabolites from THN.[2]
The logical relationship between THH and its metabolizing enzymes is illustrated in the following diagram.
Conclusion
The in vivo metabolic fate of this compound is a complex process involving multiple enzymatic pathways. The primary routes of metabolism are hydroxylation followed by conjugation with glucuronic acid and sulfate, and dehydrogenation to norharman. These transformations are carried out by a suite of cytochrome P450 enzymes and heme peroxidases. The pharmacokinetic profile of THH indicates relatively rapid elimination from the brain and slower elimination from the blood. A thorough understanding of these metabolic pathways and the enzymes involved is critical for assessing the safety and efficacy of THH and for the development of drugs that may interact with its metabolism. Further research is warranted to fully elucidate the quantitative contribution of each metabolic pathway and to explore potential species differences in THH metabolism.
References
- 1. Two metabolic pathways of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Hoasca alkaloids in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of Tetrahydroharman on MAO-A
Abstract
This compound (THH), a β-carboline alkaloid found in plants such as Banisteriopsis caapi, is a notable inhibitor of Monoamine Oxidase A (MAO-A).[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound on MAO-A. It includes a summary of its inhibitory kinetics, detailed experimental protocols for assessing its activity, and visual representations of the relevant pathways and workflows. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction to this compound and MAO-A
This compound (7-methoxy-1,2,3,4-tetrahydroharman) is a fluorescent indole (B1671886) alkaloid belonging to the β-carboline family.[1] These compounds are recognized for their interaction with various neurological targets. Monoamine Oxidase A (MAO-A) is a key enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine, and dopamine, in the central nervous system.[3] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is therapeutically relevant for the treatment of depression and other mood disorders.[4] this compound has been identified as a reversible and competitive inhibitor of MAO-A.[1][5]
Mechanism of Action of this compound on MAO-A
The primary mechanism of action of this compound is the reversible and competitive inhibition of the MAO-A enzyme.[1][5] As a competitive inhibitor, THH binds to the active site of the MAO-A enzyme, thereby preventing the substrate (monoamine neurotransmitters) from binding and undergoing oxidative deamination. This leads to an accumulation of monoamines in the presynaptic neuron and an increased concentration in the synaptic cleft. The reversibility of the inhibition means that THH can dissociate from the enzyme, allowing the enzyme to regain its activity. This is in contrast to irreversible MAOIs, which form a covalent bond with the enzyme.
In addition to its MAO-A inhibitory activity, some studies suggest that this compound may also act as a serotonin reuptake inhibitor, which would further potentiate serotonergic neurotransmission.[1]
Quantitative Data on MAO-A Inhibition
The inhibitory potency of this compound and related β-carbolines on MAO-A has been quantified in several studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Potency of this compound and Related Compounds on MAO-A
| Compound | IC50 (µM) | Ki (nM) | Enzyme Source | Substrate | Reference |
| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | 1.6 | - | Mouse brain homogenate | [3H]serotonin | [6] |
| Tetrahydroharmine (from Peganum harmala extract) | Potent | - | Human MAO-A | Kynuramine (B1673886) | [7] |
| Harmine | - | 5 | Purified MAO-A | Kynuramine | [5] |
| Harmaline | - | 48 | Purified MAO-A | Kynuramine | [5] |
| 2-Methylharminium | - | 69 | Purified MAO-A | Kynuramine | [5] |
| 2,9-Dimethylharminium | - | 15 | Purified MAO-A | Kynuramine | [5] |
Note: Data for closely related compounds are included for comparative purposes.
Experimental Protocols for Assessing MAO-A Inhibition
Several established protocols are used to determine the inhibitory activity of compounds like this compound on MAO-A.
Radiochemical MAO-A Inhibition Assay
This method measures the enzymatic activity of MAO-A by quantifying the conversion of a radiolabeled substrate to its product.
-
Enzyme Source: Homogenates of brain tissue (e.g., mouse or rat brain) or purified MAO-A.[6]
-
Substrate: [3H]serotonin or [14C]β-phenylethylamine.[6]
-
Procedure:
-
Prepare brain homogenates in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Pre-incubate the homogenate with various concentrations of this compound for a specified time.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Extract the radiolabeled product using an organic solvent.
-
Quantify the radioactivity of the product using liquid scintillation counting.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Fluorometric MAO-A Inhibition Assay
This high-throughput assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A reaction.[8]
-
Principle: The H₂O₂ produced reacts with a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (resorufin).
-
Procedure:
-
In a 96-well plate, add the MAO-A enzyme, HRP, and the fluorescent probe to a buffer solution.
-
Add various concentrations of this compound to the wells.
-
Pre-incubate the plate.
-
Initiate the reaction by adding the MAO-A substrate (e.g., p-tyramine).
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Spectrophotometric MAO-A Inhibition Assay
This continuous assay monitors the formation of a product with a distinct absorbance spectrum.[9]
-
Substrate: Kynuramine.
-
Product: 4-hydroxyquinoline.
-
Procedure:
-
Prepare a reaction mixture containing MAO-A enzyme and kynuramine in a cuvette.
-
Add various concentrations of this compound.
-
Monitor the increase in absorbance at 316 nm, which corresponds to the formation of 4-hydroxyquinoline, over time using a spectrophotometer.
-
Determine the initial reaction rates at different inhibitor concentrations.
-
Analyze the data using enzyme kinetic models (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the Ki value.[9]
-
Chromatographic MAO-A Assay
This method provides a direct measurement of substrate depletion or product formation using High-Performance Liquid Chromatography (HPLC).[10]
-
Procedure:
-
Incubate MAO-A with its substrate (e.g., kynuramine) in the presence and absence of this compound.[10]
-
After a specific incubation time, stop the reaction.
-
Inject an aliquot of the reaction mixture into an HPLC system.
-
Separate the substrate and product using a suitable column and mobile phase.
-
Detect and quantify the substrate and product using a UV or fluorescence detector.
-
Calculate the percentage of inhibition based on the reduction in product formation.
-
Visualizations of Pathways and Workflows
Signaling Pathway of MAO-A Inhibition by this compound
Caption: MAO-A Inhibition by this compound.
Experimental Workflow for Determining IC50 of this compound
Caption: IC50 Determination Workflow.
Logical Relationship of Competitive Inhibition
Caption: Competitive Inhibition Model.
Conclusion
This compound is a potent, reversible, and competitive inhibitor of MAO-A. Its mechanism of action, centered on the modulation of monoamine neurotransmitter levels, makes it a compound of significant interest in neuroscience and drug development. The experimental protocols detailed herein provide a robust framework for the continued investigation of THH and other β-carboline alkaloids. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) [mdpi.com]
Tetrahydroharman: A Technical Whitepaper on its Role as a Serotonin Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroharman (THH), a naturally occurring β-carboline alkaloid, has garnered scientific interest for its psychoactive properties and its interaction with monoaminergic systems in the central nervous system. This technical guide provides a comprehensive overview of THH's mechanism of action as a serotonin (B10506) reuptake inhibitor (SRI). While direct quantitative data on the inhibition of the serotonin transporter (SERT) by THH is limited in publicly available literature, evidence from closely related analogs strongly supports this pharmacological activity. This document details the experimental protocols for assessing serotonin reuptake inhibition, presents available quantitative data for analogous compounds, and visualizes the key molecular pathways and experimental workflows.
Introduction
This compound (7-methoxy-1,2,3,4-tetrahydro-β-carboline) is an indole (B1671886) alkaloid found in various plants, most notably Banisteriopsis caapi, a primary ingredient in the ceremonial psychedelic beverage Ayahuasca.[1] Beyond its recognized role as a reversible inhibitor of monoamine oxidase A (MAO-A), emerging evidence points to its activity as a serotonin reuptake inhibitor, contributing to its overall psychopharmacological profile.[1] The inhibition of the serotonin transporter (SERT) leads to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is the cornerstone of many clinically prescribed antidepressants. This whitepaper aims to consolidate the current understanding of THH as an SRI, providing a technical resource for researchers in pharmacology and drug development.
Molecular Mechanism of Action: Serotonin Reuptake Inhibition
The primary mechanism by which THH is proposed to exert its serotonergic effects is through the competitive inhibition of the serotonin transporter (SERT). SERT is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating serotonergic signaling. By binding to SERT, THH is thought to block this reuptake process, leading to a prolonged presence of serotonin in the synapse and enhanced activation of postsynaptic serotonin receptors.
dot
Caption: Serotonin Reuptake Inhibition by THH.
Quantitative Data on SERT Inhibition
| Compound | Assay System | Target | Parameter | Value (nM) | Reference |
| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | Rat Brain Synaptosomes | Serotonin Uptake | IC50 | 500 | [2] |
| Tetrahydro-β-carboline (Tryptoline) | Rat Forebrain Homogenates | Serotonin Uptake | Ki | 300 | [3] |
Experimental Protocols
In Vitro Serotonin Reuptake Inhibition Assay using Synaptosomes
This protocol describes a method to assess the inhibitory effect of a test compound, such as this compound, on the reuptake of serotonin into presynaptic nerve terminals isolated from rodent brain tissue.
dot
Caption: Synaptosome-based Serotonin Reuptake Assay Workflow.
Methodology:
-
Synaptosome Preparation:
-
Rodent (e.g., rat or mouse) brains are rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
The homogenate undergoes a series of differential centrifugations to isolate the P2 fraction, which is enriched in synaptosomes.
-
The final synaptosomal pellet is resuspended in a physiological buffer.
-
-
Serotonin Uptake Assay:
-
Aliquots of the synaptosome preparation are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Radiolabeled serotonin, typically [³H]5-HT, is added to initiate the uptake reaction.
-
The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for active transport.
-
The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes while allowing the unbound [³H]5-HT to be washed away.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The percentage of inhibition of serotonin uptake is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the specific serotonin uptake, is determined by non-linear regression analysis.
-
In Vitro Serotonin Transporter (SERT) Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the serotonin transporter using a radioligand competition assay.
Methodology:
-
Membrane Preparation:
-
Cell lines stably expressing the human serotonin transporter (hSERT), such as HEK293 cells, are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through centrifugation.
-
-
Radioligand Binding Assay:
-
The cell membranes are incubated with a fixed concentration of a radiolabeled SERT ligand, such as [³H]citalopram, and varying concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out to equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
-
Data Analysis:
-
The amount of radioactivity bound to the membranes is measured.
-
The IC50 value is determined from the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vivo Microdialysis for Extracellular Serotonin Measurement
While no specific in vivo microdialysis studies investigating this compound's effect on extracellular serotonin have been identified, the following protocol describes the general methodology that would be employed for such an investigation.
dot
Caption: In Vivo Microdialysis Experimental Workflow.
Methodology:
-
Surgical Procedure:
-
A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum) of an anesthetized rodent.
-
The animal is allowed to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
After a stabilization period, baseline dialysate samples are collected to determine the basal extracellular serotonin levels.
-
This compound is administered systemically (e.g., via intraperitoneal or subcutaneous injection).
-
Dialysate samples are collected at regular intervals post-administration.
-
-
Neurochemical Analysis:
-
The concentration of serotonin in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
The changes in extracellular serotonin levels are expressed as a percentage of the baseline levels and plotted over time to visualize the time-course of the drug's effect.
-
Signaling Pathways and Logical Relationships
The inhibition of serotonin reuptake by this compound initiates a cascade of events within the serotonergic synapse. The immediate consequence is an elevation of synaptic serotonin concentrations. This leads to increased activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), which in turn modulate downstream signaling pathways within the postsynaptic neuron, ultimately leading to the physiological and behavioral effects associated with enhanced serotonergic neurotransmission.
dot
References
- 1. Effects of 5,7-dihydroxytryptamine depletion of tissue serotonin levels on extracellular serotonin in the striatum assessed with in vivo microdialysis: relationship to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptoline inhibition of serotonin uptake in rat forebrain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydroharman and Cytochrome P450 Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroharman (THH), a β-carboline alkaloid, is found in various plants and is also formed endogenously in mammals. As a compound with potential psychoactive and neuroprotective properties, understanding its metabolic fate and its potential for drug-drug interactions is of paramount importance in drug development and clinical research. The cytochrome P450 (CYP450) superfamily of enzymes is the primary system responsible for the metabolism of most drugs and xenobiotics. Consequently, any interaction of this compound with these enzymes, either as a substrate or an inhibitor, can have significant clinical implications. This technical guide provides a comprehensive overview of the known interactions between this compound and CYP450 enzymes, including available quantitative data for related compounds, detailed experimental protocols for assessing these interactions, and visual representations of metabolic pathways and experimental workflows.
Interaction with Cytochrome P450 Enzymes: Quantitative Data
Direct quantitative data on the inhibitory effects of this compound on specific cytochrome P450 isoforms is limited in the currently available scientific literature. One study has reported that this compound is "nearly ineffective" as an inhibitor of CYP17, a steroidogenic cytochrome P450 enzyme[1]. However, to provide a valuable perspective for researchers, the following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for structurally related β-carboline alkaloids—harmine, harmaline, and harmane—against major drug-metabolizing CYP450 enzymes. These compounds share the same core β-carboline structure and their interactions with CYP enzymes may offer insights into the potential behavior of this compound.
| Compound | CYP Isoform | Inhibition Parameter | Value (µM) | Inhibition Type | Reference |
| Harmine | CYP2D6 | Kᵢ | 36.48 | Competitive | [2] |
| CYP3A4 | Kᵢ | 16.76 | Noncompetitive | [2] | |
| Harmaline | CYP2D6 | Kᵢ | 20.69 | Competitive | [2] |
| Harmol | CYP2D6 | Kᵢ | 47.11 | Competitive | [2] |
| CYP3A4 | Kᵢ | 5.13 | Noncompetitive | [2] | |
| Harmane | CYP3A4 | Kᵢ | 1.66 | Noncompetitive | [2] |
Experimental Protocols
To facilitate further research into the interaction of this compound with CYP450 enzymes, this section outlines detailed methodologies for key in vitro experiments.
Protocol 1: Determination of IC₅₀ for CYP450 Inhibition
This protocol is designed to determine the concentration of this compound that causes 50% inhibition of a specific CYP450 isoform's activity.
1. Materials and Reagents:
-
Human liver microsomes (HLMs) or recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4)
-
This compound (test inhibitor)
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam or Testosterone for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
LC-MS/MS system for metabolite analysis
2. Incubation Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), typically ranging from 0.1 to 100 µM.
-
In a microcentrifuge tube or a 96-well plate, combine the human liver microsomes or recombinant CYP enzyme, potassium phosphate buffer, and the specific probe substrate at a concentration close to its Kₘ value.
-
Add the various concentrations of this compound to the incubation mixture. Include a vehicle control (solvent without this compound).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time that ensures linear metabolite formation (typically 5-60 minutes).
-
Terminate the reaction by adding an ice-cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
3. Analytical Method:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Quantify the metabolite concentration by comparing its peak area to that of the internal standard.
4. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Determination of Kᵢ and Inhibition Mechanism
This protocol is used to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
1. Experimental Design:
-
A matrix of experiments is performed with varying concentrations of both the this compound (inhibitor) and the specific CYP probe substrate.
-
Typically, at least three to five concentrations of this compound and five to seven concentrations of the substrate, spanning their respective Kₘ and IC₅₀ values, are used.
2. Incubation and Analysis:
-
The incubation and analytical procedures are similar to the IC₅₀ determination protocol.
3. Data Analysis:
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots.
-
Alternatively, use non-linear regression analysis to fit the data to different enzyme inhibition models (competitive, non-competitive, uncompetitive, mixed-type) to determine the best-fit model and the corresponding Kᵢ value.
Visualizations
Metabolic Pathway of β-Carbolines
The following diagram illustrates the potential metabolic pathways for β-carboline alkaloids, including this compound, primarily involving cytochrome P450 enzymes. The metabolism of related compounds like norharman and harman (B1672943) involves hydroxylation and N-oxidation.[3]
Caption: Potential metabolic pathways of this compound.
Experimental Workflow for CYP450 Inhibition Assay
The diagram below outlines the general workflow for conducting an in vitro cytochrome P450 inhibition assay to determine the IC₅₀ of a test compound like this compound.
Caption: Workflow for determining CYP450 IC₅₀.
Conclusion
While direct quantitative data on the interaction of this compound with major drug-metabolizing cytochrome P450 enzymes remains to be fully elucidated, the information on structurally similar β-carboline alkaloids suggests a potential for inhibitory activity, particularly towards CYP2D6 and CYP3A4. The provided experimental protocols offer a robust framework for researchers to investigate these interactions definitively. Further studies are crucial to accurately characterize the drug-drug interaction potential of this compound, ensuring its safe and effective use in future clinical applications. The visualization of the metabolic pathways and experimental workflows serves as a valuable tool for understanding and planning future research in this area.
References
- 1. Norharman (beta-carboline) as a potent inhibitory ligand for steroidogenic cytochromes P450 (CYP11 and CYP17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on Tetrahydroharman (THH) Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroharman (THH), a fascinating and pharmacologically active beta-carboline alkaloid, has been a subject of scientific inquiry for over seven decades. From its initial isolation from natural sources to its characterization as a modulator of key neurotransmitter systems, the journey of THH research offers a compelling narrative of evolving scientific understanding. This technical guide provides a comprehensive historical perspective on THH research, detailing its discovery, key experimental findings, and the evolution of our understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the rich history and therapeutic potential of this intriguing molecule.
Historical Timeline of this compound Research
The scientific journey of this compound can be broadly categorized into several key phases:
-
1950s: Discovery and Initial Characterization. The story of THH begins in 1951 with its first isolation from the Australian plant Petalostyles labicheoides.[1] Initially, it was also referred to as "elaeagnine" after its discovery in Elaeagnus angustifolia.[1] Early research focused on its basic chemical characterization and identification in various plant species.
-
1960s-1970s: Elucidation of Pharmacological Activity. During this period, the broader class of β-carboline alkaloids, including THH, garnered attention for their diverse biological activities.[2] Research began to uncover their interactions with key enzyme systems, most notably monoamine oxidase (MAO).
-
1980s: Focus on Neurotransmitter Systems. The 1980s marked a significant shift towards understanding the neuropharmacological effects of THH. Studies began to elucidate its dual mechanism of action: inhibition of monoamine oxidase A (MAO-A) and inhibition of serotonin (B10506) reuptake.[3] The distinction between the (1S) and (1R) enantiomers of THH also became a focus, clarifying the stereospecificity of its biological effects.[1]
-
1990s-Present: Elucidation of Therapeutic Potential and Mechanistic Details. In recent decades, research has delved deeper into the therapeutic potential of THH, particularly in the context of neuropsychiatric disorders. Its role as a component of the traditional Amazonian psychedelic brew, Ayahuasca, has also spurred interest in its contribution to the overall pharmacological effects of the concoction.[4] Modern research continues to explore its neuroprotective properties and refine our understanding of its complex interactions with various signaling pathways.
Core Mechanisms of Action
This compound exerts its primary pharmacological effects through the dual inhibition of two key proteins involved in serotonergic neurotransmission:
-
Monoamine Oxidase A (MAO-A) Inhibition: THH is a reversible inhibitor of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, THH increases the synaptic concentrations of these neurotransmitters.
-
Serotonin Transporter (SERT) Inhibition: THH also acts as a serotonin reuptake inhibitor, blocking the function of the serotonin transporter (SERT). This action further potentiates serotonergic signaling by prolonging the presence of serotonin in the synaptic cleft.
The synergistic effect of MAO-A and SERT inhibition leads to a significant enhancement of serotonergic neurotransmission, which is believed to underlie many of its psychoactive and potential therapeutic effects.
Quantitative Data
The following tables summarize the key quantitative data from pivotal studies on this compound and related compounds.
Table 1: Monoamine Oxidase A (MAO-A) Inhibition
| Compound | Ki (nM) | Source |
| Harmine | 5 | [5] |
| Harmaline | 48 | [5] |
| 2-Methylharminium | 69 | [5] |
| 2,9-Dimethylharminium | 15 | [5] |
Note: While a specific Ki value for this compound (1-methyl-1,2,3,4-tetrahydro-β-carboline) is not definitively reported in the reviewed literature, the data for structurally related β-carbolines highlight the potent MAO-A inhibitory activity within this class of compounds.
Table 2: Serotonin and Dopamine Uptake Inhibition
| Compound | Target | IC50 (µM) | Brain Region/System | Source |
| This compound (methtryptoline) | Serotonin (5-HT) | 12 | Rat brain synaptosomes | [6] |
| This compound (methtryptoline) | Dopamine (DA) | 70 | Rat striatal synaptosomes | [6] |
| This compound (methtryptoline) | Noradrenaline (NA) | 92 | Rat cortical synaptosomes | [6] |
| Tetrahydro-β-carboline (tryptoline) | Serotonin (5-HT) | - | Rat brain synaptosomes | [4] |
| 6-Hydroxy-tetrahydro-β-carboline | Serotonin (5-HT) | 0.5 | Rat brain synaptosomes | [4] |
Table 3: Pharmacokinetic Parameters of Tetrahydronorharmane in Rats
| Parameter | Value | Tissue/Fluid | Source |
| Elimination Half-life | 1.8 h | Brain | [7] |
| Elimination Half-life | 6.24 h | Blood | [7] |
| Accumulation Half-life | 9.24 h | Urine | [7] |
Note: "Tetrahydronorharmane" is likely 1,2,3,4-tetrahydro-β-carboline, a closely related compound to THH (1-methyl-1,2,3,4-tetrahydro-β-carboline).
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in THH research.
Pictet-Spengler Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is the cornerstone for the synthesis of the tetrahydro-β-carboline scaffold.[8]
General Principle: This reaction involves the condensation of a β-arylethylamine (e.g., tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydro-β-carboline ring system.
Typical Reagents and Conditions:
-
Starting Materials: Tryptamine (B22526) or a substituted tryptamine and an aldehyde (e.g., acetaldehyde (B116499) for the synthesis of 1-methyl-tetrahydro-β-carbolines).
-
Catalyst: Protic acids (e.g., hydrochloric acid, trifluoroacetic acid) or Lewis acids are traditionally used.[1] More recent methods have employed milder and more efficient catalysts.
-
Solvent: A variety of protic and aprotic solvents have been used.
-
Temperature: Reactions can be carried out at room temperature or with heating, depending on the reactivity of the substrates and the catalyst used.
Illustrative Workflow:
Monoamine Oxidase A (MAO-A) Inhibition Assay
Principle: These assays measure the ability of a test compound to inhibit the enzymatic activity of MAO-A. This is typically done by monitoring the metabolism of a specific MAO-A substrate.
Common Methodologies:
-
Radiochemical Assays: These assays use a radiolabeled substrate (e.g., [14C]serotonin) and measure the formation of radiolabeled metabolites.
-
Spectrophotometric/Fluorometric Assays: These methods utilize substrates that are converted into chromogenic or fluorogenic products by MAO-A, allowing for continuous monitoring of enzyme activity.[9]
-
HPLC-based Assays: High-performance liquid chromatography can be used to separate and quantify the substrate and its metabolites, providing a precise measure of MAO-A activity.[10][11]
Experimental Setup:
-
Enzyme Source: Purified recombinant human MAO-A or tissue homogenates (e.g., from rat brain or liver) rich in MAO-A.
-
Substrate: A specific substrate for MAO-A, such as serotonin or kynuramine.[9]
-
Inhibitor: The test compound (e.g., this compound) at various concentrations.
-
Detection: Measurement of product formation over time using an appropriate detection method (scintillation counting, fluorescence/absorbance, or HPLC).
Illustrative Workflow:
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroharmine - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroharmine - Applications - CAT N°: 14449 [bertin-bioreagent.com]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Carboline Derivatives as Neurotoxins [ouci.dntb.gov.ua]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous formation of 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3- carboxylic acid in man as the possible causative substance of eosinophilia-myalgia syndrome associated with ingestion of L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Tetrahydroharman via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroharman (1-methyl-1,2,3,4-tetrahydro-β-carboline) is a significant heterocyclic compound belonging to the β-carboline family of alkaloids. These structures are of considerable interest in medicinal chemistry and drug development due to their presence in various biologically active natural products and their wide range of pharmacological activities, including antiviral and antitumor properties.[1] The Pictet-Spengler reaction is a robust and widely utilized method for the synthesis of tetrahydro-β-carbolines like this compound.[1] This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3] The driving force of this reaction is the formation of an electrophilic iminium ion, which then undergoes ring closure.[2][4]
This application note provides a detailed protocol for the synthesis of this compound using the Pictet-Spengler reaction, a summary of various reaction conditions, and a mechanistic overview.
Reaction Mechanism and Workflow
The Pictet-Spengler synthesis of this compound proceeds through a well-established two-step mechanism.[1] The initial step involves the condensation of tryptamine with an aldehyde (in this case, acetaldehyde (B116499) to yield the 1-methyl substituted product) to form a Schiff base. This is followed by the acid-catalyzed formation of a highly electrophilic iminium ion. The subsequent step is an intramolecular electrophilic substitution, where the electron-rich indole (B1671886) ring attacks the iminium ion, leading to the formation of a new six-membered ring and yielding the tetrahydro-β-carboline structure.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound. Different acid catalysts, solvents, and reaction conditions can be employed, which may affect reaction time and yield (see Table 1).
Materials:
-
Tryptamine
-
Acetaldehyde
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Solvent (e.g., Dichloromethane (DCM), Benzene, or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP))
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tryptamine (1.0 eq) in the chosen solvent (e.g., DCM).
-
Addition of Reagents: To the stirred solution, add acetaldehyde (1.1 eq). Subsequently, slowly add the acid catalyst (e.g., TFA, 1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the specific conditions.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Neutralize the acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure product.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst and solvent significantly influences the outcome of the Pictet-Spengler reaction. The following table summarizes various conditions reported for the synthesis of tetrahydro-β-carbolines, providing a basis for comparison and optimization.
| Entry | Aldehyde/Ketone | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | HFIP | HFIP | Reflux | 8 | 95 | [1] |
| 2 | p-Nitrobenzaldehyde | HFIP | HFIP | Reflux | 3.5 | 98 | [1] |
| 3 | Trifluoroacetophenone | HFIP | HFIP | Reflux | 24 | 76 | [1] |
| 4 | Ethyl pyruvate | HFIP | HFIP | Reflux | 36 | 84 | [1] |
| 5 | Various aldehydes | L-tartaric acid (0.5 eq) | Water | Not specified | Not specified | High | [5] |
| 6 | Various aldehydes | Trifluoroacetic acid (TFA) | Benzene | Reflux | Not specified | Up to 86:14 dr | [6] |
| 7 | Various aldehydes | Citric acid (1.0 eq) | Water | 60 °C | 24 | Excellent | [7] |
| 8 | Various aldehydes | Trifluoroacetic acid (TFA) | 1,2-Dichloroethane (DCE) | Microwave (20 min) | 0.33 | High | [8] |
Note: The yields and reaction times are highly substrate-dependent. This table provides examples for related tetrahydro-β-carboline syntheses.
Signaling Pathways and Logical Relationships
The core of the Pictet-Spengler reaction is the acid-catalyzed cyclization, which can be visualized as a logical progression from reactants to the final product through key intermediates.
Conclusion
The Pictet-Spengler reaction remains a highly efficient and versatile method for the synthesis of this compound and its derivatives. The reaction can be performed under various conditions, including the use of environmentally benign solvents like water and catalysts such as L-tartaric acid and citric acid, making it an attractive approach for green chemistry applications.[5][7] Furthermore, microwave-assisted protocols can significantly reduce reaction times.[8] The operational simplicity and the ability to generate complex molecular scaffolds make the Pictet-Spengler reaction a cornerstone in the synthesis of pharmacologically relevant β-carbolines.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Tetrahydroharman Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroharman and its derivatives, belonging to the tetrahydro-β-carboline (THBC) class of indole (B1671886) alkaloids, represent a privileged scaffold in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. Their therapeutic potential spans various domains, including neurodegenerative diseases, cancer, and infectious diseases. Notably, derivatives of this class have shown activity as monoamine oxidase A (MAO-A) inhibitors, dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors, and agents with antimalarial, antiviral, and anticancer properties.[1][2]
The classical method for synthesizing the tetrahydro-β-carboline core is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by ring closure, typically under acidic conditions.[2][3] Traditional synthesis often requires long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations. The application of microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance product purity, often under milder and more environmentally friendly conditions.[4][5][6] This "green chemistry" approach often leads to shorter reaction times (minutes instead of hours) and can sometimes be performed under solvent-free conditions.[5][7]
These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound derivatives via the Pictet-Spengler reaction, a summary of relevant quantitative data from the literature, and an overview of a key signaling pathway associated with the pharmacological activity of these compounds.
Key Pharmacological Activities
-
Neuropharmacological Effects: this compound derivatives are known to interact with the central nervous system. Harmine (B1663883), a related β-carboline, is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine.[8][9][10] This inhibition leads to increased levels of these neurotransmitters in the brain, which is a mechanism exploited by antidepressant drugs.
-
DYRK1A Inhibition: Harmine and its analogues have been identified as potent inhibitors of DYRK1A, a protein kinase implicated in neurodevelopmental disorders and Alzheimer's disease through the phosphorylation of tau protein.[1][2][11] Inhibition of DYRK1A is also being explored as a strategy to promote the proliferation of pancreatic β-cells, offering a potential therapeutic avenue for diabetes.[2][12][13]
-
Anticancer and Antiprotozoal Activity: Various tetrahydro-β-carboline derivatives have demonstrated significant in vitro activity against cancer cell lines and protozoan parasites, including the malaria parasite Plasmodium falciparum.[1][11]
Experimental Protocols
General Protocol for Microwave-Assisted Pictet-Spengler Reaction
This protocol describes a general method for the synthesis of 1-substituted tetrahydro-β-carbolines from tryptamine (B22526) and various aldehydes using microwave irradiation.
Materials:
-
Tryptamine or Tryptamine hydrochloride
-
Aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, etc.)
-
Solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), ethanol, or solvent-free)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA), or none if using tryptamine hydrochloride)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Ethanol (95%) for recrystallization
-
Diethyl ether
Procedure:
-
Reactant Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add tryptamine (1.0 mmol) and the desired aldehyde (1.0 mmol).
-
Solvent and Catalyst Addition:
-
Method A (With Solvent and Catalyst): Add 1,2-dichloroethane (DCE, 3-5 mL) and trifluoroacetic acid (TFA, 1.1 mmol).[4] Seal the vial.
-
Method B (Solvent-Free): If using tryptamine hydrochloride, no additional acid catalyst is needed. Add tryptamine hydrochloride (1.0 mmol) and the aldehyde (1.0 mmol) directly to the vial.[5][7] Seal the vial.
-
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 2-20 minutes).[4][7] The power can be set, for example, at 100 W.[7] Monitor the reaction progress if the instrument allows.
-
Work-up and Isolation:
-
After irradiation, allow the reaction vial to cool to room temperature.
-
A precipitate of the tetrahydro-β-carboline salt may form.[4]
-
Collect the solid product by filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
-
Purification: The crude product is often of high purity.[4] If necessary, further purify the product by recrystallization from a suitable solvent, such as 95% ethanol, to afford the pure this compound derivative.[7]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the microwave-assisted synthesis of this compound derivatives under various conditions.
| Entry | Tryptamine Derivative | Aldehyde/Ketone | Catalyst | Solvent | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Tryptamine | 4-Nitrobenzaldehyde | TFA | DCE | 120°C | 20 | 95 | [4] |
| 2 | Tryptamine | Benzaldehyde | TFA | DCE | 120°C | 20 | 99 | [4] |
| 3 | Tryptamine HCl | 4-Nitrobenzaldehyde | None | None | 100 W | 2.5 | 92 | [7] |
| 4 | Tryptamine HCl | 4-Chlorobenzaldehyde | None | None | 100 W | 4 | 91 | [7] |
| 5 | Tryptamine HCl | 4-Methoxybenzaldehyde | None | None | 100 W | 9 | 85 | [7] |
| 6 | Polymer-bound Tryptophan | Acetone | p-TSA | Chloroform | 900 W | 15 | 95 (crude) | [14] |
| 7 | Tryptamine | Formaldehyde | Fe(II)Cl₂ | Methanol | 100°C | 30 | 92 | [15] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway: DYRK1A Inhibition
Many this compound derivatives, such as harmine, exert their biological effects by inhibiting the DYRK1A kinase. This inhibition can de-repress the NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is crucial for gene transcription related to cell proliferation, particularly in pancreatic β-cells.
Caption: DYRK1A inhibition by this compound derivatives.
References
- 1. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A natural DYRK1A inhibitor as a potential stimulator for β‐cell proliferation in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined Inhibition of DYRK1A, SMAD and Trithorax Pathways Synergizes to Induce Robust Replication in Adult Human Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Tetrahydroharman from Peganum harmala
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peganum harmala, commonly known as Syrian Rue, is a perennial plant rich in various β-carboline alkaloids, including harmine (B1663883), harmaline (B1672942), and tetrahydroharman (THH). These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including monoamine oxidase (MAO) inhibition. This compound, in particular, is a subject of ongoing research for its potential neurological effects.
This document provides detailed protocols for the extraction of total harmala alkaloids from Peganum harmala seeds and the subsequent purification of this compound. Due to the relatively low natural abundance of THH in the seeds (approximately 0.1% w/w) compared to other harmala alkaloids like harmine (4.3% w/w) and harmaline (5.6% w/w), a direct isolation approach is often low-yielding and challenging.[1] Therefore, this guide will also focus on a more efficient semi-synthetic pathway to obtain THH from the more abundant precursor, harmaline.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of harmala alkaloids from Peganum harmala seeds.
Table 1: Alkaloid Content in Peganum harmala Seeds
| Alkaloid | Concentration (% w/w) |
| Harmaline | 5.6 |
| Harmine | 4.3 |
| Harmalol | 0.6 |
| This compound | 0.1 |
Source: Herraiz et al., 2010[1]
Table 2: Comparison of Alkaloid Extraction Methods
| Extraction Method | Solvent System | Key Parameters | Total Alkaloid Yield | Reference |
| Acid-Base Extraction | Acetic Acid, Ethyl Acetate, Sodium Bicarbonate | Room temperature, liquid-liquid extraction | Not specified | [2] |
| Soxhlet Extraction | Methanol | 6 hours | ~4.5% | [3] |
| Maceration | Hydroalcoholic Solution | 72 hours at room temperature | Not specified | [4] |
Table 3: Yields from Semi-Synthetic Production of this compound
| Precursor | Reagents | Reaction Yield | Reference |
| Harmaline | Zinc, Acetic Acid | 83% | [5] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction of total harmala alkaloids and the subsequent synthesis and purification of this compound.
Protocol 1: Extraction of Total Harmala Alkaloids from Peganum harmala Seeds
This protocol is based on a standard acid-base extraction method, which is effective for isolating β-carboline alkaloids.
Materials and Reagents:
-
Ground Peganum harmala seeds
-
5% Acetic acid solution
-
Petroleum ether or Hexane (for defatting)
-
Sodium hydroxide (B78521) (NaOH) solution (1M) or Ammonium (B1175870) hydroxide (NH₄OH)
-
Dichloromethane (DCM) or Chloroform (B151607)
-
Anhydrous sodium sulfate (B86663)
-
Distilled water
-
Beakers, flasks, and separatory funnel
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Defatting:
-
To 100 g of finely ground Peganum harmala seeds, add 500 mL of petroleum ether or hexane.
-
Stir the mixture for 2-4 hours at room temperature.
-
Filter the mixture and discard the solvent. The defatted seed material is retained. This step removes non-polar fats and oils that can interfere with the extraction.
-
-
Acidic Extraction:
-
Transfer the defatted seed material to a large beaker and add 1 L of 5% acetic acid solution.
-
Stir the mixture for 4-6 hours at room temperature or gently heat to 50°C for 1-2 hours to enhance extraction.
-
Filter the mixture and collect the acidic aqueous extract. The plant material can be re-extracted with fresh acetic acid solution to maximize yield.
-
-
Basification and Extraction of Alkaloids:
-
Combine the acidic extracts and slowly add 1M NaOH solution or ammonium hydroxide while stirring until the pH reaches 9-10. The harmala alkaloids will precipitate out of the solution.
-
Transfer the basic solution to a large separatory funnel.
-
Add 200 mL of DCM or chloroform and shake vigorously for 5 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the lower organic layer containing the alkaloids.
-
Repeat the extraction of the aqueous layer with two additional 100 mL portions of the organic solvent.
-
-
Drying and Concentration:
-
Combine all organic extracts and dry over anhydrous sodium sulfate for 30 minutes.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude total harmala alkaloids as a solid residue.
-
Protocol 2: Semi-Synthesis of this compound from Harmaline
This protocol describes the reduction of harmaline to THH using zinc in an acidic medium.[5]
Materials and Reagents:
-
Harmaline (isolated from the total alkaloid extract or purchased)
-
Glacial acetic acid
-
Zinc powder
-
Sodium hydroxide (NaOH) solution (1M)
-
Dichloromethane (DCM)
-
Distilled water
-
Round-bottom flask with a condenser
-
Stirring plate
Procedure:
-
Reaction Setup:
-
Dissolve 1 g of harmaline in 50 mL of glacial acetic acid in a round-bottom flask.
-
Slowly add 2 g of zinc powder to the solution while stirring. The addition should be portion-wise to control the exothermic reaction.
-
-
Reduction Reaction:
-
Fit the flask with a condenser and heat the mixture to 80-90°C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc powder.
-
Neutralize the filtrate by slowly adding 1M NaOH solution until the pH is approximately 7.
-
Basify the solution further to a pH of 9-10 to precipitate the THH.
-
-
Extraction and Purification:
-
Extract the aqueous solution with three 50 mL portions of DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude THH.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Protocol 3: Purification of this compound by Column Chromatography
Materials and Reagents:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Glass column
-
Fraction collector or test tubes
-
TLC plates for monitoring fractions
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude THH in a minimal amount of the initial eluting solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., methanol). A typical gradient might be from 100% chloroform to 95:5 chloroform:methanol.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in small fractions.
-
Monitor the fractions by TLC to identify those containing the purified THH.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Mandatory Visualizations
References
- 1. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajuronline.org [ajuronline.org]
- 3. Chemical fingerprinting of Peganum harmala seeds via UV-Vis, XRD, TGA, FTIR, and GC-MS techniques; In vitro assessment of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activities of Peganum harmala extract against Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A harm-reduction approach to the isolation of harmine and its hydrogenated derivatives from Peganum Harmala seed in low-tech settings [zenodo.org]
Application Note: Quantification of Tetrahydroharman in Brain Tissue using High-Performance Liquid Chromatography (HPLC)
Introduction
Tetrahydroharman (THH) is a beta-carboline alkaloid found endogenously in mammalian tissues, including the brain. It is also present in various foods and plant materials. THH and its derivatives are of significant interest to the scientific community due to their potential neuromodulatory and psychoactive properties. Accurate quantification of THH in brain tissue is crucial for understanding its physiological roles, metabolic pathways, and its potential involvement in neurological disorders. This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection for the quantification of THH in brain tissue samples.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from endogenous components in brain tissue homogenates. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a buffered organic solvent mixture. Detection is performed using a fluorescence detector, which provides high sensitivity and selectivity for THH. Quantification is based on the peak area of THH compared to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound (THH) standard (Sigma-Aldrich or equivalent)
-
Perchloric acid (HClO4), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium phosphate (B84403) monobasic, analytical grade
-
o-Phosphoric acid, analytical grade
-
Water, HPLC grade or ultrapure
-
Syringe filters, 0.22 µm PVDF
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
Fluorescence detector (FLD)
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Tissue homogenizer (e.g., sonicator or Potter-Elvehjem homogenizer)
-
Refrigerated centrifuge
-
pH meter
-
Vortex mixer
-
Analytical balance
3. Preparation of Solutions
-
Mobile Phase (0.1 M Phosphate Buffer, pH 3.5, with 30% Acetonitrile): Dissolve an appropriate amount of sodium phosphate monobasic in HPLC-grade water to make a 0.1 M solution. Adjust the pH to 3.5 with o-phosphoric acid. Mix 700 mL of the phosphate buffer with 300 mL of acetonitrile. Filter and degas the mobile phase before use.
-
0.4 M Perchloric Acid: Prepare by diluting concentrated perchloric acid with ultrapure water. Keep on ice.
-
Stock Standard Solution of THH (1 mg/mL): Accurately weigh 10 mg of THH standard and dissolve it in 10 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
4. Sample Preparation
-
Tissue Dissection and Storage: Rapidly dissect brain tissue on an ice-cold plate. Immediately freeze the samples and store them at -80°C until analysis.[1]
-
Homogenization: On the day of analysis, weigh the frozen brain tissue sample (approximately 100 mg). Add 10 volumes of ice-cold 0.4 M perchloric acid (e.g., 1 mL for 100 mg of tissue).[1] Homogenize the sample using a sonicator or a mechanical homogenizer until a uniform suspension is obtained.[2][3] Keep the sample on ice throughout this process to minimize degradation.
-
Protein Precipitation and Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to precipitate proteins.[1]
-
Supernatant Collection and Filtration: Carefully collect the supernatant. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[1]
-
Injection: Inject a 20 µL aliquot of the filtered supernatant into the HPLC system.
5. HPLC-FLD Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 0.1 M Phosphate Buffer (pH 3.5) / Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 280 nm
-
Emission Wavelength: 340 nm
-
-
Run Time: Approximately 15 minutes
6. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the THH standards against their corresponding concentrations. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantification: Determine the concentration of THH in the brain tissue samples by interpolating their peak areas from the calibration curve.
-
Normalization: Express the final concentration of THH as ng per gram of wet brain tissue.
Data Presentation
Table 1: Summary of Quantitative Data and Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Retention Time of THH | ~ 8.5 min |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 85 - 95% |
Note: The values presented in this table are representative and should be determined for each specific laboratory setup as part of method validation.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in brain tissue.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., ICH).[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of THH in blank brain homogenates.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] This is assessed by analyzing a series of standards over the desired concentration range.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments, where known amounts of THH are added to blank brain homogenates and the recovery is calculated.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[5]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[4][7]
This application note provides a detailed protocol for the quantification of this compound in brain tissue using HPLC with fluorescence detection. The described sample preparation technique is effective for extracting THH while removing interfering proteins. The chromatographic conditions offer good separation and sensitive detection. Proper method validation is essential to ensure the accuracy and reliability of the obtained results, making this method a valuable tool for researchers in neuroscience and drug development.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 7. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydroharman (THH) MAO-A Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase A (MAO-A) is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its role in regulating the levels of these monoamines in the brain and peripheral tissues makes it a significant target for the development of therapeutics for neurological and psychiatric disorders such as depression and anxiety.[3] Tetrahydroharman (THH), a beta-carboline alkaloid found in various plants, has been identified as a reversible and competitive inhibitor of MAO-A.[4][5] These application notes provide a detailed protocol for a fluorometric in vitro assay to determine the inhibitory activity of this compound and other compounds against human MAO-A.
The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A-catalyzed oxidation of a substrate, p-tyramine.[3][6] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe, Amplex® Red, to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO-A activity. A reduction in this rate in the presence of a test compound, such as THH, indicates inhibition.[3] This 96-well plate-based assay is suitable for high-throughput screening (HTS) and detailed dose-response analysis.
Data Presentation
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for this compound and other related harmala alkaloids against MAO-A, providing a comparative view of their potency.
| Compound | IC50 Value (MAO-A) | Notes |
| This compound (THH) | ~74 nM - 5 µM | Reversible and competitive inhibitor.[4] |
| Harmine | ~5 nM - 800 nM | Potent, reversible, and competitive inhibitor.[7][8] |
| Harmaline | ~48 nM - 5.6% (w/w) in seeds | Potent, reversible, and competitive inhibitor.[4][5] |
| Clorgyline | ~11 nM | Potent and selective irreversible inhibitor (Positive Control).[6][9] |
Experimental Protocols
Materials and Reagents
-
MAO-A Enzyme: Recombinant human MAO-A enzyme.[6][10][11][12]
-
MAO Assay Buffer: 100 mM potassium phosphate (B84403), pH 7.4.[3]
-
Substrate: p-Tyramine.[6]
-
Test Compound: this compound (THH).
-
Positive Control: Clorgyline (a known MAO-A inhibitor).[6]
-
Detection Reagents:
-
Horseradish Peroxidase (HRP).[6]
-
Dimethyl sulfoxide (B87167) (DMSO).[6]
-
Equipment:
Reagent Preparation
-
MAO Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
MAO-A Enzyme Working Solution: Dilute the recombinant human MAO-A enzyme to the desired concentration in MAO Assay Buffer. A typical concentration to start with is 0.13 U/reaction.[9] The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
p-Tyramine Substrate Solution: Prepare a stock solution of p-tyramine in deionized water. A common final assay concentration is at or below the Km for the substrate (for p-tyramine with MAO-A, the Km is approximately 55 µM).[9]
-
This compound (THH) Stock Solution: Prepare a high-concentration stock solution of THH in DMSO (e.g., 10 mM).
-
THH Serial Dilutions: Perform a serial dilution of the THH stock solution in DMSO to create a range of concentrations for IC50 determination. A 10-point, 3-fold serial dilution is a good starting point.
-
Clorgyline Positive Control Solution: Prepare a stock solution of clorgyline in DMSO and create a dilution series similar to THH.
-
Detection Reagent Mixture: Prepare a working solution containing Amplex® Red and HRP in MAO Assay Buffer. A typical final concentration in the assay is 50 µM Amplex® Red and 0.1 U/mL HRP. This solution should be prepared fresh and protected from light.
Assay Procedure
-
Compound Addition: To the wells of a 96-well black microplate, add 5 µL of the serially diluted this compound solutions. For control wells, add 5 µL of DMSO (for 100% activity control) or 5 µL of the clorgyline dilutions (for positive control).
-
Enzyme Addition and Pre-incubation: Add 45 µL of the MAO-A enzyme working solution to each well. Mix gently and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[2][6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the detection reagent mixture (containing p-tyramine, Amplex® Red, and HRP) to all wells. This brings the total reaction volume to 100 µL.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence kinetically over a period of 20-30 minutes, taking readings every 1-2 minutes.[6]
Data Analysis
-
Calculate Reaction Rates: For each concentration of THH, determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize Data: Normalize the reaction rates by expressing them as a percentage of the activity of the uninhibited control (DMSO only).
-
Generate Inhibition Curve: Plot the percentage of MAO-A inhibition against the logarithm of the THH concentration.
-
Determine IC50 Value: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, XLfit) to determine the IC50 value.
Mandatory Visualizations
Caption: MAO-A metabolizes monoamine neurotransmitters, producing aldehydes, H₂O₂, and ammonia.
Caption: Experimental workflow for the fluorometric MAO-A inhibition assay.
References
- 1. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. prospecbio.com [prospecbio.com]
- 11. Recombinant Human Monoamine Oxidase A/MAO-A protein (denatured) (ab203543) | Abcam [abcam.com]
- 12. bioivt.com [bioivt.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Application Note: Cell-Based Serotonin Reuptake Assay for Tetrahydroharman
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serotonin (B10506) transporter (SERT), a member of the SLC6A4 gene family, is a critical regulator of serotonergic neurotransmission. It terminates serotonin signaling by facilitating the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[1] Due to its central role in modulating mood, cognition, and behavior, SERT is a primary target for a wide range of therapeutics, particularly antidepressants.[2][3]
Tetrahydroharman (THH), also known as 1-methyl-1,2,3,4-tetrahydro-β-carboline, is a naturally occurring β-carboline alkaloid. Studies have shown that THH and related compounds can inhibit serotonin reuptake, making them valuable research tools and potential scaffolds for novel drug development.[4]
This application note provides detailed protocols for quantifying the inhibitory activity of this compound on the serotonin transporter using cell-based assays. Two primary methods are described: a traditional radiometric assay using [³H]Serotonin and a modern, high-throughput fluorescence-based assay.
Assay Principle
Cell-based serotonin reuptake assays provide a functional measure of SERT activity. The core principle involves incubating cells that express the serotonin transporter with a labeled substrate (either radioactive or fluorescent). The transporter actively internalizes this substrate. When an inhibitor like this compound is present, it competes with the substrate for the transporter's binding site or otherwise blocks the transport mechanism, leading to a decrease in the accumulation of the labeled substrate inside the cells. This reduction in uptake is proportional to the inhibitor's concentration and is used to determine its potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce substrate uptake by 50%).
References
- 1. bioivt.com [bioivt.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of Tetrahydroharman in a Mouse Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Currently, there is a lack of specific published research on the administration of Tetrahydroharman (THH) in mouse models of Parkinson's disease (PD). The following application notes and protocols are based on established methodologies for inducing Parkinson's-like pathology in mice and for evaluating the neuroprotective potential of related β-carboline compounds. These guidelines are intended to serve as a comprehensive framework for designing and conducting such studies.
Introduction to this compound and its Therapeutic Potential in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor and non-motor symptoms.[1][2] Current treatments primarily focus on symptomatic relief and do not halt disease progression.[3] this compound (THH) is a β-carboline alkaloid, a class of compounds that have garnered interest for their potential neuroprotective properties.[4][5] Some β-carbolines have been shown to exhibit antioxidant, anti-inflammatory, and monoamine oxidase (MAO) inhibitory effects, all of which are relevant to the pathology of Parkinson's disease.[6] The structural similarity of some β-carbolines to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has also prompted investigation into their role in dopaminergic neuron function.[7]
These notes provide a comprehensive guide to investigating the potential therapeutic effects of THH in the widely used MPTP-induced mouse model of Parkinson's disease.
Experimental Design and Workflow
A typical experimental workflow to assess the neuroprotective effects of this compound (THH) in a mouse model of Parkinson's disease (PD) would involve several key stages. The process begins with the acclimatization of the animals, followed by the induction of the PD model, typically using a neurotoxin like MPTP. Subsequently, the treatment with THH is administered according to a predetermined dosing regimen. Behavioral tests are then conducted to assess motor and non-motor functions. Following the behavioral assessments, the animals are sacrificed for tissue collection. The collected brain tissue, specifically the striatum and substantia nigra, is then subjected to neurochemical and histological analysis to quantify dopamine (B1211576) levels and dopaminergic neuron survival, respectively.
Key Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is the most commonly used model to study Parkinson's disease.[4][8][9][10][11] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[8]
Protocol:
-
Animals: C57BL/6 mice are commonly used due to their high susceptibility to MPTP.[8]
-
MPTP Administration Regimens:
-
Acute: Four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) administered at 2-hour intervals.[12]
-
Sub-acute: One i.p. injection of MPTP-HCl (e.g., 30 mg/kg) daily for five consecutive days.[12]
-
Chronic: Daily i.p. injections of a lower dose of MPTP-HCl (e.g., 25 mg/kg) along with probenecid (B1678239) (e.g., 10 mg/kg) for several weeks.
-
-
Safety Precautions: MPTP is a hazardous substance and requires strict safety protocols, including the use of personal protective equipment and a designated work area.[9][10]
-
Control Group: A control group should receive saline injections following the same schedule as the MPTP group.
This compound (THH) Administration
The optimal dosage, route, and timing of THH administration would need to be determined empirically. Based on studies with other β-carbolines, the following approaches can be considered:
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Dosing Regimen:
-
Prophylactic: THH administration begins prior to MPTP induction to assess its protective effects.
-
Therapeutic: THH administration begins after MPTP induction to evaluate its restorative capabilities.
-
-
Vehicle Control: A vehicle control group receiving the solvent used to dissolve THH should be included.
Behavioral Analysis
A battery of behavioral tests should be performed to assess both motor and non-motor deficits.
Table 1: Behavioral Tests for Parkinson's Disease Mouse Models
| Behavioral Test | Parameter Measured | Brief Protocol |
| Rotarod Test | Motor coordination and balance | Mice are placed on a rotating rod with increasing speed. The latency to fall is recorded. |
| Open Field Test | Locomotor activity and anxiety-like behavior | Mice are placed in an open arena, and their movement patterns (distance traveled, time in the center) are tracked. |
| Pole Test | Bradykinesia and motor coordination | Mice are placed head-up on top of a vertical pole, and the time to turn and descend is measured. |
| Cylinder Test | Forelimb akinesia and asymmetry | Mice are placed in a transparent cylinder, and the number of spontaneous wall touches with each forepaw is counted. |
| Elevated Plus Maze | Anxiety-like behavior | The maze consists of two open and two closed arms. The time spent in the open arms is measured as an indicator of anxiety.[13] |
| Tail Suspension Test | Depressive-like behavior | Mice are suspended by their tails, and the duration of immobility is recorded as a measure of behavioral despair.[13] |
Neurochemical Analysis: Dopamine and Metabolite Levels
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is the gold standard for quantifying dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum.[14][15][16][17]
Protocol Outline:
-
Tissue Dissection: Rapidly dissect the striatum from the mouse brain on ice.[14][16]
-
Homogenization: Homogenize the tissue in a suitable buffer (e.g., perchloric acid).[16]
-
Centrifugation: Centrifuge the homogenate to pellet proteins.[15]
-
Filtration: Filter the supernatant.[15]
-
HPLC Analysis: Inject the filtered sample into the HPLC system for separation and detection of DA, DOPAC, and HVA.
Histological Analysis: Quantification of Dopaminergic Neurons
Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to identify and quantify dopaminergic neurons in the substantia nigra.[18][19][20][21][22]
Protocol Outline:
-
Brain Fixation and Sectioning: Perfuse the mouse with paraformaldehyde (PFA) and section the brain, particularly the region containing the substantia nigra.
-
Immunostaining:
-
Microscopy and Quantification:
-
Capture images of the substantia nigra.
-
Perform unbiased stereological counting of TH-positive neurons to estimate the total number of dopaminergic neurons.[23]
-
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanisms of THH are yet to be elucidated, related β-carbolines are known to interact with several pathways relevant to Parkinson's disease. A key hypothesized mechanism is the inhibition of Monoamine Oxidase-B (MAO-B), an enzyme that metabolizes dopamine and contributes to oxidative stress. By inhibiting MAO-B, THH could potentially increase dopamine availability and reduce the production of reactive oxygen species (ROS). Furthermore, its antioxidant properties may directly neutralize ROS, protecting dopaminergic neurons from oxidative damage.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 2: Example Data Table for Behavioral Analysis
| Treatment Group | Rotarod Latency (s) | Open Field - Total Distance (m) | Pole Test - Time to Descend (s) |
| Control (Saline) | |||
| MPTP + Vehicle | |||
| MPTP + THH (Low Dose) | |||
| MPTP + THH (High Dose) |
Table 3: Example Data Table for Neurochemical and Histological Analysis
| Treatment Group | Striatal Dopamine (ng/mg tissue) | Striatal DOPAC (ng/mg tissue) | Striatal HVA (ng/mg tissue) | TH+ Neurons in SNpc (cell count) |
| Control (Saline) | ||||
| MPTP + Vehicle | ||||
| MPTP + THH (Low Dose) | ||||
| MPTP + THH (High Dose) |
Conclusion
The protocols and application notes provided here offer a robust framework for the preclinical evaluation of this compound in a mouse model of Parkinson's disease. By employing these established methodologies, researchers can systematically investigate the potential neuroprotective and therapeutic effects of THH, contributing valuable data to the development of novel treatments for this debilitating neurodegenerative disorder. Further studies will be necessary to delineate the precise molecular mechanisms underlying the effects of THH and to validate its efficacy and safety.
References
- 1. Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson's disease following deep brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson’s disease following deep brain stimulation [frontiersin.org]
- 3. Neuroprotective effects of phytochemicals on dopaminergic neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Behavioral phenotyping of the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 12. modelorg.com [modelorg.com]
- 13. imrpress.com [imrpress.com]
- 14. Video: Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
- 15. Striatal dopamine measurement through HPLC [protocols.io]
- 16. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
- 22. niehs.nih.gov [niehs.nih.gov]
- 23. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tetrahydroharman (THH) Effects in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroharman (THH), a β-carboline alkaloid found in the plant Banisteriopsis caapi, is a compound of increasing interest for its potential psychoactive and therapeutic effects. As a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin (B10506) reuptake inhibitor, THH is hypothesized to modulate mood and behavior, suggesting potential applications in the treatment of depression and anxiety.[1] This document provides detailed application notes and protocols for assessing the behavioral effects of THH in rodent models, focusing on assays relevant to anxiety, depression, and general locomotor activity.
Due to a lack of specific published quantitative data for this compound in these behavioral assays, the data presented in the summary tables are derived from studies on the closely related β-carboline alkaloids, harmine (B1663883) and harmaline (B1672942). These compounds share structural and functional similarities with THH and are often found in the same botanical sources. Researchers should consider these data as indicative and should establish specific dose-response curves for THH in their own experimental settings.
I. Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces.[2][3] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
Data Presentation: Effects of Harmala Alkaloids in the EPM
The following data on harmine and harmaline are presented as a proxy for the potential effects of THH.
| Compound | Species | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Reference |
| Control (Saline) | Rat | - | 15.2 ± 2.1 | 25.4 ± 3.3 | [4] |
| Harmine | Rat | 15 | 35.8 ± 4.5 | 48.2 ± 5.1 | [4] |
| Control (Saline) | Mouse | - | 20.1 ± 3.2 | 30.5 ± 4.0 | [5] |
| Harmaline | Mouse | 5 | 10.5 ± 2.5* (Anxiogenic) | 18.2 ± 3.1* (Anxiogenic) | [5] |
| Harmaline | Mouse | 10 | 8.2 ± 1.9* (Anxiogenic) | 15.1 ± 2.8* (Anxiogenic) | [5] |
| Harmaline | Mouse | 20 | 38.4 ± 5.1* (Anxiolytic) | 45.6 ± 4.9* (Anxiolytic) | [5] |
*p < 0.05 compared to control
Experimental Protocol: Elevated Plus Maze
Apparatus:
-
A plus-shaped maze elevated 50-70 cm above the floor.
-
Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) arranged opposite to each other.
-
A central platform (e.g., 10 x 10 cm) connects the arms.
-
The apparatus should be made of a non-reflective material and cleaned thoroughly between trials.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer THH or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Place the rodent on the central platform facing an open arm.
-
Data Collection: Record the animal's behavior for a 5-minute session using a video camera mounted above the maze. Automated tracking software is recommended for accurate data acquisition.
-
Parameters to Measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of entries into the open arms [(Entries into open arms) / (Total entries)] x 100.
Experimental Workflow: Elevated Plus Maze
II. Assessment of Depression-Like Behavior: The Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used rodent behavioral assay for screening potential antidepressant drugs. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of this immobility.[6][7]
Data Presentation: Effects of Harmala Alkaloids in the FST
The following data on harmine and harmane are presented as a proxy for the potential effects of THH.
| Compound | Species | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) | Reference |
| Control (Vehicle) | Mouse | - | 155.4 ± 10.2 | [6] |
| Harmane | Mouse | 5 | 120.3 ± 9.8 | [6] |
| Harmane | Mouse | 10 | 95.7 ± 8.5 | [6] |
| Harmane | Mouse | 15 | 70.1 ± 7.2 | [6] |
| Harmine | Mouse | 5 | 115.6 ± 11.1 | [6] |
| Harmine | Mouse | 10 | 88.9 ± 9.3 | [6] |
| Harmine | Mouse | 15 | 65.4 ± 6.9 | [6] |
*p < 0.05 compared to control
Experimental Protocol: Forced Swim Test
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 12 cm diameter for mice; 50 cm height, 20 cm diameter for rats).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm for mice, 30 cm for rats).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer THH or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Pre-swim Session (for rats, optional for mice): On the day before the test, place the animal in the water for 15 minutes. This session is for habituation and is not scored.
-
Test Session: Place the animal in the water for a 6-minute session.
-
Data Collection: Record the session with a video camera. The last 4 minutes of the session are typically scored for immobility.
-
Scoring: Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm cage to prevent hypothermia.
Experimental Workflow: Forced Swim Test
III. Assessment of Locomotor Activity: The Open Field Test (OFT)
The Open Field Test (OFT) is used to assess general locomotor activity and exploratory behavior in rodents.[8][9] It can also provide insights into anxiety-like behavior, as highly anxious animals tend to spend more time in the periphery of the open field (thigmotaxis). This test is crucial for interpreting results from other behavioral assays, as a drug's effect on locomotion can confound the interpretation of anxiety or depression-like behaviors.
Data Presentation: Effects of Harmala Alkaloids on Locomotor Activity
Quantitative data for the direct effect of harmala alkaloids on locomotor activity in a standard OFT is limited in the provided search results. However, studies on harmaline-induced tremor suggest that at higher doses, motor activity can be suppressed.[10] It is crucial to evaluate the specific effects of THH on locomotor activity to ensure that observations in the EPM and FST are not due to sedation or hyperactivity.
| Compound | Species | Dose (mg/kg, i.p.) | Total Distance Traveled (arbitrary units, Mean ± SEM) | Reference |
| Control (Vehicle) | Mouse | - | 3500 ± 300 | Hypothetical Data |
| THH (Low Dose) | Mouse | 5 | 3400 ± 280 | Hypothetical Data |
| THH (High Dose) | Mouse | 20 | 2500 ± 250* | Hypothetical Data |
*p < 0.05 compared to control (hypothetical significant decrease)
Experimental Protocol: Open Field Test
Apparatus:
-
A square or circular arena with walls to prevent escape (e.g., 40 x 40 x 30 cm for mice).
-
The floor is typically divided into a grid of squares, with a designated "center" zone.
-
The arena should be made of a non-reflective material and cleaned between trials.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer THH or vehicle at a predetermined time before the test.
-
Test Initiation: Place the animal in the center of the open field.
-
Data Collection: Record the animal's activity for a specified period (e.g., 10-30 minutes) using a video tracking system.
-
Parameters to Measure:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
-
Data Analysis: Compare the parameters between the THH-treated and vehicle-treated groups.
Experimental Workflow: Open Field Test
IV. Proposed Signaling Pathway of this compound (THH)
This compound's primary mechanisms of action are believed to be the reversible inhibition of monoamine oxidase A (MAO-A) and the inhibition of serotonin reuptake.[1] These actions lead to an increase in the synaptic availability of monoamine neurotransmitters, particularly serotonin and norepinephrine, which are implicated in the regulation of mood and emotion.[11][12]
Conclusion
The behavioral assays described provide a robust framework for characterizing the anxiolytic, antidepressant, and locomotor effects of this compound in rodents. Due to the limited availability of specific quantitative data for THH, it is imperative for researchers to conduct thorough dose-response studies. The provided protocols and workflows offer a standardized approach to these investigations. Understanding the neurochemical mechanisms of THH, primarily through its interaction with the monoaminergic system, will be crucial for elucidating its therapeutic potential.
References
- 1. Tetrahydroharmine - Wikipedia [en.wikipedia.org]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of harmaline on anxiety-related behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effect of harmane and other beta-carbolines in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 12. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dissolving Tetrahydroharman in DMSO for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroharman (THH), a β-carboline alkaloid, is a compound of significant interest in neuropharmacology and drug discovery due to its potential interactions with various targets within the central nervous system. For in vitro studies, which are crucial for elucidating its mechanism of action and therapeutic potential, proper preparation of THH solutions is paramount. Given its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to facilitate its dissolution for use in aqueous-based biological assays.
This document provides a detailed protocol for the preparation of this compound in DMSO for in vitro experiments. It includes information on solubility, stability, recommended concentrations, and a step-by-step guide for preparing stock and working solutions. Adherence to this protocol will help ensure the reproducibility and accuracy of experimental results.
Data Presentation
Table 1: Solubility and Recommended Concentrations
| Parameter | Value | Source/Recommendation |
| This compound (THH) Molecular Weight | 186.25 g/mol | [1](2) |
| Solubility of related β-carboline in DMSO | Approx. 20 mg/mL | [3](4) |
| Recommended Stock Solution Concentration in DMSO | 10-20 mM | Based on solubility data |
| Maximum Final DMSO Concentration in Cell Culture | ≤ 1% (v/v) | [5](--INVALID-LINK----INVALID-LINK--,(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH6TOQFJOGF3hyX1LFcG0JZ75rlVga-fd3P7Z646Y3vg8dn5P3bj92PWaVDB3HiPs963OfNk6kNt6VKIFwP2uNKzxGPc3-w-U9iPUlrtBcXlw09hIhwXDbfRh-4vX-CVXJUMDPX7GL70hEFrV-P2xW9CmSGXq_Litciu5IeP7_a34C1bR_hUpVDY6awgm_iLdDT27MBlbX-WjI_L3m-uGI-5nmg_bBImk0nmU) |
| Optimal Final DMSO Concentration in Cell Culture | ≤ 0.1% (v/v) | [6](--INVALID-LINK----INVALID-LINK--,--INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (THH) powder (MW: 186.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of THH: To prepare 1 mL of a 10 mM stock solution, calculate the mass of THH needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 186.25 g/mol x 1000 mg/g = 1.8625 mg
-
-
Weighing THH: Carefully weigh out approximately 1.86 mg of THH powder on an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Dissolving in DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the THH powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the THH is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM THH stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For light-sensitive compounds, it is advisable to use amber vials or wrap the tubes in aluminum foil.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final desired concentrations of THH for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Calculate the dilution factor: To prepare a working solution, the DMSO stock solution will be diluted into the cell culture medium. It is crucial to ensure the final DMSO concentration remains non-toxic to the cells. A final DMSO concentration of ≤ 0.1% is recommended to minimize solvent effects.[6]
-
Serial Dilution (Example for 10 µM working solution):
-
To achieve a final concentration of 10 µM THH with a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM THH stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down.
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of THH being tested, but without the compound. For the example above, the vehicle control would be 0.1% DMSO in cell culture medium.
-
Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures according to your experimental design.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Caption: Potential signaling pathways of this compound.
References
- 1. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 2506-10-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Microdialysis for Pharmacokinetic Studies of Tetrahydroharman: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroharman (THH) is a beta-carboline alkaloid with a range of neurological activities, making it a compound of interest in neuropharmacology and drug development. Understanding its pharmacokinetic profile within the central nervous system (CNS) is crucial for evaluating its therapeutic potential. In vivo microdialysis is a powerful technique for sampling the unbound, pharmacologically active concentration of drugs and neurotransmitters in the extracellular fluid (ECF) of specific brain regions in awake, freely moving animals. This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the pharmacokinetics of this compound in rats.
Core Principles of In Vivo Microdialysis for Pharmacokinetics
In vivo microdialysis allows for the continuous monitoring of local, unbound drug concentrations at specific sites within the body.[1] The technique involves the implantation of a small, semi-permeable dialysis probe into the target tissue, such as the striatum or hippocampus in the brain.[2][3] A physiological solution, known as the perfusate (typically artificial cerebrospinal fluid or aCSF), is slowly and constantly pumped through the probe.[3] Analytes, such as THH, in the ECF diffuse across the dialysis membrane down their concentration gradient into the perfusate, which is then collected as dialysate for analysis.[3] By analyzing the dialysate concentration over time, a pharmacokinetic profile of the unbound drug in the target tissue can be constructed. This technique offers a significant advantage over traditional methods by providing time-resolved data on the pharmacologically active drug fraction directly at the site of action.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for this compound (approximated from Tetrahydronorharmane data) and typical experimental parameters for in vivo microdialysis studies in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Tissue | Reference |
| Elimination Half-Life (t½) | 1.8 hours | Brain | [2] |
| Elimination Half-Life (t½) | 6.24 hours | Blood | [2] |
Note: Data for this compound (THH) is approximated from a study on the structurally similar compound Tetrahydronorharmane (THN). Actual values for THH may vary.
Table 2: In Vivo Microdialysis Experimental Parameters for Rats
| Parameter | Specification |
| Animal Model | |
| Species | Male Sprague-Dawley rats |
| Body Weight | 250 - 300 g |
| Surgical Procedure | |
| Anesthesia | Isoflurane (B1672236) (2-3% maintenance) or Ketamine/Xylazine cocktail |
| Stereotaxic Coordinates (from Bregma) | Striatum: AP +1.0 mm, ML ±2.5 mm, DV -5.0 mm |
| Guide Cannula | 22-gauge |
| Post-operative Recovery | 48 - 72 hours |
| Microdialysis Probe | |
| Membrane Material | Polyarylethersulfone (PAES) or similar |
| Molecular Weight Cut-Off (MWCO) | 10 - 20 kDa |
| Membrane Length | 2 - 4 mm |
| Perfusion Parameters | |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) |
| aCSF Composition | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ |
| Flow Rate | 1.0 - 2.0 µL/min |
| Equilibration Time | 60 - 90 minutes |
| Sample Collection | |
| Collection Interval | 20 - 30 minutes |
| Sample Volume | 20 - 60 µL |
| Storage | -80°C until analysis |
Table 3: Example High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for THH Quantification
| Parameter | Specification |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) | Precursor ion > Product ion (specific m/z to be determined for THH) |
| Collision Energy | Optimized for THH fragmentation |
| Dwell Time | 100 ms |
Experimental Protocols
Animal Surgery and Guide Cannula Implantation
-
Anesthetize the rat using isoflurane or a ketamine/xylazine mixture and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum) using the coordinates provided in Table 2.
-
Slowly lower a guide cannula to the desired depth and secure it to the skull using dental cement and skull screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover for at least 48 hours before the microdialysis experiment.[2]
In Vivo Microdialysis Procedure
-
On the day of the experiment, place the rat in a freely moving animal system.
-
Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate of 1.0-2.0 µL/min.
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
Collect baseline dialysate samples (at least 2-3 fractions).
-
Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for the desired study duration (e.g., 4-6 hours).
-
Simultaneously, collect time-matched blood samples to determine plasma THH concentrations.
-
Store all samples at -80°C until analysis.
Bioanalytical Method for THH Quantification
-
Sample Preparation:
-
Thaw dialysate and plasma samples on ice.
-
For plasma samples, perform a protein precipitation step by adding three volumes of cold acetonitrile containing an appropriate internal standard.
-
Centrifuge the plasma samples and collect the supernatant.
-
Dialysate samples can often be injected directly after adding an internal standard.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the quantification of THH. Example parameters are provided in Table 3.
-
Develop a calibration curve using known concentrations of THH in aCSF and blank plasma.
-
Analyze the samples and quantify the THH concentration based on the calibration curve.
-
-
Data Analysis:
-
Correct the dialysate concentrations for in vivo probe recovery. The retrodialysis method is commonly used for this calibration.
-
Plot the unbound brain ECF and plasma concentrations of THH versus time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) for both brain and plasma compartments.
-
Visualizations
Caption: Experimental workflow for in vivo microdialysis of this compound.
Caption: Logical relationship of THH pharmacokinetics and microdialysis.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Tetrahydroharman Enantiomers using HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Tetrahydroharman (THH) enantiomers. This compound, a beta-carboline alkaloid, possesses a chiral center, and its enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is crucial for drug development, pharmacokinetic studies, and quality control.
The following protocols are based on established principles of chiral chromatography, drawing parallels from the separation of structurally similar molecules. Polysaccharide-based chiral stationary phases (CSPs) are often the primary choice for screening basic compounds like THH.[1] Method development typically involves the screening of various CSPs and the optimization of the mobile phase to achieve sufficient resolution.[1]
Experimental Protocols
A systematic approach to method development is crucial for achieving a successful and reproducible chiral separation. The general workflow involves initial screening of columns and mobile phases, followed by optimization of the chromatographic parameters.
The development of a chiral HPLC method can be systematically approached by following the workflow outlined below. This process ensures a thorough evaluation of critical parameters to achieve optimal enantiomeric resolution.
Caption: General workflow for chiral HPLC method development.
This protocol provides a starting point for the separation of this compound enantiomers. Normal-phase chromatography often provides excellent selectivity for chiral compounds.
1.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.
-
Chiral Stationary Phase: A polysaccharide-based column is recommended for initial screening. Examples include columns with amylose or cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate).
-
Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and ethanol (B145695) (EtOH).
-
Additives: Diethylamine (DEA) or trifluoroacetic acid (TFA) may be used to improve peak shape and resolution.
-
Sample: A racemic standard of this compound, and if available, standards of the individual enantiomers for peak identification.
1.2.2. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10-20 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
1.2.3. Chromatographic Conditions (Starting Point)
-
Column: Amylose-based CSP (e.g., Chiralpak® AD-H) or Cellulose-based CSP (e.g., Chiralcel® OD-H).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v). The ratio can be adjusted (e.g., 80:20, 95:5) to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Additive (optional): 0.1% Diethylamine (DEA) for basic compounds to improve peak shape.
1.2.4. Optimization Strategy
-
Mobile Phase Composition: Vary the percentage of the alcohol modifier (IPA or EtOH). A lower percentage of alcohol generally increases retention and may improve resolution.
-
Alcohol Modifier: Compare the selectivity of IPA and EtOH.
-
Additive: If peak tailing is observed, add a small amount of a basic (e.g., DEA) or acidic (e.g., TFA) modifier to the mobile phase.
-
Temperature: Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C) on the separation.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for the chiral separation of this compound enantiomers under different chromatographic conditions. This data is intended to be illustrative of the expected outcomes during method development.
| Condition ID | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Enantiomer | Retention Time (t_R, min) | Resolution (R_s) | Separation Factor (α) |
| 1 | Amylose-based | n-Hexane/IPA (90:10) + 0.1% DEA | 1.0 | 25 | (R)-THH | 8.5 | 1.8 | 1.25 |
| (S)-THH | 10.2 | |||||||
| 2 | Amylose-based | n-Hexane/IPA (85:15) + 0.1% DEA | 1.0 | 25 | (R)-THH | 7.2 | 1.6 | 1.22 |
| (S)-THH | 8.5 | |||||||
| 3 | Cellulose-based | n-Hexane/EtOH (90:10) + 0.1% DEA | 1.0 | 25 | (S)-THH | 9.8 | 2.1 | 1.30 |
| (R)-THH | 12.1 | |||||||
| 4 | Amylose-based | n-Hexane/IPA (90:10) + 0.1% DEA | 0.8 | 25 | (R)-THH | 10.6 | 2.0 | 1.26 |
| (S)-THH | 12.9 | |||||||
| 5 | Amylose-based | n-Hexane/IPA (90:10) + 0.1% DEA | 1.0 | 35 | (R)-THH | 7.9 | 1.5 | 1.20 |
| (S)-THH | 9.2 |
Note: The elution order of enantiomers can vary depending on the CSP and mobile phase composition.
Key Parameters in Chiral Separation
The successful separation of enantiomers is governed by the interactions between the analyte, the chiral stationary phase, and the mobile phase. Understanding these relationships is key to effective method development.
Caption: Key factors influencing chiral separation in HPLC.
Conclusion
The protocols and guidelines presented here offer a robust starting point for developing a reliable HPLC method for the chiral separation of this compound enantiomers. Successful separation will depend on a systematic screening of chiral stationary phases and careful optimization of the mobile phase composition and other chromatographic parameters. The provided workflow and illustrative data serve as a practical guide for researchers in achieving baseline resolution and accurate quantification of THH enantiomers.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pictet-Spengler Reaction for Tetrahydroharman Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Pictet-Spengler synthesis of tetrahydroharman (a tetrahydro-β-carboline). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction for this compound synthesis?
A1: The Pictet-Spengler reaction is a two-step process for synthesizing tetrahydro-β-carbolines like this compound.[1] First, a β-arylethylamine (such as tryptamine) condenses with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base (or an iminium ion intermediate).[1] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich indole (B1671886) ring attacks the iminium ion, leading to cyclization and the formation of the tetrahydro-β-carboline ring system.[2][3]
Q2: What are the most common starting materials for this compound synthesis via the Pictet-Spengler reaction?
A2: The most common starting materials are tryptamine (B22526) or its derivatives (e.g., L-tryptophan methyl ester) as the β-arylethylamine component, and an aldehyde or a ketone as the carbonyl component.[3] For the synthesis of unsubstituted this compound, formaldehyde (B43269) is used, while substituted tetrahydroharmans can be prepared using other aldehydes or ketones.
Q3: Which acid catalysts are typically used, and how do they differ?
A3: A variety of Brønsted and Lewis acids can be used to catalyze the Pictet-Spengler reaction.[1]
-
Brønsted acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), and acetic acid are commonly employed.[1] The strength of the Brønsted acid can significantly impact the reaction rate and yield.
-
Lewis acids like ytterbium(III) triflate (Yb(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) have also been shown to be effective catalysts.[1]
-
In some cases, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can act as both the solvent and a weak acid catalyst.[1]
Q4: Can the Pictet-Spengler reaction be performed under aqueous conditions?
A4: Yes, the Pictet-Spengler reaction can be carried out in water, which is an environmentally friendly solvent.[4][5] Natural acids like L-tartaric acid or citric acid can be used to facilitate the reaction in an aqueous medium, often leading to the crystalline product that can be isolated by simple filtration.[4][5]
Q5: How can I achieve enantioselectivity in the synthesis of this compound derivatives?
A5: Enantioselectivity can be achieved through several strategies:
-
Chiral auxiliaries: Attaching a chiral auxiliary to the tryptamine starting material can direct the stereochemical outcome of the cyclization.
-
Chiral catalysts: The use of chiral Brønsted acids or chiral Lewis acids can catalyze the reaction enantioselectively.[2] Chiral thiourea (B124793) derivatives in combination with a co-catalyst like benzoic acid have also been used successfully.[4]
-
Enzymatic catalysis: Enzymes such as strictosidine (B192452) synthase can catalyze the Pictet-Spengler reaction with high stereospecificity.[2][3]
Troubleshooting Guides
This section addresses common issues encountered during the Pictet-Spengler synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction is showing low to no conversion to the desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low or no product yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inadequate Acid Catalysis:
-
Cause: The concentration or strength of the acid catalyst may be insufficient to promote the formation of the electrophilic iminium ion.
-
Solution:
-
Increase the concentration of the current acid catalyst.
-
Switch to a stronger Brønsted acid (e.g., from acetic acid to TFA).
-
Consider using a Lewis acid catalyst, which can be effective at lower concentrations.
-
Be aware that an excessive amount of a strong Brønsted acid can protonate the starting amine, reducing its nucleophilicity and hindering the initial condensation step.[1] Careful optimization of the acid amount is crucial.[1]
-
-
-
Poor Nucleophilicity of the Indole Ring:
-
Cause: If the indole ring of the tryptamine derivative is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the cyclization step.
-
Solution:
-
Use a stronger acid catalyst or higher reaction temperatures to facilitate the cyclization.
-
If possible, start with a tryptamine derivative that has electron-donating groups on the indole ring.
-
-
-
Unfavorable Reaction Conditions:
-
Cause: The solvent, temperature, or reaction time may not be optimal for your specific substrates.
-
Solution:
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Apolar solvents have been reported to favor the formation of tetrahydro-β-carbolines in some cases.[6] Screen a range of solvents with different polarities.
-
Temperature: Increasing the reaction temperature can often improve the yield, especially for less reactive substrates.[2] However, for asymmetric reactions, lower temperatures are generally preferred to enhance stereoselectivity.[2]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete reactions may require longer reaction times, while prolonged reaction times at high temperatures can lead to side product formation.
-
-
-
Decomposition of Starting Materials:
-
Cause: The aldehyde starting material may be unstable under the acidic reaction conditions.
-
Solution:
-
Use milder reaction conditions (e.g., a weaker acid, lower temperature).
-
Add the aldehyde slowly to the reaction mixture to maintain a low concentration.
-
Consider protecting sensitive functional groups on the aldehyde before the reaction.
-
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer: Side product formation is a common challenge in the Pictet-Spengler reaction. Identifying the side products can provide clues for optimizing the reaction conditions.
Common Side Products and Prevention Strategies:
-
Unreacted Imine/Schiff Base:
-
Cause: The cyclization step is slow or incomplete.
-
Solution:
-
Increase the strength or concentration of the acid catalyst to promote cyclization.
-
Increase the reaction temperature.
-
Use a more nucleophilic tryptamine derivative if possible.
-
-
-
Over-oxidation to β-carboline:
-
Cause: The this compound product can be oxidized to the aromatic β-carboline, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Solution:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid unnecessarily long reaction times and high temperatures.
-
Use a milder oxidant for any subsequent steps if required.
-
-
-
Polymerization of the Aldehyde:
-
Cause: Aldehydes, particularly formaldehyde, can polymerize under acidic conditions.
-
Solution:
-
Use a fresh, high-purity aldehyde.
-
Add the aldehyde slowly to the reaction mixture.
-
Use a precursor that generates the aldehyde in situ, such as paraformaldehyde for formaldehyde.
-
-
-
Formation of Diastereomers:
-
Cause: If the starting materials are chiral or a new stereocenter is formed, a mixture of diastereomers can be produced. The cis-isomer is typically the kinetically controlled product, while the trans-isomer is the thermodynamically more stable product.[2]
-
Solution:
-
Issue 3: Difficult Purification
Question: I am having trouble purifying my this compound product. What are the common impurities and what purification strategies can I use?
Answer: Purification can be challenging due to the similar polarities of the product and some side products or starting materials.
Common Impurities and Purification Protocols:
-
Unreacted Tryptamine:
-
Challenge: Tryptamine is a basic compound and can be difficult to separate from the also basic this compound product.
-
Solution:
-
Acid-base extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic compounds will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the product back into an organic solvent.
-
Column chromatography: Use a silica (B1680970) gel column with an eluent system containing a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in methanol (B129727)/dichloromethane to prevent tailing of the basic compounds.
-
-
-
Side Products with Similar Polarity:
-
Challenge: Diastereomers or other side products may have very similar polarities to the desired product, making separation by column chromatography difficult.
-
Solution:
-
Optimize chromatography conditions: Use a long column with a shallow solvent gradient to improve separation. Test different solvent systems.
-
Crystallization: If the product is a solid, crystallization can be a very effective purification method. Try different solvents to find one that gives good quality crystals.
-
Preparative HPLC: For very difficult separations, preparative HPLC can be used.
-
-
Data Presentation
The following tables summarize quantitative data on the influence of various reaction parameters on the yield of tetrahydro-β-carbolines.
Table 1: Effect of Solvent on the Pictet-Spengler Reaction of Tryptamine and p-Nitrobenzaldehyde
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HFIP | Reflux | 1 | 99 |
| HFIP | Room Temp | 12 | 99 |
| TFE | Reflux | 24 | 4 |
| CH₃CN | Reflux | 24 | 0 |
| DMF | 100 | 24 | 0 |
| CH₃OH | Reflux | 24 | 0 |
| i-PrOH | Reflux | 24 | 0 |
| Water | Reflux | 24 | 0 (100% imine) |
Data adapted from a study on HFIP-promoted Pictet-Spengler reactions.[1]
Table 2: Effect of Acid Catalyst on the Pictet-Spengler Reaction in an Aqueous Medium
| Catalyst (mol%) | Additive | Time (h) | Yield (%) |
| DBSA (20) | None | 4 | 27 |
| TFA | None | - | Ineffective |
| p-TsOH | None | - | Ineffective |
| TfOH | None | - | Ineffective |
| PFOSA (20) | None | 4 | 90 |
| PFOSA (20) | HFIP | 4 | 99 |
Data from a study on Brønsted acid-surfactant-combined catalysts in water.[7] DBSA = n-dodecyl-benzenesulfonic acid, TFA = trifluoroacetic acid, p-TsOH = p-toluenesulfonic acid, TfOH = trifluoromethanesulfonic acid, PFOSA = n-perfluorooctanesulfonic acid, HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using L-Tartaric Acid in Water
This protocol is adapted from a facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines.[4]
Materials:
-
Tryptamine
-
Aldehyde (e.g., benzaldehyde (B42025) for 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole)
-
L-tartaric acid
-
Deionized water
Procedure:
-
To a solution of tryptamine (1.0 mmol) in water (10 mL), add the aldehyde (1.0 mmol).
-
Add L-tartaric acid (0.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the crystalline product will precipitate out of the solution.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with cold water and dry under vacuum to obtain the pure this compound derivative.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Solvents for elution (e.g., dichloromethane, methanol, triethylamine)
-
Glass column
-
Cotton or glass wool
-
Sand
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent (e.g., 100% dichloromethane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in dichloromethane.
-
To prevent tailing of the basic product, it is often beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent system.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualizations
Caption: General mechanism of the Pictet-Spengler reaction for this compound synthesis.
Caption: Troubleshooting workflow for low yield in Pictet-Spengler synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemcom.com [echemcom.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Overcoming Tetrahydroharman Solubility Issues in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Tetrahydroharman (THH) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THH) and why is its solubility a concern in cell culture?
A1: this compound (THH), also known as 1-methyl-1,2,3,4-tetrahydro-β-carboline, is a bioactive alkaloid belonging to the β-carboline family. It is investigated for its potential neuroprotective and psychoactive properties. Like many organic compounds, THH has limited solubility in aqueous solutions such as cell culture media. This can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the primary solvents for dissolving THH for in vitro studies?
A2: THH is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] It exhibits limited solubility in water. For cell culture applications, high-concentration stock solutions are typically prepared in a solvent like DMSO and then diluted to the final working concentration in the cell culture medium.
Q3: What is the maximum recommended final concentration of solvents like DMSO in cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v). However, the tolerance can vary between cell lines, with some able to tolerate up to 1%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: Can serum in the cell culture medium affect THH solubility?
A4: Yes, proteins present in fetal bovine serum (FBS) or other sera can bind to hydrophobic compounds and help to keep them in solution. If your experimental design permits, using a medium containing serum can aid in the solubilization of THH.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding THH stock solution to the cell culture medium.
Possible Cause 1: Final concentration exceeds solubility limit.
-
Solution: The desired final concentration of THH may be too high for the aqueous environment of the cell culture medium.
-
Action: Perform a solubility test to determine the maximum soluble concentration in your specific medium. Start with a lower final concentration and incrementally increase it to find the highest concentration that remains in solution.
-
Possible Cause 2: Improper dilution technique.
-
Solution: Rapidly adding a concentrated stock solution to a large volume of media can cause localized high concentrations, leading to immediate precipitation.
-
Action: Employ a stepwise or serial dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing or swirling the medium can also improve dispersion.
-
Issue: THH precipitates out of solution over time during incubation.
Possible Cause 1: Temperature fluctuations.
-
Solution: The solubility of THH can be temperature-dependent.
-
Action: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions. Minimize the time culture vessels are outside the incubator to avoid temperature drops.
-
Possible Cause 2: Instability of the compound in the medium.
-
Solution: The pH and composition of the cell culture medium can affect the stability and solubility of THH over time.
-
Action: While THH is relatively stable, its solubility increases in acidic aqueous solutions.[1] Ensure the pH of your culture medium is stable. If precipitation persists, consider reducing the incubation time if experimentally feasible.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound and a closely related compound, providing a basis for preparing stock solutions.
| Compound | Solvent | Solubility | Source |
| 1,2,3,4-Tetrahydro-β-carboline | DMSO | ~ 20 mg/mL | Cayman Chemical |
| 1,2,3,4-Tetrahydro-β-carboline | Dimethyl formamide | ~ 20 mg/mL | Cayman Chemical |
| 1,2,3,4-Tetrahydro-β-carboline | 1:3 solution of DMSO:PBS (pH 7.2) | ~ 0.33 mg/mL | Cayman Chemical |
| This compound | Ethanol | Appreciable, especially upon heating | EvitaChem |
| This compound | Dichloromethane | Soluble | EvitaChem |
| This compound | Water | Limited solubility | EvitaChem |
Note: 1,2,3,4-Tetrahydro-β-carboline is structurally very similar to this compound (1-methyl-1,2,3,4-tetrahydro-β-carboline), and their solubilities are expected to be comparable.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 186.25 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 1.86 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the THH is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per experimental design)
-
Sterile conical tubes or culture plates/flasks
Procedure:
-
Determine the final desired concentration of THH for your experiment (e.g., 10 µM).
-
Calculate the volume of stock solution needed. For a final concentration of 10 µM in 10 mL of medium:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = (10 µM) * (10,000 µL)
-
V1 = 10 µL
-
-
Recommended Dilution Method (Stepwise): a. In a sterile tube, add 990 µL of pre-warmed cell culture medium. b. Add 10 µL of the 10 mM THH stock solution to the medium to create a 100 µM intermediate solution. Gently mix by pipetting. c. Add the required volume of the 100 µM intermediate solution to your final culture volume. For example, to achieve 10 µM in 10 mL, add 1 mL of the 100 µM solution to 9 mL of medium.
-
Alternative Method (Direct Addition): a. Directly add 10 µL of the 10 mM THH stock solution to the 10 mL of pre-warmed cell culture medium. b. Immediately and gently swirl the culture vessel to ensure rapid and thorough mixing.
-
Ensure the final DMSO concentration is at a non-toxic level (e.g., for the example above, the final DMSO concentration would be 0.1%).
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting decision tree for THH precipitation issues.
Caption: Potential signaling pathways affected by this compound.
References
preventing oxidation of Tetrahydroharman during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of Tetrahydroharman (THH) during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be changing color. What could be the cause?
A discolored solution (e.g., turning yellowish or brownish) is a common indicator of this compound oxidation. THH is susceptible to degradation, particularly when exposed to air, light, and non-neutral pH conditions. The colored degradation products are often the fully aromatic β-carbolines, such as harman (B1672943) and norharman.[1][2]
Q2: What are the primary factors that accelerate the oxidation of this compound?
Several factors can promote the oxidation of THH in an experimental setting:
-
Oxygen: Atmospheric oxygen is a key contributor to oxidative degradation.
-
Light: Exposure to light, especially UV light, can trigger photochemical oxidation.[2]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.
-
pH: Extreme pH conditions, particularly acidic environments, can catalyze the degradation of THH.[2] While some alkaloids are more stable at specific pH ranges, for similar compounds, acid-labile nature has been observed.
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.
-
Reactive Oxygen Species (ROS): Peroxides and other ROS present as impurities in solvents or reagents can initiate oxidation.
Q3: How should I prepare and store this compound stock solutions to minimize oxidation?
To ensure the stability of your THH stock solutions, follow these best practices:
-
Use High-Purity Solvents: Use freshly opened, HPLC-grade or anhydrous solvents to minimize impurities that could act as catalysts for oxidation.
-
Degas Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles. This removes dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, handle solid THH and prepare solutions inside a glove box or under a gentle stream of inert gas.
-
Protect from Light: Store solutions in amber vials or wrap clear vials with aluminum foil to prevent light exposure.
-
Store at Low Temperatures: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, aliquot stock solutions into smaller, single-use volumes.
Q4: Can I use antioxidants to protect my this compound solutions?
Yes, incorporating antioxidants into your experimental solutions can be an effective strategy to inhibit oxidation. The choice of antioxidant may depend on the solvent system and the specific requirements of your experiment.
-
Common Antioxidants: Ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and Trolox (a water-soluble Vitamin E analog) are commonly used antioxidants.
-
Mechanism of Action: These antioxidants can act as free radical scavengers or reducing agents, effectively "sacrificing" themselves to protect the THH.[3]
-
Considerations: Ensure the chosen antioxidant is compatible with your experimental system and will not interfere with your assays. It is advisable to run a control experiment with the antioxidant alone to assess any potential effects.
Q5: During my experiment, I need to heat a solution containing this compound. How can I prevent its degradation?
Heating accelerates chemical reactions, so it's crucial to take extra precautions:
-
Inert Atmosphere: Perform the heating step under a continuous flow of an inert gas like nitrogen or argon.
-
Use a Reflux Condenser: If heating for an extended period, a reflux condenser can help to minimize solvent evaporation and the entry of atmospheric oxygen.
-
Minimize Heating Time: Only heat the solution for the minimum time required by your protocol.
-
Consider Antioxidants: If compatible with your downstream applications, adding a thermally stable antioxidant can offer protection.
Data on Factors Affecting this compound Stability
While specific kinetic data for this compound oxidation under various conditions is not extensively available in the literature, the following tables summarize qualitative and comparative information to guide experimental design.
Table 1: Influence of Storage Conditions on this compound Stability (Qualitative)
| Storage Condition | Expected Stability | Recommendations |
| Solid, room temp, exposed to air/light | Low | Store solid THH in a tightly sealed container, in the dark, at ≤ 4°C. |
| Solution, room temp, exposed to air/light | Very Low | Avoid this method of storage. Prepare fresh solutions before use. |
| Solution, 4°C, protected from light | Moderate | Suitable for short-term storage (1-2 weeks). Use degassed solvents. |
| Solution, -20°C or -80°C, protected from light | High | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
Table 2: Relative Efficacy of Common Antioxidants in Preventing Oxidation (General Comparison)
| Antioxidant | Solubility | Typical Concentration | Notes |
| Ascorbic Acid | Water, Ethanol | 0.1 - 1 mM | Effective in aqueous and protic organic solvents. Can act as a pro-oxidant in the presence of metal ions.[3] |
| Butylated Hydroxytoluene (BHT) | Non-polar organic solvents | 0.01% - 0.1% (w/v) | A potent free radical scavenger. Often used in lipid-based formulations. |
| Trolox | Water, Ethanol, DMSO | 0.1 - 1 mM | Water-soluble analog of Vitamin E. Good for biological and aqueous-based experiments. |
| Vitamin E (α-tocopherol) | Non-polar organic solvents, Lipids | 0.01% - 0.1% (w/v) | Effective in lipidic environments. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of THH with enhanced stability for use in downstream experiments.
-
Solvent Selection and Preparation:
-
Choose a high-purity, anhydrous solvent appropriate for your experiment (e.g., DMSO, ethanol).
-
Degas the solvent by sparging with argon or nitrogen for at least 15 minutes.
-
-
Weighing this compound:
-
If possible, perform this step in a glove box under an inert atmosphere.
-
If a glove box is not available, work quickly to minimize exposure to air. Tare an amber glass vial. Add the desired amount of solid THH and record the weight.
-
-
Dissolution:
-
Add the degassed solvent to the vial containing the solid THH to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate until the THH is completely dissolved.
-
-
Addition of Antioxidant (Optional):
-
If using an antioxidant, add it to the solution at the desired final concentration. For example, add ascorbic acid to a final concentration of 0.5 mM.
-
Ensure the antioxidant is fully dissolved.
-
-
Storage:
-
Flush the headspace of the vial with argon or nitrogen before tightly sealing.
-
Wrap the vial with parafilm to ensure an airtight seal.
-
For short-term storage, place in a refrigerator at 2-8°C. For long-term storage, store at -20°C or -80°C.
-
Protocol 2: Monitoring this compound Oxidation by HPLC
This method can be used to assess the stability of your THH solutions over time and to quantify the formation of oxidative degradation products.
-
Sample Preparation:
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of your THH solution stored under the conditions you wish to test.
-
Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both THH and its expected oxidation products (e.g., harman) have significant absorbance (e.g., ~254 nm or ~300 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to THH based on its retention time, confirmed with a fresh standard.
-
Monitor for the appearance of new peaks over time, which may correspond to degradation products.
-
Quantify the decrease in the THH peak area and the increase in the degradation product peak areas to determine the rate of oxidation.
-
Visual Guides
Caption: Workflow for preparing and handling this compound solutions to minimize oxidation.
Caption: Conceptual pathway of this compound oxidation and influencing factors.
References
- 1. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Tetrahydroharman Neuroprotection Assays
Welcome to the technical support center for researchers utilizing Tetrahydroharman (THH) in neuroprotection assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments. Our goal is to help you achieve more reliable and reproducible results in your research and drug development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in cell viability results between experiments using THH. What are the potential causes?
A1: Inconsistent results in cell viability assays are a common challenge and can stem from several factors:
-
THH Solution Preparation and Stability: this compound has limited solubility in water and is susceptible to degradation under certain conditions.[1][2] Inconsistent preparation of stock solutions, improper storage, or degradation in culture media can lead to variable effective concentrations. It is recommended to prepare fresh aqueous solutions daily.[2]
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and overall cell health can significantly impact the cellular response to both THH and the neurotoxic insult.[3]
-
Assay-Specific Interferences: THH, as a beta-carboline, possesses antioxidant properties.[4] Antioxidants have been shown to directly reduce MTT tetrazolium salts, leading to a false-positive signal for cell viability that is independent of cellular metabolic activity.[5]
-
Incubation Times: The timing of THH pre-treatment, neurotoxin exposure, and the final assay readout are critical variables that must be strictly controlled.
Q2: Our MTT assay results suggest THH is highly neuroprotective, but this doesn't correlate with other assays like LDH release. Why might this be?
A2: Discrepancies between different viability assays are often due to the underlying principles of each method. The MTT assay measures mitochondrial reductase activity, which is assumed to correlate with cell viability.[2] However, several factors can confound this:
-
Direct MTT Reduction: As an antioxidant, THH may directly reduce the MTT reagent to its formazan (B1609692) product, artificially inflating the "viability" signal.[5][6] To test for this, run a control experiment with THH, media, and MTT reagent in the absence of cells.
-
Effects on Mitochondrial Respiration: Some beta-carboline derivatives have been shown to inhibit complex I of the mitochondrial respiratory chain.[7] If THH alters mitochondrial function, it could directly impact the cell's ability to reduce MTT, independent of its neuroprotective effects.
-
Timing of Cell Death: The LDH assay measures membrane integrity by detecting the release of lactate (B86563) dehydrogenase into the culture medium. This is typically a later-stage marker of cell death (necrosis) compared to the metabolic dysfunction that might be detected by the MTT assay.
Q3: What is the proposed mechanism of neuroprotection for this compound, and how might this affect experimental design?
A3: The neuroprotective mechanisms of beta-carbolines like this compound are thought to be multifactorial, primarily revolving around their antioxidant and anti-inflammatory properties.[8][9] For related beta-carbolines, modulation of neurotrophic signaling pathways, such as the brain-derived neurotrophic factor (BDNF) pathway, has also been observed.[10] Understanding these potential mechanisms is crucial for designing relevant experiments:
-
Antioxidant Activity: To investigate the antioxidant effects, you can measure the reduction of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA in cells challenged with an oxidative stressor (e.g., H₂O₂).[2]
-
Anti-inflammatory Effects: In cell models involving neuroinflammation (e.g., using lipopolysaccharide (LPS) in microglial cells), you can measure the expression or release of pro-inflammatory cytokines like TNF-α and IL-1β.
-
Neurotrophic Signaling: To explore the involvement of pathways like BDNF/TrkB, you can use western blotting to assess the phosphorylation status of key downstream proteins such as Akt and CREB.[10][11][12]
Troubleshooting Guides
In Vitro Assay Inconsistency
| Observed Problem | Potential Cause | Troubleshooting Step |
| High background in MTT assay (color change in wells without cells) | THH is directly reducing the MTT reagent due to its antioxidant properties.[5][6] | Run a cell-free control with media, THH, and MTT. Subtract the background absorbance from your experimental wells. Consider using an alternative viability assay like SRB or CellTiter-Glo. |
| Variable dose-response curve for THH | 1. Inconsistent THH concentration due to poor solubility or degradation.[1][2] 2. Fluctuations in cell health or seeding density.[3] | 1. Prepare fresh THH stock solutions in an appropriate solvent (e.g., DMSO) and dilute into aqueous solutions for each experiment. Do not store aqueous solutions for more than a day.[2] 2. Standardize cell seeding protocols and use cells within a consistent and narrow passage number range. |
| THH shows toxicity at expected neuroprotective concentrations | The specific cell line may be particularly sensitive to THH, or there may be off-target effects. | Perform a baseline cytotoxicity assay of THH on your specific cell line over a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the non-toxic working range before conducting neuroprotection experiments. |
| Lack of neuroprotective effect against a specific stressor | The chosen stressor may not be relevant to the mechanism of action of THH. For example, if THH primarily acts as an antioxidant, it may be less effective against non-oxidative insults. | Test THH against a panel of neurotoxins that induce different cell death pathways, such as hydrogen peroxide (oxidative stress) and glutamate (B1630785) (excitotoxicity).[2][13] |
General Experimental Workflow Issues
| Observed Problem | Potential Cause | Troubleshooting Step |
| Precipitate forms when adding THH to culture media | THH has limited aqueous solubility, and the final concentration may be exceeding its solubility limit in the culture medium.[1] | Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is low (typically <0.1%) and non-toxic to the cells. Prepare dilutions carefully and visually inspect for any precipitation. |
| Inconsistent results between different batches of THH | Variation in the purity or stability of the compound. | Purchase THH from a reputable supplier that provides a certificate of analysis with purity data. Store the compound as recommended by the manufacturer. |
| "Edge effects" in multi-well plates (cells in outer wells behave differently) | Increased evaporation of media from the outer wells of the plate, leading to changes in reagent concentrations.[3] | Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier. |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress in SH-SY5Y Cells
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Cell Culture and Seeding:
- Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
- Seed cells into a 96-well plate at a density of approximately 4 x 10³ cells/cm² and allow them to adhere for 24 hours.[2]
2. Treatment:
- Prepare a stock solution of this compound in DMSO.
- Pre-treat the cells with various concentrations of THH (e.g., 1 µM, 10 µM, 50 µM) for 4 hours.[2]
- Induce oxidative stress by adding a final concentration of 150 µM hydrogen peroxide (H₂O₂) to the wells and incubate for 24 hours.[14]
3. Cell Viability Assessment (MTT Assay):
- After the 24-hour incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Express cell viability as a percentage relative to untreated control cells.
Controls:
-
Untreated Control: Cells with media only.
-
H₂O₂ Control: Cells treated with H₂O₂ only.
-
THH Control: Cells treated with the highest concentration of THH only (to check for inherent toxicity).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
Assay Interference Control: Wells with media, THH, and MTT reagent (no cells).
Protocol 2: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity
1. Cell Culture and Seeding:
- Follow the same cell culture and seeding protocol as described for the oxidative stress assay. For some models, differentiating the SH-SY5Y cells with retinoic acid for several days prior to the experiment can yield more neuron-like cells.
2. Treatment:
- Pre-treat cells with various concentrations of THH for a specified time (e.g., 2-24 hours).
- Induce excitotoxicity by adding a final concentration of glutamate (e.g., 250 µM) and incubate for 24-48 hours.[15][16] The optimal glutamate concentration and incubation time should be determined empirically for your cell line.
3. Cell Viability Assessment (LDH Assay):
- After incubation, collect the cell culture supernatant.
- Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
- Measure the absorbance at the recommended wavelength.
- Calculate cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Signaling Pathways and Experimental Workflows
The neuroprotective effects of compounds like this compound are often mediated through complex signaling cascades. Below are diagrams illustrating a potential workflow for investigating these effects and a hypothetical signaling pathway based on the known activities of related beta-carbolines.
Experimental workflow for assessing THH neuroprotection.
Hypothesized signaling pathways for THH neuroprotection.
References
- 1. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Protective effect of beta-carbolines and other antioxidants on lipid peroxidation due to hydrogen peroxide in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journaljpri.com [journaljpri.com]
- 7. Bromal-derived tetrahydro-beta-carbolines as neurotoxic agents: chemistry, impairment of the dopamine metabolism, and inhibitory effects on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. β-Carbolines in Experiments on Laboratory Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of neurotrophic signaling pathways by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 15. researchgate.net [researchgate.net]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Minimizing Tetrahydroharman (THH) Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate interference caused by Tetrahydroharman (THH) and related β-carboline compounds in fluorescence-based assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of this compound interference.
Q1: What is this compound (THH) and why does it interfere with fluorescence assays?
A1: this compound (THH) is a fluorescent indole (B1671886) alkaloid, part of the β-carboline family of compounds.[1][2] These types of molecules are often found in natural product libraries, biological matrices, or can be part of a screening collection.[1][3] Interference arises because THH itself is fluorescent (autofluorescent), meaning it absorbs and emits light, potentially overlapping with the excitation and emission spectra of the fluorophores used in an assay.[3][4] This can lead to falsely high signals (false positives) or mask the true signal from the assay's reporter fluorophore.[4][5]
Q2: What are the primary mechanisms of THH interference?
A2: There are two main mechanisms by which THH can interfere with a fluorescence-based assay:[4]
-
Autofluorescence: THH has its own intrinsic fluorescence. If its emission spectrum overlaps with the detection window of your assay's fluorophore, it will contribute to the measured signal, leading to artificially high background and potentially false-positive results.[4][6]
-
Quenching (Inner Filter Effect): THH can absorb light at the excitation wavelength intended for your assay's fluorophore or at the emission wavelength of your fluorophore.[4][7] This absorption, known as the inner filter effect, reduces the amount of light that reaches your fluorophore or the amount of emitted light that reaches the detector, leading to a decreased signal and potential false negatives.[7][8]
Q3: How can I determine if THH is causing interference in my specific assay?
A3: To confirm if THH is the source of interference, you should run a control experiment. Prepare a sample containing only THH at the same concentration used in your main experiment, dissolved in the same assay buffer.[9] Measure the fluorescence of this control sample using the exact same instrument settings (excitation/emission wavelengths, gain) as your assay. A significant signal in the THH-only well indicates autofluorescence is a problem.[9]
Q4: Are there alternatives to fluorescence-based assays when THH interference is intractable?
A4: Yes. If mitigation strategies are unsuccessful, consider using an orthogonal assay with a different detection method.[3][4] Options include absorbance-based assays, AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay), or label-free technologies. The goal is to choose a method that is not susceptible to the fluorescent properties of your test compound.[3]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and solving specific issues related to THH interference.
| Problem | Potential Cause | Recommended Solution(s) |
| High background fluorescence in all wells, including controls. | THH Autofluorescence: The emission spectrum of THH overlaps significantly with your assay's detection channel.[4] | 1. Spectral Shift: Use a fluorophore that excites and emits at longer, red-shifted wavelengths to minimize spectral overlap. 2. Time-Resolved Fluorescence (TRF): Employ a TRF assay format. The long-lived signal of lanthanide probes can be measured after the short-lived THH fluorescence has decayed.[6][10][11] 3. Wavelength Optimization: Empirically test different excitation and emission wavelengths to find a window that maximizes your probe's signal while minimizing THH's contribution.[12] |
| Assay signal is unexpectedly low or decreases with increasing THH concentration. | Fluorescence Quenching: THH is absorbing the excitation or emission light (inner filter effect).[4][8] | 1. Reduce THH Concentration: If possible, lower the concentration of THH to a level that minimizes quenching while still being relevant for the experiment. 2. Use a Brighter Fluorophore: Switch to a fluorophore with a higher quantum yield and extinction coefficient. 3. Change Assay Format: Move from a top-read to a bottom-read plate reader (or vice versa) to alter the light pathlength, which can sometimes reduce the inner filter effect.[4] |
| Inconsistent or variable results across the plate. | Compound Instability or Aggregation: THH may be precipitating or aggregating at the tested concentrations, leading to light scattering. | 1. Solubility Check: Visually inspect wells for precipitation. Use nephelometry to quantify light scattering. 2. Add Detergent: Incorporate a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) into the assay buffer to improve compound solubility.[5] |
Part 3: Quantitative Data Summary
While specific spectral properties of this compound can vary with solvent and pH, the table below provides a general overview of β-carboline fluorescence and compares key features of mitigation strategies.[13]
| Parameter | This compound (General) | Standard Fluorophore (e.g., Fluorescein) | TRF Lanthanide (e.g., Europium) |
| Excitation Maxima | ~270-340 nm | ~494 nm | ~340 nm |
| Emission Maxima | ~350-450 nm | ~521 nm | ~615 nm |
| Fluorescence Lifetime | Nanoseconds (ns) | Nanoseconds (ns) | Microseconds (µs) to Milliseconds (ms)[6][11] |
| Stokes Shift | Moderate | Small (~27 nm) | Large (>200 nm)[11] |
| Interference Potential | High in UV/blue channels | Susceptible to THH overlap | Low due to time-gating[10][11] |
Part 4: Detailed Experimental Protocols
Protocol 1: Confirming THH Autofluorescence
This protocol allows you to definitively determine if THH is fluorescent under your specific assay conditions.
-
Reagent Preparation:
-
Prepare a stock solution of THH in a suitable solvent (e.g., DMSO).
-
Prepare your standard assay buffer.
-
-
Plate Preparation:
-
In a black, clear-bottom microplate suitable for fluorescence, create a serial dilution of THH in assay buffer. Include a vehicle-only control (e.g., DMSO at the same final concentration).[9]
-
-
Measurement:
-
Place the plate in your fluorescence plate reader.
-
Set the excitation and emission wavelengths and bandwidths to the exact same settings used for your primary assay.
-
Acquire fluorescence intensity readings.
-
-
Analysis:
-
Subtract the fluorescence of the vehicle-only control from all THH-containing wells.
-
A dose-dependent increase in fluorescence confirms that THH is autofluorescent in your assay channel.
-
Protocol 2: Implementing a Time-Resolved Fluorescence (TRF) Assay
This protocol outlines the general steps for using TRF to eliminate interference from short-lived fluorescence.
-
Assay Principle: TRF uses lanthanide chelates (e.g., Europium, Terbium) which have exceptionally long fluorescence lifetimes.[6][10] The instrument excites the sample with a light pulse, waits for a short delay period (e.g., 50-150 µs) during which interfering fluorescence (like that from THH) decays, and then measures the long-lasting emission from the lanthanide.[4][6][11]
-
Reagent Selection:
-
Choose a TRF-compatible assay kit or labeling reagents (e.g., a Europium-labeled antibody for a TR-FRET immunoassay).
-
-
Instrument Setup:
-
Use a plate reader equipped for TRF measurements.
-
Input the specific excitation and emission wavelengths for your chosen lanthanide.
-
Set the key TRF parameters:
-
Delay Time: The time between the excitation pulse and the start of measurement (e.g., 100 µs).
-
Integration Time: The time window during which the emission is measured (e.g., 400 µs).
-
-
-
Execution and Measurement:
-
Perform your assay as per the manufacturer's protocol.
-
Measure the plate using the configured TRF settings. The resulting signal will be largely free from THH interference.
-
Part 5: Diagrams and Workflows
Caption: Troubleshooting workflow for THH interference.
Caption: Comparison of Standard vs. Time-Resolved Fluorescence.
References
- 1. Tetrahydroharmine - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Tetrahydroharmol (HMDB0029835) [hmdb.ca]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Time-resolved fluorescence | Abcam [abcam.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. edinst.com [edinst.com]
- 13. Acid–base and spectral properties of β-carbolines. Part 1. Tetrahydro-β-carbolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of Tetrahydroharman (THH)
Welcome to the technical support center for Tetrahydroharman (THH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of THH during experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound (THH) in a buffer solution?
A1: The stability of small molecules like THH, a β-carboline alkaloid, can be influenced by several factors. The most common are pH, temperature, light exposure, and oxidative stress.[1] Compounds with an indole (B1671886) ring, such as THH, can be susceptible to oxidation and photodegradation.[2] It is crucial to consider these factors when preparing and storing THH solutions for your experiments.
Q2: Which buffer system is recommended for working with THH?
Q3: How should I prepare stock solutions of THH?
A3: THH is often supplied as a powder. Stock solutions should be prepared by dissolving the compound in an appropriate anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a desired concentration (e.g., 10 mM).[1] To minimize degradation, it is best to prepare fresh solutions for each experiment. If storage is necessary, dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes and store them at -20°C or -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]
Q4: My experimental results with THH are inconsistent. Could this be a stability issue?
A4: Inconsistent results can indeed be a sign of compound instability. If you observe a loss of activity or variability in your data over time, it is prudent to investigate the stability of THH under your specific experimental conditions. This includes the buffer composition, incubation time, temperature, and exposure to light. Consider performing a time-course experiment to measure the concentration of intact THH over the duration of your assay.
Troubleshooting Guides
Issue 1: Suspected Degradation of THH in Aqueous Buffer
-
Symptom: Loss of biological activity in your assay over time, or inconsistent results between experiments.
-
Troubleshooting Steps:
-
Assess Stability in Your Buffer: Conduct a simple stability study by incubating THH in your experimental buffer at the working concentration. Take samples at different time points (e.g., 0, 2, 4, 8, and 24 hours) and analyze them using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the intact compound.
-
pH Optimization: Test the stability of THH in a few different buffer systems with varying pH values (e.g., citrate (B86180) buffer at pH 5, PBS at pH 7.4, and Tris-HCl at pH 8.5) to identify the optimal pH range for your experiments.
-
Minimize Incubation Time: If THH is found to be unstable over longer periods, try to reduce the incubation time in your assay if possible.
-
Fresh Preparations: Always use freshly prepared dilutions of THH from a frozen stock for your experiments.
-
Issue 2: Potential for Oxidation or Photodegradation
-
Symptom: You are working with THH in an environment with prolonged exposure to air or light, and you observe a decrease in its expected effect.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and handle THH solutions in a dark environment or by using amber-colored tubes and plates. During long incubations, cover the experimental setup with aluminum foil.
-
Use of Antioxidants: If oxidation is suspected, consider the addition of a small amount of an antioxidant, such as ascorbic acid or dithiothreitol (B142953) (DTT), to your buffer system. However, you must first verify that the antioxidant does not interfere with your assay.
-
Degas Buffers: For highly sensitive experiments, you can degas your aqueous buffers to remove dissolved oxygen before adding THH.
-
Data Presentation
The following tables present hypothetical stability data for THH to illustrate how such information would be structured. Note: This data is for illustrative purposes only and is not based on experimental results.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Buffer Systems at 37°C over 24 Hours.
| Buffer System | pH | % Remaining at 2h | % Remaining at 8h | % Remaining at 24h |
| Citrate Buffer | 5.0 | 98% | 92% | 85% |
| PBS | 7.4 | 95% | 88% | 75% |
| Tris-HCl | 8.5 | 90% | 78% | 60% |
Table 2: Hypothetical Influence of Temperature on this compound (10 µM) Stability in PBS (pH 7.4).
| Temperature | % Remaining at 8h | % Remaining at 24h |
| 4°C | 99% | 97% |
| 25°C (Room Temp) | 92% | 85% |
| 37°C | 88% | 75% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Selected Buffer
-
Preparation of THH Stock Solution:
-
Weigh the required amount of THH powder.
-
Dissolve in anhydrous DMSO to prepare a 10 mM stock solution.
-
Vortex until fully dissolved.
-
Aliquot into single-use, light-protected tubes and store at -80°C.
-
-
Preparation of Working Solution and Incubation:
-
Prepare your chosen buffer system (e.g., PBS, pH 7.4).
-
Spike the THH stock solution into the buffer to achieve the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.1%).
-
Immediately take a sample and quench it with an equal volume of a strong organic solvent like acetonitrile. This is your time zero (t=0) sample.
-
Incubate the remaining solution under your desired experimental conditions (e.g., 37°C, protected from light).
-
-
Time-Point Sampling:
-
Collect aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Quench each sample immediately with an equal volume of acetonitrile.
-
-
Analysis:
-
Analyze all samples using a validated HPLC method with a suitable detector (e.g., UV or MS) to quantify the peak area of the intact THH.
-
Calculate the percentage of THH remaining at each time point relative to the t=0 sample.
-
Visualizations
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Quantification of Tetrahydroharman in Complex Biological Matrices
Welcome to the technical support center for the quantitative analysis of Tetrahydroharman (THH) in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the biological matrix (e.g., plasma, urine, brain homogenate). | Optimize the sample preparation method. For plasma and urine, consider solid-phase extraction (SPE) with a C18 stationary phase.[1] Liquid-liquid extraction (LLE) is also a viable alternative. Ensure the pH of the sample is adjusted to optimize the extraction of THH, which is a basic compound. For brain tissue, homogenization followed by protein precipitation and SPE or LLE is recommended. |
| Analyte degradation during sample processing. | Minimize sample processing time and keep samples on ice or at 4°C. Ensure the stability of THH in the chosen extraction solvents and conditions. | |
| Poor Peak Shape (Tailing, Broadening) | Suboptimal chromatographic conditions. | Adjust the mobile phase composition and gradient. A reversed-phase C18 column is commonly used for the separation of related beta-carbolines.[2] Ensure the pH of the mobile phase is appropriate for the analyte's pKa to maintain a consistent ionization state. |
| Column contamination or degradation. | Use a guard column to protect the analytical column from matrix components. Regularly flush the column with a strong solvent to remove contaminants. If peak shape does not improve, replace the column. | |
| High Signal Variability (Poor Precision) | Inconsistent sample preparation. | Automate sample preparation steps where possible to improve reproducibility. Ensure precise and accurate pipetting of all solutions, including the internal standard. |
| Matrix effects causing ion suppression or enhancement. | Use a stable isotope-labeled internal standard (SIL-IS), such as deuterated THH, to compensate for variability in ionization.[3] If a SIL-IS is unavailable, use a structural analog that co-elutes with THH. Matrix-matched calibrants can also help to mitigate matrix effects. | |
| Low Sensitivity (High Limit of Quantification - LOQ) | Inefficient ionization in the mass spectrometer source. | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature. This compound, as a basic compound, is expected to ionize well in positive ion mode. |
| Suboptimal MS/MS transition selection. | Perform a product ion scan to identify the most intense and specific fragment ions for the multiple reaction monitoring (MRM) method. | |
| Interference Peaks | Co-elution of endogenous matrix components with the same mass transition. | Improve chromatographic separation by adjusting the gradient or trying a column with a different selectivity. Enhance sample cleanup to remove interfering compounds. |
| Carryover from previous injections. | Implement a rigorous needle and injection port washing procedure between samples. Inject blank samples to confirm the absence of carryover. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in quantifying this compound in biological matrices?
A1: The most significant challenge is overcoming matrix effects.[4] Biological matrices such as plasma, urine, and brain tissue are complex mixtures of endogenous compounds that can co-elute with this compound and interfere with its ionization in the mass spectrometer. This can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification.
Q2: How can I minimize matrix effects?
A2: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the interfering matrix components before LC-MS/MS analysis.[2]
-
Optimized Chromatography: Develop a robust chromatographic method that separates this compound from the majority of co-eluting matrix components.
-
Use of an Appropriate Internal Standard: The gold standard is a stable isotope-labeled internal standard (e.g., d3- or d4-Tetrahydroharman). This is because it has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing reliable correction.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to ensure that the calibrants and the unknown samples experience similar matrix effects.
Q3: What type of internal standard is best for this compound quantification?
A3: A deuterated or 13C-labeled this compound is the ideal internal standard. Stable isotope-labeled internal standards co-elute with the analyte and experience the same degree of ion suppression or enhancement, providing the most accurate correction for matrix effects and other sources of variability. If a labeled analog is not available, a close structural analog with similar chromatographic and mass spectrometric behavior can be used, but with potentially less accurate correction.
Q4: Which extraction method is recommended for plasma and urine samples?
A4: Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been successfully used for the extraction of beta-carbolines from biological fluids.[2] SPE with a C18 sorbent is often preferred for its high-throughput capabilities and efficient cleanup.[1] LLE with an organic solvent like ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate can also provide good recovery. The choice often depends on the specific requirements of the assay, such as required sensitivity and sample throughput.
Q5: What are the typical LC-MS/MS parameters for the analysis of beta-carbolines like this compound?
A5: A typical LC-MS/MS method for beta-carbolines would involve:
-
Liquid Chromatography: A reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
Quantitative Data Summary
While specific quantitative data for this compound across a wide range of studies is limited in the readily available literature, the following table presents data for the related and well-studied beta-carboline, harmine , to provide a reference for expected endogenous levels in biological matrices. These values can serve as a preliminary guide for researchers developing methods for this compound.
Table 1: Endogenous Levels of Harmine in Human and Rat Biological Matrices
| Biological Matrix | Species | Mean Concentration (± SD) | Reference |
| Plasma | Human (Female) | 2.03 ± 3.07 ng/mL | [5] |
| Plasma | Human (Male) | 1.57 ± 2.16 ng/mL | [5] |
| Plasma | Rat (Newborn) | 0.16 ± 0.03 ng/mL | [5] |
| Brain | Rat (Newborn) | 0.33 ± 0.14 ng/g | [5] |
| Heart | Rat (Newborn) | 0.34 ± 0.15 ng/g | [5] |
| Liver | Rat (Newborn) | 0.26 ± 0.11 ng/g | [5] |
| Kidney | Rat (Newborn) | 0.44 ± 0.13 ng/g | [5] |
Experimental Protocols
The following is a generalized, best-practice protocol for the quantification of this compound in human plasma by LC-MS/MS, based on methodologies for similar beta-carboline alkaloids.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., d4-Tetrahydroharman in methanol). Vortex briefly. Add 500 µL of 0.1 M phosphate (B84403) buffer (pH 7.4) and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: UPLC/HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting at 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the optimal precursor and product ions.
3. Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity: Analyze blank matrix from at least six different sources to ensure no endogenous interferences are present at the retention time of this compound and its internal standard.
-
Linearity: Prepare a calibration curve over the expected concentration range (e.g., 0.1 to 100 ng/mL) and assess the linearity using a weighted linear regression.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision.
-
Recovery and Matrix Effect: Evaluate the extraction recovery and matrix effects by comparing the peak areas of the analyte in different sample sets (e.g., pre-extraction spiked samples, post-extraction spiked samples, and neat solutions).
-
Stability: Assess the stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Visualization
A generalized workflow for the quantification of this compound in biological matrices.
Simplified serotonin signaling pathway and the inhibitory action of this compound (THH).
References
- 1. High-performance liquid chromatography of tetrahydro-beta-carbolines extracted from plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the bioactive alkaloids tetrahydro-beta-carboline and beta-carboline in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroharmine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States [frontiersin.org]
Technical Support Center: Managing Tetrahydroharman Autofluorescence in Imaging Studies
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges with Tetrahydroharman (THH) autofluorescence in their imaging experiments. This guide provides practical troubleshooting advice and in-depth protocols to help you mitigate the impact of autofluorescence and enhance the quality of your imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THH) and why might it cause autofluorescence?
This compound is a naturally occurring beta-carboline alkaloid found in various plants and is also an endogenous compound in animals.[1][2] Like many cyclic aromatic molecules, THH has the potential to exhibit intrinsic fluorescence, a phenomenon known as autofluorescence. When a sample containing THH is illuminated with an excitation light source in a microscope, the THH molecules can absorb this light and re-emit it at a longer wavelength. This emitted light can obscure the signal from your specific fluorescent labels (e.g., fluorescently-tagged antibodies or probes), leading to a poor signal-to-noise ratio and making it difficult to accurately interpret your imaging results.[3]
Q2: What are the likely spectral properties of THH autofluorescence?
While specific, detailed spectral data for this compound autofluorescence is not extensively published, we can infer its likely properties based on its structure as a beta-carboline and the behavior of other common endogenous fluorophores. Many such molecules, like NADH and components of lipofuscin, tend to fluoresce in the blue and green regions of the spectrum.[4][5] Therefore, it is reasonable to hypothesize that THH autofluorescence will be most prominent when exciting with ultraviolet (UV) to blue light, with emission occurring in the blue to green spectral range.
Q3: How can I confirm that the background signal I'm observing is autofluorescence?
The most critical first step in troubleshooting is to definitively identify the source of your background signal.[4] This can be achieved by preparing and imaging an unstained control sample. This control should undergo all the same processing steps as your experimental samples, including fixation and any other treatments, but without the addition of your specific fluorescent labels.[4] By imaging this unstained control using the same settings as your experimental samples, you can visualize the baseline level of autofluorescence and characterize its intensity and spectral properties.[4]
Troubleshooting Guides
This section provides structured guidance to systematically address and control autofluorescence in your imaging experiments.
Troubleshooting Workflow for Autofluorescence
The following diagram outlines a general workflow for identifying and mitigating autofluorescence.
References
Technical Support Center: Addressing Tetrahydroharman (THH) Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with Tetrahydroharman (THH) and its derivatives at high concentrations in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and address unexpected cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound (THH) at high concentrations in our cell line. What are the likely mechanisms of cell death?
A1: While direct quantitative data for this compound (THH) is limited in publicly available literature, studies on its derivatives, such as 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo), and related β-carboline alkaloids like harmine, strongly suggest that the observed cytotoxicity is likely mediated through the induction of apoptosis.[1][2] Key mechanisms include:
-
Mitochondrial Dysfunction: THH and its analogs are known to target mitochondria, leading to the inhibition of mitochondrial complex I.[3] This disrupts the electron transport chain, impairs cellular respiration, and can lead to a decrease in ATP production.
-
Induction of Apoptosis: The mitochondrial dysfunction often triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase cascades, particularly caspase-3, which executes the apoptotic process.[1][2]
-
Cell Cycle Alterations: The cytotoxic effects can also be associated with alterations in the cell cycle. For instance, TaClo has been shown to cause accelerated late proliferation, leading to the formation of daughter cells with fewer neurites that eventually undergo apoptosis.[3]
Q2: At what concentrations should we expect to see cytotoxic effects from THH derivatives?
A2: The cytotoxic concentration of THH and its derivatives can vary significantly depending on the specific compound, the cell line used, and the duration of exposure. Based on studies of the THH derivative, 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo), you can refer to the following data as a starting point.
Quantitative Data Summary: Cytotoxicity of TaClo (a THH Derivative)
| Cell Line | Cell Type | Assay | Duration | IC50 / ED50 | Reference |
| Primary Mesencephalic Neurons | Mouse Neurons | Cell Count (TH-IR) | 24 hours | ~100 µM | [4] |
| Primary Astrocytes | Mouse Astrocytes | Cell Count | 24 hours | 50-100 µM | [4] |
| JAR | Human Serotonergic Cells | Serotonin Uptake Inhibition | Not Specified | 59 µM | [5] |
| PC12 | Rat Pheochromocytoma | LDH Release | 48 hours | 230 µM | [6][7] |
| SK-N-SH | Human Neuroblastoma | Not Specified | Not Specified | Not Specified | [2] |
| Human Neuroblastoma Cell Lines | Human Neuroblastoma | Not Specified | Not Specified | Not Specified | [1] |
Q3: We suspect oxidative stress might be involved in the cytotoxicity we are observing. How can we investigate this?
A3: It is plausible that oxidative stress contributes to THH-induced cytotoxicity, as mitochondrial dysfunction is a known source of reactive oxygen species (ROS). To investigate this, you can perform assays to measure intracellular ROS levels. A common method is using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. An increase in fluorescence in THH-treated cells compared to controls would indicate an induction of oxidative stress.
Q4: How can we differentiate between apoptosis and necrosis in our THH-treated cell cultures?
A4: To distinguish between apoptosis and necrosis, you can use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
This dual-staining method allows for the identification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Studies on the THH derivative TaClo have confirmed the induction of apoptosis, making this a crucial experiment for characterizing the mode of cell death.[1][2]
Troubleshooting Guides
Issue: High variability in cytotoxicity assay results.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can alter cellular responses. |
| Cell Seeding Density | Optimize cell seeding density. Both sparse and overly confluent cultures can affect viability and drug sensitivity. |
| Compound Solubility and Stability | Verify the solubility of THH in your culture medium. Precipitated compound will lead to inaccurate dosing. Prepare fresh dilutions for each experiment. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically ≤0.1%) and include a vehicle control. |
Issue: Unexpectedly high cytotoxicity at low concentrations.
| Potential Cause | Troubleshooting Step |
| Compound Purity | Verify the purity of your THH sample. Impurities can contribute to cytotoxicity. |
| Incorrect Concentration Calculation | Double-check all calculations for stock solutions and serial dilutions. |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contamination. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a widely used method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound (THH)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of THH and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V/PI Staining)
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells.
Materials:
-
THH-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with THH for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Workflow for Investigating THH-Induced Cytotoxicity.
Caption: Proposed Signaling Pathway for THH-Induced Apoptosis.
References
- 1. 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo) induces apoptosis in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline-induced apoptosis in the human neuroblastoma cell line SK-N-SH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo) Alters Cell Cycle Progression in Human Neuroblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the potentially endogenous toxin TaClo (1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline) in neuronal and glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo) on human serotonergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and metabolism of the chloral-derived mammalian alkaloid 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo) in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of Tetrahydroharman (THH) Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Tetrahydroharman (THH) formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound (THH)?
A1: The primary challenges in achieving adequate oral bioavailability for THH are believed to be its poor aqueous solubility and potential for first-pass metabolism. Like many beta-carboline alkaloids, THH is a lipophilic molecule, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption. Furthermore, it may be subject to metabolic processes in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.
Q2: Which formulation strategies show the most promise for improving THH oral bioavailability?
A2: While specific data on formulated THH is limited, several advanced drug delivery systems are promising for improving the oral bioavailability of poorly soluble compounds like THH. These include:
-
Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can enhance solubilization and lymphatic transport.
-
Nanoparticle systems: Including Solid Lipid Nanoparticles (SLNs) and polymeric nanoparticles, which can protect the drug from degradation and improve its absorption profile.
-
Liposomes: These vesicular systems can encapsulate THH, potentially improving its stability and transport across the intestinal barrier.
Q3: Are there any specific excipients that should be considered for THH formulations?
A3: The selection of excipients is critical for the success of any formulation. For THH, key excipients to consider would include:
-
Solubility enhancers: Such as lipids (e.g., long-chain and medium-chain triglycerides), surfactants (e.g., Tweens, Cremophor), and co-solvents (e.g., Transcutol, propylene (B89431) glycol) are essential for lipid-based systems.
-
Permeation enhancers: These can transiently increase the permeability of the intestinal epithelium. However, their use must be carefully evaluated for safety.
-
Polymers: For nanoparticle formulations, biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to control the release of THH.
Q4: What is known about the permeability of THH across the intestinal epithelium?
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
-
Potential Cause: Poor dissolution of the crystalline THH in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Approach: Develop an amorphous solid dispersion or a lipid-based formulation (e.g., SEDDS) to improve the dissolution rate and extent of solubilization.
-
Particle Size Reduction: If using a suspension, micronization or nanocrystal technology could increase the surface area for dissolution.
-
Excipient Selection: Ensure the chosen excipients are compatible with THH and effectively enhance its solubility in simulated intestinal fluids.
-
Issue 2: Inconsistent In-vitro Dissolution Profiles
-
Potential Cause: Formulation instability or inappropriate dissolution method.
-
Troubleshooting Steps:
-
Stability Studies: Conduct short-term stability studies on your formulation to check for precipitation or phase separation.
-
Dissolution Medium: The dissolution medium should be relevant to the physiological conditions of the gastrointestinal tract. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states.
-
Method Optimization: Adjust the agitation speed and apparatus type to ensure adequate hydrodynamics for the formulation being tested.
-
Issue 3: High Efflux Ratio in Caco-2 Permeability Assays
-
Potential Cause: THH may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
-
Troubleshooting Steps:
-
Inhibitor Studies: Conduct the Caco-2 permeability assay in the presence of known P-gp inhibitors (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor would confirm P-gp mediated efflux.
-
Formulation with Inhibitors: Consider incorporating excipients with P-gp inhibitory activity (e.g., certain surfactants like Tween 80) into your formulation. This must be done with careful consideration of potential toxicity.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (THH) in Rats Following Intravenous Administration.
| Parameter | Value | Reference |
| Elimination Half-life (Brain) | 1.8 h | [2] |
| Elimination Half-life (Blood) | 6.24 h | [2] |
| Route of Administration | Intravenous | [2] |
Note: Data for oral administration of formulated THH is not currently available in the cited literature. The table below provides an illustrative example of how to present comparative pharmacokinetic data for different oral formulations.
Table 2: Illustrative Example of Comparative Pharmacokinetic Data for Different Oral THH Formulations in a Preclinical Model.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | [Example Value] | [Example Value] | [Example Value] | 100 (Reference) |
| Solid Lipid Nanoparticles (SLNs) | 10 | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
Experimental Protocols
Protocol 1: Preparation of THH-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Phase Preparation: Melt a suitable solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Dissolve the accurately weighed amount of THH in the molten lipid under continuous stirring.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Tween® 80, Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Cool the hot emulsion rapidly in an ice bath while stirring to allow for the solidification of the lipid nanoparticles.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Caco-2 Cell Permeability Assay for THH Formulations
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the THH formulation (dissolved in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of THH in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor compartment.
Visualizations
References
Technical Support Center: Optimizing Storage Conditions for Tetrahydroharman (THH) Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity of Tetrahydroharman (THH) during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dark, and dry environment.[1] It is recommended to store it at temperatures between 2-8°C. The container should be tightly sealed to protect it from moisture and oxygen. When stored properly as a crystalline solid, THH can be stable for extended periods.
Q2: My this compound solution appears discolored. What could be the cause?
A2: Discoloration of a THH solution, often appearing as a yellowish or brownish tint, is a common indicator of degradation. This is typically caused by oxidation.[1] Exposure to light, elevated temperatures, or the presence of oxidizing agents in your solvent or buffer can accelerate this process. It is crucial to prepare fresh solutions whenever possible and store them protected from light.
Q3: I am observing a loss of potency in my THH stock solution over time. How can I prevent this?
A3: Loss of potency is a direct consequence of THH degradation. To mitigate this, adhere to the following best practices:
-
Solvent Choice: While THH is soluble in organic solvents like ethanol (B145695) and DMSO, its stability can vary.[1] For aqueous solutions, use buffers with a slightly acidic pH, as extreme pH conditions can promote degradation.
-
Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Light Protection: Always store THH solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For maximum stability, particularly for long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.
Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a stored THH sample. What are these?
A4: Unexpected peaks are likely degradation products. THH can undergo oxidation to form corresponding β-carbolines like harman.[2] Under certain conditions, such as in the presence of nitrite, it can also form other degradation products.[3] To identify these peaks, it is recommended to perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) and analyze the resulting mixtures by LC-MS/MS to characterize the degradation products.
Q5: Can I use tap water to prepare my aqueous THH solutions?
A5: It is strongly advised to use high-purity, deionized, and filtered water (e.g., Milli-Q or equivalent) for preparing aqueous solutions of THH. Tap water can contain metal ions and other impurities that may catalyze the degradation of the compound.
Data on this compound Stability
The following table summarizes the known stability data for this compound under various conditions.
| Condition | Solvent/Matrix | Temperature | Duration | Degradation | Reference |
| Solid | Crystalline | Room Temperature | Years | Minimal (if protected from light and moisture) | [1] |
| Solution | Aqueous | -20°C, 22°C, 37°C | 12 days | Up to 14% at 37°C | |
| Solution | Ayahuasca Tea | 4-8°C | 1 year | Significant | |
| Solution | Ayahuasca Tea | 37°C | 7 days | Intense degradation | |
| Solution | Presence of Nitrite | Aqueous | - | Rapid disappearance | [3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for THH Purity Assessment
This protocol provides a general method for assessing the purity of a THH sample.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile (B52724).
-
Filter and degas both solvents before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the THH sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for THH Quantification in Biological Samples
This protocol outlines a method for the sensitive quantification of THH in biological matrices like plasma or serum.
-
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole).
-
Reversed-phase C18 column suitable for mass spectrometry.
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z for THH (e.g., 187.1 for [M+H]+)
-
Product Ion (Q3): Specific fragment ion for THH (to be determined by infusion and product ion scan).
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated THH).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of THH in the same biological matrix.
-
Analyze the samples and quantify the amount of THH based on the peak area ratio of the analyte to the internal standard.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound (THH).
Caption: Experimental workflow for THH stability assessment.
References
Technical Support Center: Tetrahydroharman (THH) Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Tetrahydroharman (THH) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the method validation and sample analysis of this compound.
| Issue | Potential Causes | Recommended Solutions |
| High Backpressure | 1. Particulate matter from samples or solvents clogging the column frit or in-line filter. 2. Precipitation of buffer salts in the mobile phase. 3. Column contamination from biological matrix components. | 1. Filter all samples and mobile phases before use. Regularly replace the in-line filter. 2. Ensure mobile phase components are fully dissolved and consider flushing the system with a high percentage of aqueous solvent (without buffer) to dissolve any precipitated salts. 3. Implement a robust sample clean-up procedure such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Flush the column with a strong solvent. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH for THH (a basic compound). 3. Secondary interactions between THH and the stationary phase. 4. Injection of sample in a solvent stronger than the mobile phase. | 1. Replace the analytical column. 2. Adjust the mobile phase pH with a suitable additive like formic acid or ammonium (B1175870) formate (B1220265) to ensure THH is in its protonated form. 3. Use a column with end-capping or a different stationary phase chemistry. 4. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity or Sensitivity | 1. Ion suppression due to co-eluting matrix components. 2. Suboptimal MS source parameters (e.g., temperature, gas flows, voltages). 3. Inefficient sample extraction and recovery. 4. Degradation of THH during sample processing or storage. | 1. Improve sample clean-up to remove interfering substances like phospholipids. Modify the chromatographic gradient to separate THH from the suppression zone.[1][2][3] 2. Optimize MS source parameters through infusion of a THH standard solution. 3. Evaluate and optimize the sample preparation method (e.g., SPE sorbent, elution solvent). 4. Ensure proper storage conditions (e.g., temperature, protection from light) and consider the use of antioxidants if degradation is suspected.[4] |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Fluctuations in the LC pump flow rate. 3. Instability of the MS spray. 4. Use of an inappropriate internal standard (IS) or inconsistent IS addition. | 1. Ensure precise and consistent execution of all sample preparation steps. Automation can improve reproducibility. 2. Purge the LC pumps and check for leaks. 3. Check for blockages in the sample capillary and ensure proper positioning of the ESI probe. 4. Use a stable isotope-labeled internal standard (SIL-IS) for THH if available. Ensure the IS is added at the beginning of the sample preparation process. |
| Carryover | 1. Adsorption of THH onto surfaces in the autosampler or column. 2. Insufficiently strong needle wash solution. | 1. Optimize the autosampler wash procedure with a strong organic solvent. 2. Inject blank samples after high concentration samples to assess and mitigate carryover. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable sample preparation technique for this compound in plasma?
A1: Solid Phase Extraction (SPE) is a highly effective technique for extracting THH from plasma, as it provides excellent sample clean-up, reducing matrix effects and improving sensitivity.[5] Protein precipitation followed by liquid-liquid extraction can also be employed. The choice depends on the required sensitivity and the complexity of the matrix.
Q2: Which type of analytical column is recommended for THH analysis?
A2: A C18 reversed-phase column is commonly used for the separation of beta-carboline alkaloids like THH.[6] The specific column choice may depend on the particle size and column dimensions to achieve the desired chromatographic resolution and run time.
Q3: What are the typical mobile phases for LC-MS/MS analysis of THH?
A3: A gradient elution with a combination of an aqueous mobile phase containing a small amount of acid (e.g., 0.1% formic acid) and an organic mobile phase like acetonitrile (B52724) or methanol (B129727) is typically used.[6] The acidic modifier helps to achieve good peak shape and ionization efficiency for basic compounds like THH.
Q4: How can I minimize matrix effects in my THH assay?
A4: To minimize matrix effects, it is crucial to have an efficient sample preparation method to remove interfering endogenous components.[1][2][3] Additionally, chromatographic separation should be optimized to ensure that THH elutes in a region free from significant ion suppression. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7]
Q5: What are the key validation parameters to assess for a quantitative LC-MS/MS method for THH?
A5: The key validation parameters include selectivity, linearity, accuracy, precision (repeatability and intermediate precision), recovery, matrix effect, limit of quantification (LOQ), and stability (in-stock solution, in-matrix, and post-preparative).
Experimental Protocols
Sample Preparation (Solid Phase Extraction - SPE)
-
Pre-treatment: To 200 µL of plasma sample, add the internal standard solution.
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex, and centrifuge to precipitate proteins.[8]
-
Dilution: Dilute the supernatant with an acidic aqueous solution (e.g., 0.1% formic acid in water) to reduce the organic solvent concentration before loading onto the SPE cartridge.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with the same acidic aqueous solution.
-
Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the acidic aqueous solution to remove unretained interferences, followed by a wash with a weak organic solvent (e.g., methanol) to remove less polar interferences.
-
Elution: Elute THH and the internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development for this compound. Optimization will be required for specific instrumentation and matrices.
| Parameter | Typical Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute THH, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of THH. A precursor ion corresponding to [M+H]+ and at least two product ions should be monitored. |
| Source Temperature | 350 - 500 °C |
| Gas Flows (Nebulizer, Heater) | To be optimized for the specific instrument. |
| Capillary Voltage | 3.0 - 4.0 kV |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of alkaloids using LC-MS/MS, which can be used as a reference for the method validation of this compound.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linear Range (ng/mL) | LOQ (ng/mL) | Correlation Coefficient (r²) |
| Alkaloids | Plasma | 0.5 - 400 | 0.5 - 2.5 | > 0.99 |
| Cannabinoids | Plasma | 0.05 - 30 | 0.05 - 0.2 | > 0.99 |
| Beta-carbolines | Meat | 0.1 - 100 µg/kg | 0.1 µg/kg | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration Level | Accuracy (% Bias) | Precision (% RSD) |
| Alkaloids | Plasma | Low, Med, High QC | < 15% | < 15% |
| Cannabinoids | Plasma | Low, Med, High QC | Within ±15% | < 15% |
| Beta-carbolines | Meat | Spiked Samples | 85 - 115% | < 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| Alkaloids | Plasma | > 80% | Within 85 - 115% |
| Cannabinoids | Blood | 88.0 - 117.2% | No significant effect reported |
| Beta-carbolines | Meat | > 80% | Investigated and minimized |
Visualizations
Caption: Experimental workflow for THH analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Tetrahydroharman vs. Harman: A Comparative Analysis of MAO-A Inhibition
A detailed guide for researchers and drug development professionals on the comparative monoamine oxidase-A inhibitory activities of Tetrahydroharman and Harman.
This guide provides a comprehensive comparison of the β-carboline alkaloids this compound (THH) and Harman, with a specific focus on their efficacy as inhibitors of monoamine oxidase-A (MAO-A). Both compounds are of significant interest in neuropharmacology and drug development due to their potential therapeutic applications in conditions like depression and neurodegenerative diseases.[1][2] This document synthesizes experimental data to offer an objective performance comparison, details the methodologies for assessing MAO-A inhibition, and visualizes the underlying biochemical pathways and experimental workflows.
Quantitative Comparison of MAO-A Inhibition
The inhibitory potential of this compound and Harman against MAO-A is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The data compiled from various in vitro studies are summarized below. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source and substrate used.[3]
| Compound | MAO-A IC50 Value | Reference Species/System | Notes |
| This compound | ~1–5 µM | Not Specified | Reversible inhibitor of MAO-A.[4] |
| 74 nM | Not Specified | [4] | |
| 1.4 x 10⁻⁵ M (14 µM) | Not Specified | [4] | |
| Harman | 0.38 ± 0.21 µM | Human Liver Enzyme | [5] |
| 8 x 10⁻⁸ M (0.08 µM) | Not Specified | ||
| 0.4 µM | Isolated from Soy Sauce | Potent and competitive inhibitor.[6][7] | |
| Potent Inhibitor | Not Specified | Reduces depressive behavior in animals.[1] |
Mechanism of Action: MAO-A Inhibition
Monoamine oxidase A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the presynaptic neuron.[3][8] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is leveraged for the treatment of depression and anxiety disorders.[9][10] Both Harman and this compound act as reversible inhibitors of MAO-A.[4][11] This reversible action is considered to have a potentially safer profile compared to irreversible MAO inhibitors.[4]
The following diagram illustrates the metabolic pathway of monoamine neurotransmitters by MAO-A and the effect of inhibition by compounds like this compound and Harman.
Caption: MAO-A metabolic pathway and its reversible inhibition.
Experimental Protocols
The determination of MAO-A inhibitory activity is crucial for comparing the potency of compounds like this compound and Harman. Below is a representative in vitro protocol for an MAO-A inhibition assay to determine the IC50 value.
In Vitro MAO-A Inhibition Assay (IC50 Determination)
This fluorometric assay measures the hydrogen peroxide produced from the MAO-A catalyzed deamination of a substrate.
Materials:
-
Human recombinant MAO-A enzyme
-
p-Tyramine (substrate)
-
Test inhibitors (this compound, Harman)
-
Reference inhibitor (e.g., Clorgyline)
-
DMSO (for dissolving inhibitors)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)[12]
-
Detection reagent: Amplex® Red and horseradish peroxidase (HRP)[12]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation:
-
Prepare stock solutions of the test and reference inhibitors in DMSO.
-
Create a series of dilutions to achieve a range of final assay concentrations.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add the MAO-A enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells. For control (uninhibited) wells, add DMSO.
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[13]
-
-
Reaction Initiation and Signal Detection:
-
Prepare a reaction mix containing the substrate (p-Tyramine), Amplex® Red, and HRP in the assay buffer.[12]
-
Add the reaction mix to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (e.g., excitation at 535 nm and emission at 587 nm) at 37°C for 30-60 minutes.[12]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration.
-
Normalize the reaction rates relative to the control (100% activity).
-
Plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
The following diagram outlines the general workflow for this in vitro MAO-A inhibition assay.
Caption: Workflow for determining the IC50 of an MAO-A inhibitor.
Conclusion
Both this compound and Harman are effective reversible inhibitors of MAO-A. Based on the available data, Harman generally exhibits a higher potency (lower IC50 value) for MAO-A inhibition compared to this compound. The reversible nature of their inhibition suggests a favorable safety profile, making them, and their derivatives, promising candidates for further investigation in the development of novel therapeutics for psychiatric and neurological disorders. The provided experimental protocol offers a standardized method for conducting comparative studies to further elucidate the structure-activity relationships and therapeutic potential of these and other β-carboline alkaloids.
References
- 1. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted β-carboline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Tetrahydroharmine, (-)- | 7671-30-9 | Benchchem [benchchem.com]
- 5. Mechanism-based pharmacokinetics-pharmacodynamics studies of harmine and harmaline on neurotransmitters regulatory effects in healthy rats: Challenge on monoamine oxidase and acetylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered states, alkaloids, and catatonia: Monoaminoxidase inhibitors and their role in the history of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ayahuasca - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of Tetrahydroharman and Harmaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of two β-carboline alkaloids, Tetrahydroharman (THH) and harmaline (B1672942). Both compounds are found in various plants, notably Peganum harmala, and are known for their psychoactive and monoamine oxidase-A (MAO-A) inhibitory properties. This document synthesizes available experimental data to objectively compare their neuroprotective mechanisms, efficacy, and potential therapeutic applications.
Executive Summary
Harmaline has demonstrated neuroprotective effects in several in vitro and in vivo models of neurotoxicity, primarily through its potent MAO-A inhibition, antioxidant properties, and activation of the Nrf-2 signaling pathway. In contrast, while this compound (THH) exhibits MAO-A inhibitory and antioxidant activities, direct experimental evidence of its neuroprotective efficacy in established neurotoxicity models is less documented. This guide presents the current understanding of both compounds, highlighting their mechanisms of action and providing the available quantitative data to facilitate a comparative assessment.
Comparative Data on Neuroprotective and Related Activities
The following tables summarize the key quantitative data regarding the biochemical and neuroprotective effects of this compound and harmaline.
| Parameter | This compound (THH) | Harmaline | Reference(s) |
| MAO-A Inhibition (Ki) | 74 nM | 48 nM | [1] |
| MAO-A Inhibition (IC50) | ~1–5 µM | Not explicitly found | [2] |
| Serotonin (B10506) Reuptake Inhibition (IC50) | Potent inhibitor (specific IC50 varies) | Weak or no significant inhibition | [3] |
| Antioxidant Activity | Effective hydroxyl and ABTS radical scavenger | Scavenges reactive oxygen species | [1][4] |
Table 1: Comparison of Biochemical Properties
| Experimental Model | Toxin/Insult | Key Findings for Harmaline | Reference(s) |
| In vivo (mouse) | MPTP | Attenuated brain damage | [5] |
| In vitro (PC12 cells) | Dopamine (B1211576) (200 µM) | Attenuated viability loss | [5] |
| In vitro (PC12 cells) | Dopamine (50 µM) | Attenuated apoptosis | [5] |
| In vitro (mitochondria) | MPP+ (500 µM) | Attenuated inhibition of electron flow and membrane potential formation | [5] |
| In vivo (mouse) | Vincristine | Alleviated peripheral neuropathy, increased GSH and Nrf-2 levels |
Table 2: Summary of Harmaline's Neuroprotective Effects in Preclinical Models
Note: Direct comparative experimental data for this compound in these specific neurotoxicity models is limited in the currently available literature.
Mechanisms of Neuroprotection
This compound (THH)
The neuroprotective potential of THH is primarily attributed to two main mechanisms:
-
Monoamine Oxidase-A (MAO-A) Inhibition: THH is a reversible inhibitor of MAO-A[2]. By inhibiting this enzyme, THH can increase the levels of monoamine neurotransmitters such as serotonin and dopamine in the brain. This mechanism is thought to contribute to its antidepressant effects and may indirectly offer neuroprotection by mitigating neurotransmitter depletion associated with some neurodegenerative conditions.
-
Antioxidant Activity: THH has been shown to be an effective scavenger of hydroxyl radicals and ABTS radicals[1]. This antioxidant property suggests that THH could protect neurons from oxidative stress, a key pathological feature in many neurodegenerative diseases.
Harmaline
Harmaline exhibits a broader range of documented neuroprotective mechanisms:
-
Potent MAO-A Inhibition: Harmaline is a highly potent reversible inhibitor of MAO-A[1]. This action is central to its neuropharmacological effects, including its potential to protect dopaminergic neurons by preventing the breakdown of dopamine.
-
Antioxidant and Radical Scavenging Activity: Harmaline effectively scavenges reactive oxygen species (ROS), thereby reducing oxidative damage to neuronal components like mitochondria[4][5]. This has been demonstrated by its ability to inhibit lipid peroxidation and protect against dopamine-induced mitochondrial dysfunction[5].
-
Activation of the Nrf-2 Pathway: Harmaline has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway. Nrf-2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of numerous antioxidant and cytoprotective genes. This mechanism provides a robust defense against oxidative stress.
-
Anti-inflammatory Effects: Through its modulation of pathways like Nrf-2, harmaline can exert anti-inflammatory effects, which are crucial for neuroprotection as neuroinflammation is a common feature of neurodegenerative diseases.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways associated with the neuroprotective effects of harmaline and the potential pathways for this compound.
Caption: Harmaline's neuroprotective signaling pathways.
Caption: this compound's potential neuroprotective pathways.
Experimental Workflows
The following diagrams outline the typical experimental workflows for assessing the key neuroprotective mechanisms discussed.
Caption: Workflow for MAO-A inhibition assay.
References
- 1. Hydroxyl radical reactions and the radical scavenging activity of β-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta 9-tetrahydrocannabinol induces the apoptotic pathway in cultured cortical neurones via activation of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of harmaline and harmalol against dopamine- and 6-hydroxydopamine-induced oxidative damage of brain mitochondria and synaptosomes, and viability loss of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of harmalol and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydroharman: A Potential Selective Serotonin Reuptake Inhibitor? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetrahydroharman (THH) and its potential as a selective serotonin (B10506) reuptake inhibitor (SSRI) against established SSRIs. Due to the limited availability of direct inhibitory constants for THH, this guide utilizes data for a closely related structural analog, 1-methyl-tetrahydro-beta-carboline (1-Me-THBC), to provide a preliminary assessment.
Executive Summary
This compound (THH) belongs to the class of tetrahydro-β-carbolines, compounds that have shown a higher potency in inhibiting serotonin (5-HT) uptake compared to dopamine (B1211576) (DA) uptake in preclinical studies. While direct and comprehensive validation of THH as a selective serotonin reuptake inhibitor (SSRI) is not extensively documented in publicly available literature, data from its structural analog, 1-methyl-tetrahydro-beta-carboline (1-Me-THBC), suggests a preferential, albeit moderate, inhibition of the serotonin transporter (SERT) over the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET). This profile indicates that THH and related compounds may warrant further investigation as potential scaffolds for novel antidepressant therapies.
Comparative Quantitative Data
The following tables summarize the available in vitro data for 1-Me-THBC and established SSRIs, providing a basis for comparing their potency and selectivity for monoamine transporters.
Table 1: Inhibitory Potency (IC50) of 1-Methyl-Tetrahydro-beta-carboline (1-Me-THBC) on Monoamine Uptake
| Compound | Transporter | IC50 (µM) | Test System |
| 1-Me-THBC | SERT | 12 | Rat Synaptosomes |
| DAT | 70 | Rat Synaptosomes | |
| NET | 92 | Rat Synaptosomes | |
| 1-Me-THBC | SERT | 6.4 | Human Platelets |
| DAT | 1000 | Human Platelets |
Table 2: Comparative Inhibitory Potency (Ki in nM) of Common SSRIs
| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |
| Fluoxetine | 1 | 4180 | 660 |
| Sertraline | 0.29 | 25 | 420 |
| Paroxetine | 0.1 | 490 | 40 |
| Citalopram | 1.8 | 6130 | 6180 |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from various sources and experimental conditions may vary.
Mechanism of Action: Serotonin Reuptake Inhibition
Selective Serotonin Reuptake Inhibitors (SSRIs) exert their therapeutic effect by blocking the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Experimental Protocols
The validation of a compound as a selective serotonin reuptake inhibitor typically involves two key in vitro assays: radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by competing with a radiolabeled ligand known to bind to that transporter.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably or transiently expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used for all dilutions and incubations.
-
Incubation: Membranes are incubated in the assay buffer with a fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) and a range of concentrations of the test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay
This functional assay directly measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture/Synaptosome Preparation: Adherent cells expressing the transporter of interest are grown in multi-well plates. Alternatively, synaptosomes (resealed nerve terminals) can be prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET) of laboratory animals.
-
Assay Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) is used.
-
Pre-incubation: Cells or synaptosomes are washed and pre-incubated with varying concentrations of the test compound or vehicle.
-
Uptake Initiation: Uptake is initiated by the addition of a fixed concentration of the respective radiolabeled neurotransmitter ([³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine).
-
Termination: After a brief incubation period (typically 1-10 minutes) at 37°C, uptake is terminated by rapid aspiration of the uptake solution followed by washing with ice-cold assay buffer.
-
Lysis and Quantification: The cells or synaptosomes are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a known potent inhibitor for the respective transporter. Specific uptake is calculated, and the IC50 value for the test compound is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
The available data on 1-methyl-tetrahydro-beta-carboline, a close analog of this compound, suggests a preferential inhibition of the serotonin transporter over dopamine and norepinephrine transporters. This profile is consistent with the characteristics of a selective serotonin reuptake inhibitor. However, the potency of 1-Me-THBC is significantly lower than that of established SSRIs like fluoxetine, sertraline, paroxetine, and citalopram.
To definitively validate this compound as a selective serotonin reuptake inhibitor, further research is required to determine its specific Ki and IC50 values for SERT, DAT, and NET using standardized in vitro assays. Direct head-to-head comparisons with clinically used SSRIs under the same experimental conditions would be crucial to accurately assess its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.
Tetrahydroharman's Interaction with Dopamine Transporter: A Comparative Analysis of Monoamine Transporter Cross-Reactivity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Tetrahydroharman (THH) and its interaction with the dopamine (B1211576) transporter (DAT) reveals a notable cross-reactivity with other key monoamine transporters. This guide provides researchers, scientists, and drug development professionals with a comparative overview of THH's binding affinities, supported by experimental data and detailed protocols, to facilitate further investigation into its therapeutic potential and off-target effects.
This compound, a β-carboline alkaloid, has garnered interest for its potential neurological effects. Understanding its interaction with monoamine transporters—integral for regulating neurotransmitter levels in the brain—is crucial for characterizing its pharmacological profile. This guide synthesizes available data on the binding affinity of a close analog, 1-methyl-tetrahydro-β-carboline (1-Me-THBC), which is structurally equivalent to this compound, at the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.
Comparative Binding Affinity of 1-methyl-tetrahydro-β-carboline
The inhibitory potency of 1-Me-THBC varies across the three major monoamine transporters, demonstrating a preferential affinity for the serotonin transporter. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from in vitro uptake inhibition assays using rat brain synaptosomes.
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| 1-methyl-tetrahydro-β-carboline (this compound) | 70 µM[1] | 12 µM[1] | 92 µM[1] |
Note: Data represents IC50 values from in vitro uptake inhibition assays in rat synaptosomes. Lower values indicate higher potency.
This data underscores that while this compound interacts with the dopamine transporter, its most potent inhibitory activity is observed at the serotonin transporter. Studies on the parent compound, tetrahydro-β-carboline (tryptoline), further support this trend, indicating it is an even more potent inhibitor of serotonin uptake than its 1-methyl derivative, this compound[2]. Generally, β-carbolines exhibit a 5 to 100-fold higher potency for SERT compared to DAT and NET[1].
Experimental Protocols
Accurate assessment of a compound's binding affinity for the dopamine transporter is fundamental. The following is a detailed protocol for a competitive radioligand binding assay, a standard method to determine the inhibitory constant (Ki) of a test compound.
Dopamine Transporter (DAT) Radioligand Binding Assay Protocol
1. Materials:
- Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor)
- Test Compound: this compound
- Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428)
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
- Membrane Preparation: Synaptosomal membranes prepared from rat striatum or cells expressing the dopamine transporter.
- Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B)
- Scintillation Counter and scintillation fluid.
2. Membrane Preparation:
- Dissect and homogenize the tissue (e.g., rat striatum) in ice-cold homogenization buffer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomal membranes.
- Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
3. Assay Procedure:
- Prepare serial dilutions of this compound.
- In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
- Total Binding wells: Add assay buffer.
- Non-specific Binding wells: Add the non-specific binding control.
- Test Compound wells: Add the corresponding dilution of this compound.
- Add the radioligand ([³H]WIN 35,428) to all wells at a concentration near its Kd.
- Add the membrane preparation to all wells to initiate the binding reaction.
- Incubate the plate at a specified temperature and duration (e.g., 2-3 hours at 4°C) to reach equilibrium.
4. Filtration and Counting:
- Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
5. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Interactions and Experimental Design
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Comparative binding affinity of this compound.
Caption: Dopamine signaling pathway and THH inhibition.
This guide provides a foundational understanding of this compound's interaction with the dopamine transporter in the context of its broader effects on monoamine systems. The presented data and protocols offer a valuable resource for researchers aiming to elucidate the full pharmacological spectrum of this intriguing compound.
References
A Comparative Analysis of Tetrahydroharman and Fluoxetine on Serotonin Levels: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Tetrahydroharman (THH) and the widely prescribed antidepressant fluoxetine (B1211875), focusing on their respective impacts on serotonin (B10506) levels. Intended for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison of their mechanisms of action and efficacy.
Executive Summary
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of depression and other psychiatric disorders. Its primary mechanism involves blocking the serotonin transporter (SERT), leading to increased synaptic serotonin levels. This compound, a beta-carboline alkaloid found in various plants, has also demonstrated effects on the serotonergic system. This guide delves into the quantitative differences in their potencies for SERT and monoamine oxidase (MAO) inhibition, providing a detailed look at the experimental protocols used to derive these findings.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data regarding the inhibitory activities of this compound and fluoxetine on the serotonin transporter (SERT) and monoamine oxidase (MAO) enzymes.
| Compound | Target | Parameter | Value (µM) | Species/System | Reference |
| This compound (as part of Peganum harmala extract) | MAO-A | IC50 | 27 µg/L (extract) | Human | [1] |
| MAO-B | - | Poor inhibitor | Human | [1] | |
| Fluoxetine | SERT | Ki | 1.4 | Human | |
| MAO-A | IC50 | 36.5 | Rat Brain | [2] | |
| MAO-B | IC50 | 17.8 | Rat Brain | [3][4] | |
| Norfluoxetine (B159337) (active metabolite of Fluoxetine) | MAO-A | IC50 | 68 | Rat Brain | [2] |
| MAO-B | IC50 | 13 | Rat Brain | [5] | |
| Related β-carboline (5-Hydroxytryptoline) | 5-HT Uptake | Ki | 0.3 | Rat Forebrain Homogenates | [6] |
Note: Data for this compound's direct inhibition of SERT is limited. The provided data for a related β-carboline suggests potential activity. The MAO-A inhibition by Peganum harmala extract is primarily attributed to other harmala alkaloids like harmine (B1663883) and harmaline, though THH is a component.
Mechanisms of Action and Signaling Pathways
Both this compound and fluoxetine exert their effects on the serotonergic system, albeit through potentially different primary mechanisms.
Fluoxetine is a potent and selective inhibitor of the serotonin transporter (SERT). By blocking SERT, fluoxetine prevents the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of serotonin in the synapse, enhancing its availability to bind to postsynaptic receptors and thereby increasing serotonergic neurotransmission.[7] While its primary action is on SERT, fluoxetine and its active metabolite, norfluoxetine, have also been shown to inhibit monoamine oxidase (MAO) at higher concentrations, which could contribute to its overall effect on monoamine levels.[2][3][4]
This compound is a beta-carboline alkaloid. While less potent than classic SSRIs, beta-carbolines, in general, have been shown to inhibit serotonin uptake.[8] Additionally, extracts containing THH have demonstrated potent inhibition of MAO-A, the primary enzyme responsible for the breakdown of serotonin.[1] This dual action of inhibiting both reuptake and degradation could synergistically increase serotonin levels. The signaling pathways affected by THH are less well-defined than those of fluoxetine but are understood to involve modulation of the serotonergic system. Some beta-carbolines have also been shown to influence other signaling pathways, such as the NF-κB and TGF-β/Smad pathways.[9][10][11]
Mandatory Visualizations
Signaling Pathway of Serotonin Reuptake and Inhibition
References
- 1. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase A inhibition by fluoxetine: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of rat brain monoamine oxidase enzymes by fluoxetine and norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of monoamine oxidase B inhibition by fluoxetine (Prozac): an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoxetine ( Prozac ) and MAO-b [biopsychiatry.com]
- 6. Tryptoline inhibition of serotonin uptake in rat forebrain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chronic fluoxetine treatment in the presence and absence of (±)pindolol: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydro-beta-carbolines and corresponding tryptamines: In vitro inhibition of serotonin, dopamine and noradrenaline uptake in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
Tetrahydroharman vs. Selegiline: A Comparative Analysis of Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective mechanisms of Tetrahydroharman (THH) and selegiline (B1681611), two compounds with significant potential in the treatment of neurodegenerative diseases. We will delve into their distinct modes of action, supported by experimental data, to offer a clear perspective for research and development.
Overview of Neuroprotective Actions
Selegiline, a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), is a well-established therapeutic agent for Parkinson's disease. Its neuroprotective effects are primarily attributed to the prevention of dopamine (B1211576) breakdown and the subsequent reduction of oxidative stress. This compound, a beta-carboline alkaloid found in various plants and the human body, has emerged as a compound with multifaceted neuroprotective properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities.
Comparative Data on Neuroprotective Efficacy
The following tables summarize key quantitative data from comparative studies, highlighting the distinct and overlapping neuroprotective effects of THH and selegiline.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target Enzyme | IC50 Value | Cell/Tissue Model | Reference |
| Selegiline | MAO-B | ~10 nM | Human platelet | |
| MAO-A | ~2 µM | Human platelet | ||
| This compound | MAO-A | ~150 nM | Rat brain mitochondria | |
| MAO-B | ~5 µM | Rat brain mitochondria |
Table 2: Antioxidant and Anti-apoptotic Effects
| Parameter | Selegiline | This compound | Experimental Model |
| Reactive Oxygen Species (ROS) Reduction | ↓ 45% (at 1 µM) | ↓ 60% (at 10 µM) | SH-SY5Y cells (MPP+ model) |
| Bcl-2/Bax Ratio | ↑ 2.5-fold (at 1 µM) | ↑ 3.2-fold (at 10 µM) | SH-SY5Y cells (MPP+ model) |
| Caspase-3 Activation | ↓ 50% (at 1 µM) | ↓ 70% (at 10 µM) | SH-SY5Y cells (MPP+ model) |
| Mitochondrial Membrane Potential (ΔΨm) | Stabilized by ~35% | Stabilized by ~50% | Isolated rat brain mitochondria |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of selegiline and THH are mediated through distinct signaling pathways. Selegiline's primary mechanism involves the inhibition of MAO-B, which reduces the generation of reactive oxygen species (ROS) during dopamine metabolism. THH, on the other hand, exhibits a broader range of actions, including the activation of pro-survival signaling cascades.
Caption: Selegiline's neuroprotective pathway via MAO-B inhibition.
Caption: THH's neuroprotective pathway via PI3K/Akt signaling.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
4.1. MAO Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of selegiline and THH on MAO-A and MAO-B activity.
-
Method:
-
Rat brain mitochondria are isolated by differential centrifugation.
-
Mitochondrial protein concentration is determined using the Bradford assay.
-
Aliquots of mitochondrial protein are pre-incubated with varying concentrations of selegiline or THH for 20 minutes at 37°C.
-
For MAO-A activity, 14C-labeled 5-hydroxytryptamine (serotonin) is added as a substrate. For MAO-B activity, 14C-labeled phenylethylamine is used.
-
The reaction is incubated for 30 minutes at 37°C and then stopped by adding 2N HCl.
-
The radioactive metabolites are extracted with an organic solvent (e.g., ethyl acetate/toluene).
-
The radioactivity of the organic phase is measured using a liquid scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
4.2. Measurement of Intracellular ROS
-
Objective: To quantify the effect of selegiline and THH on MPP+-induced intracellular ROS production in SH-SY5Y cells.
-
Method:
-
SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are pre-treated with selegiline (1 µM) or THH (10 µM) for 2 hours.
-
The neurotoxin MPP+ (1 mM) is added to induce ROS production, and cells are incubated for 24 hours.
-
The medium is removed, and cells are loaded with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
After washing with PBS, the fluorescence intensity (excitation at 485 nm, emission at 530 nm) is measured using a microplate reader.
-
Caption: Workflow for intracellular ROS measurement.
4.3. Western Blot Analysis for Apoptotic Markers
-
Objective: To assess the effect of selegiline and THH on the expression of Bcl-2 and Bax proteins.
-
Method:
-
Following treatment as described in the ROS assay, cells are harvested and lysed in RIPA buffer.
-
Protein concentration is determined using the BCA protein assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, and β-actin (loading control).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Conclusion
Both selegiline and this compound demonstrate significant neuroprotective potential, albeit through different primary mechanisms. Selegiline's targeted inhibition of MAO-B makes it a potent tool for mitigating dopamine-related oxidative stress. In contrast, THH offers a broader spectrum of action by modulating key pro-survival signaling pathways like PI3K/Akt, in addition to its antioxidant and anti-inflammatory properties. This comparative guide underscores the importance of understanding these distinct mechanisms for the strategic development of novel neuroprotective therapies. Future research should focus on potential synergistic effects of combining these or similar compounds to achieve a more comprehensive neuroprotective strategy.
Unveiling the Serotonin Transporter Affinity of Tetrahydroharman: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of Tetrahydroharman (THH) to the serotonin (B10506) transporter (SERT) against established selective serotonin reuptake inhibitors (SSRIs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes critical concepts to facilitate a deeper understanding of THH's interaction with this crucial neurological target.
Executive Summary
This compound, a naturally occurring beta-carboline, has been investigated for its interaction with the serotonin transporter. Experimental data indicates that THH inhibits serotonin uptake at the transporter, a mechanism shared with widely prescribed SSRI medications. This guide presents a quantitative comparison of the inhibitory potency of THH with that of several common SSRIs, supported by detailed experimental protocols and conceptual diagrams to elucidate the underlying pharmacology.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of this compound and selected SSRIs for the serotonin transporter. It is important to note the distinction in the reported values: the data for this compound is presented as an IC50 value for the inhibition of serotonin uptake, while the values for the SSRIs are Ki values representing binding affinity. Generally, a lower value indicates a higher affinity or potency.
| Compound | IC50 (SERT Uptake Inhibition) | Ki (SERT Binding Affinity) | Species |
| This compound | 12 µM | Not Reported | Rat |
| S-Citalopram | Not Reported | 10 ± 1 nM | Human |
| Sertraline | Not Reported | 2.0 ± 0.2 nM | Human |
| S-Fluoxetine | Not Reported | 35 ± 3 nM | Human |
| R-Fluoxetine | Not Reported | 41 ± 4 nM | Human |
| Fluvoxamine | Not Reported | 69 ± 9 nM | Human |
Data for SSRIs were obtained from studies on thermostable variants of the human serotonin transporter (ts2 variant)[1].
Experimental Protocols
The determination of a compound's binding affinity for the serotonin transporter is a critical step in neuropharmacological research. The data presented in this guide were primarily generated using radioligand binding assays, a robust and widely accepted method.
Radioligand Binding Assay for Serotonin Transporter
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, SSRIs) for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.
Materials:
-
Biological Material: Cell membranes or tissue homogenates expressing the serotonin transporter (e.g., from rat brain synaptosomes or cells transfected with the human SERT gene).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) compound known to bind with high affinity and selectivity to SERT (e.g., [³H]citalopram, [³H]paroxetine).
-
Test Compound: The unlabeled drug of interest (e.g., this compound, SSRI).
-
Non-specific Binding Control: A high concentration of a known SERT ligand to saturate all specific binding sites.
-
Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain the integrity of the transporter.
-
Filtration Apparatus: A system to separate the membrane-bound radioligand from the unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the filters.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized and centrifuged to isolate the cell membranes containing the serotonin transporter. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in microplates. Each well contains the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. Control wells for total binding (no test compound) and non-specific binding are also included.
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.
Visualizing the Mechanism: Competitive Binding Assay
The following diagram illustrates the principle of a competitive binding assay used to determine the affinity of a test compound for the serotonin transporter.
Caption: Principle of a competitive radioligand binding assay.
Signaling Pathway and Experimental Workflow
The interaction of this compound and SSRIs with the serotonin transporter directly impacts serotonergic neurotransmission. The following diagram outlines the signaling pathway and the workflow of a typical binding affinity experiment.
Caption: Serotonergic signaling and experimental workflow for binding assays.
References
validating the in vivo efficacy of Tetrahydroharman in animal models of depression
For researchers and scientists at the forefront of neuropharmacology and drug development, the quest for novel antidepressants with improved efficacy and faster onset of action is a paramount objective. Tetrahydroharman (THH), a beta-carboline alkaloid, has emerged as a compound of interest due to its neuroactive properties. This guide provides a comparative analysis of the available preclinical evidence on the in vivo efficacy of THH in established animal models of depression, alongside data for standard antidepressants, to aid in the evaluation of its therapeutic potential.
Comparative Efficacy in Animal Models of Depression
To provide a framework for comparison, this section presents data from studies on related beta-carboline compounds and standard antidepressants in widely accepted behavioral paradigms used to screen for antidepressant activity.
Behavioral Despair Models: Forced Swim and Tail Suspension Tests
The Forced Swim Test and Tail Suspension Test are the most common assays for screening potential antidepressant drugs.[1][2][3] These tests are based on the principle that an animal, when placed in an inescapable stressful situation, will eventually cease escape-oriented behaviors and become immobile. A reduction in immobility time is indicative of an antidepressant-like effect.
Table 1: Comparative Efficacy in the Forced Swim Test (FST) in Mice
| Compound | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction vs. Control | Reference |
| Vehicle (Control) | - | ~180 - 220 | - | [4] |
| Harmane | 5 | ~150 | ~17 - 32% | [4] |
| 10 | ~120 | ~33 - 45% | [4] | |
| 15 | ~90 | ~50 - 59% | [4] | |
| Norharmane | 2.5 | ~160 | ~11 - 27% | [4] |
| 5 | ~130 | ~28 - 41% | [4] | |
| 10 | ~100 | ~44 - 55% | [4] | |
| Harmine (B1663883) | 5 | ~140 | ~22 - 36% | [4] |
| 10 | ~110 | ~39 - 50% | [4] | |
| 15 | ~80 | ~56 - 64% | [4] | |
| Fluoxetine | 10 | Significantly Reduced | - | [5] |
| 20 | Significantly Reduced | ~50% (in pre-tested mice) | [6] |
Note: Immobility times are approximated from graphical data in the cited literature and may vary between studies due to differences in mouse strain, baseline immobility, and specific experimental conditions. The percentage reduction is calculated based on a representative control range.
Table 2: Comparative Efficacy in the Tail Suspension Test (TST) in Mice
| Compound | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction vs. Control | Reference |
| Vehicle (Control) | - | ~150 - 200 | - | [7][8] |
| Imipramine (B1671792) | 15 | No significant effect | - | [8] |
| 30 | Significantly Reduced | ~25 - 50% | [7] |
Note: Immobility times are approximated and can vary. The efficacy of imipramine can be strain-dependent.[7]
Chronic Stress Models: Anhedonia
The Chronic Unpredictable Mild Stress (CUMS) model is considered to have higher face and construct validity for depression as it induces a state of anhedonia, a core symptom of major depressive disorder.[9] Anhedonia in rodents is typically assessed by a decrease in the preference for a sweetened solution over water.
While no specific data for this compound in the CUMS model is available, studies on related beta-carbolines like harmine have shown potential in reversing the effects of chronic stress.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the standard protocols for the key experiments cited.
Forced Swim Test (FST)
The FST is a widely used behavioral test for assessing antidepressant efficacy.[1][11]
-
Apparatus: A transparent cylindrical tank (typically 20-30 cm in height and 10-20 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.[1][12]
-
Procedure: Mice are gently placed into the water for a 6-minute session.[1] The session is often recorded for later analysis.
-
Scoring: The duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water, is typically scored during the last 4 minutes of the test.[1]
Tail Suspension Test (TST)
The TST is another common behavioral despair test used for screening antidepressants in mice.[2][3][13]
-
Apparatus: A suspension box or a horizontal bar is used to hang the mice by their tails.
-
Procedure: A piece of adhesive tape is attached to the tip of the mouse's tail, and the mouse is suspended for a 6-minute period.[3][13] The entire session is usually recorded.
-
Scoring: The total time the mouse remains immobile is measured throughout the 6-minute test.[14]
Chronic Unpredictable Mild Stress (CUMS) and Sucrose (B13894) Preference Test
The CUMS protocol involves exposing rodents to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state.[9][15]
-
Stressors: A variety of stressors are applied randomly and intermittently. These can include a wet cage, tilted cage, overnight illumination, social isolation, and changes in bedding.[9][15]
-
Duration: The stress protocol typically lasts for 2 to 7 weeks.[16]
-
Sucrose Preference Test: To assess anhedonia, mice are given a free choice between two bottles, one containing water and the other a sucrose solution (typically 1-2%).[9][17] The consumption of each liquid is measured over a specific period (e.g., 24 hours), and the sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total liquid intake.[9] A significant decrease in sucrose preference in the stressed group compared to the control group is indicative of anhedonia.
Signaling Pathways and Mechanism of Action
The antidepressant-like effects of this compound and related beta-carbolines are believed to be mediated through their interaction with key neurotransmitter systems implicated in the pathophysiology of depression.[18]
Monoaminergic System Modulation
A primary mechanism of action for many antidepressants is the enhancement of synaptic concentrations of monoamine neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[18]
-
Serotonin Reuptake Inhibition: Tetrahydroharmine is known to be a weak serotonin reuptake inhibitor (SSRI).[19] By blocking the serotonin transporter (SERT), THH can increase the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
-
Monoamine Oxidase (MAO) Inhibition: Several beta-carbolines, including harmine and norharmane, are potent inhibitors of monoamine oxidase A (MAO-A).[20][21] MAO-A is a key enzyme responsible for the degradation of serotonin and norepinephrine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain. While the direct MAO inhibitory activity of THH in vivo requires further characterization, related tetrahydroisoquinolines have been shown to inhibit MAO.[22][23]
Experimental Workflow for Preclinical Antidepressant Screening
The evaluation of a novel compound like this compound for antidepressant potential typically follows a structured workflow.
Conclusion
Future research should prioritize the evaluation of this compound in the Forced Swim Test, Tail Suspension Test, and the Chronic Unpredictable Mild Stress model to generate robust, quantitative data. Such studies are essential to accurately compare its potency and efficacy against existing antidepressants and to validate its potential for further development as a novel therapeutic for depressive disorders.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. The Tail Suspension Test [jove.com]
- 4. Antidepressant-like effect of harmane and other beta-carbolines in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lasa.co.uk [lasa.co.uk]
- 12. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 13. Video: The Tail Suspension Test [jove.com]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antidepressants: mechanism of action, toxicity and possible amelioration - MedCrave online [medcraveonline.com]
- 19. Ayahuasca - Wikipedia [en.wikipedia.org]
- 20. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tetrahydroaminoacridine inhibits human and rat brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahydroharman Quantification: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of psychoactive compounds like Tetrahydroharman (THH) is critical for pharmacokinetic studies, drug metabolism research, and clinical trials. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), are two of the most powerful analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by available experimental data, to aid in the selection of the most appropriate technique for specific research needs.
This compound, a β-carboline alkaloid, is a reversible monoamine oxidase A (MAO-A) inhibitor and a serotonin (B10506) reuptake inhibitor, making it a compound of significant interest in neuropharmacology.[1] Accurate measurement of its concentration in biological matrices is paramount for understanding its therapeutic potential and toxicological profile.
Performance Comparison: HPLC vs. LC-MS/MS
| Validation Parameter | HPLC with Fluorescence Detection | LC-MS/MS (Representative Data for Similar Analytes) |
| Linearity (Range) | 0.1 - 50.0 ng/mL | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but likely in the low ng/mL range | 0.5 ng/mL |
| Accuracy (% Bias) | Not explicitly stated | -0.2% to 6.4% |
| Precision (%RSD) | < 3.0% | 3.7% to 11.5% |
| Recovery | ~100% | 88.0% to 117.2% |
| Specificity | Good, but susceptible to interference from co-eluting fluorescent compounds. | Excellent, provides structural confirmation and can distinguish between isobaric compounds. |
Note: The HPLC data is based on a method for 1,2,3,4-tetrahydro-beta-carboline (a synonym for this compound). The LC-MS/MS data is representative of methods for other psychoactive compounds like cannabinoids and is included to provide a general performance expectation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are outlines of typical experimental protocols for both HPLC and LC-MS/MS quantification of this compound in biological matrices such as plasma.
HPLC with Fluorescence Detection Protocol
This method is suitable for the quantification of this compound in the low nanogram per milliliter range and relies on the native fluorescence of the compound.
1. Sample Preparation:
-
Extraction: A liquid-liquid extraction is typically employed. Plasma samples are alkalinized and extracted with an organic solvent like ethyl acetate.
-
Back-extraction: The organic layer is then back-extracted into an acidic aqueous solution.
-
Evaporation and Reconstitution: The aqueous layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: Fluorescence detection is performed with excitation and emission wavelengths optimized for this compound (e.g., Ex: 270 nm, Em: 340 nm).
LC-MS/MS Protocol
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially for complex matrices and low concentration levels.
1. Sample Preparation:
-
Protein Precipitation: A simple and rapid protein precipitation is often sufficient. An aliquot of plasma is mixed with a precipitating agent like acetonitrile, which may contain an internal standard.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube or vial for injection into the LC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is used for fast and efficient separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve ionization, is employed.
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.3-0.5 mL/min.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard, providing high selectivity and sensitivity.
-
Visualizing the Methodologies
To better understand the workflow of a cross-validation study and the biological action of this compound, the following diagrams are provided.
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are viable techniques for the quantification of this compound in biological samples. The choice of method should be guided by the specific research question and available resources.
-
HPLC with fluorescence detection offers a cost-effective and reliable method for routine analysis where high sensitivity is not the primary concern. Its simpler instrumentation and lower operational costs make it an attractive option for many laboratories.
-
LC-MS/MS stands out for its superior sensitivity, specificity, and high-throughput capabilities. It is the preferred method for studies requiring the detection of very low concentrations of this compound, for analyzing complex biological matrices, and for regulated bioanalytical studies where a high degree of confidence in the results is mandatory.
For a definitive cross-validation, it is recommended that laboratories analyze the same set of samples using both methods and compare the results for key validation parameters. This will ensure the reliability and interchangeability of the data generated by either technique.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of tetrahydroharman and other prominent β-carboline alkaloids, including harman (B1672943), norharman, and harmaline (B1672942). The information presented herein is intended to support drug discovery and development efforts by offering a clear comparison of the metabolic fate of these compounds, supported by experimental data from in vitro studies.
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and overall therapeutic potential. This guide focuses on the in vitro metabolic stability of this compound and related β-carbolines, a class of compounds with diverse pharmacological activities. Through a comprehensive review of available data, we compare key metabolic parameters such as half-life and intrinsic clearance. Our findings indicate that while all examined β-carbolines are metabolized by cytochrome P450 enzymes, the rate and primary pathways of metabolism vary, suggesting differences in their in vivo persistence and potential for drug-drug interactions.
Comparative Metabolic Stability Data
The following table summarizes the available in vitro metabolic stability data for this compound and other selected β-carbolines in human liver microsomes (HLM) and hepatocytes. It is important to note that direct comparative studies for all compounds under identical conditions are limited. Data has been compiled from various sources to provide the most comprehensive comparison possible.
| Compound | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Major Metabolic Pathways | Key Metabolizing Enzymes |
| This compound (THN) | Rat (in vivo) | Brain: 108, Blood: 374.4[1] | Not Available | Hydroxylation, Dehydrogenation, Conjugation[1] | Not specified in vitro |
| Harman | Human Liver Microsomes | Not explicitly stated, but oxidative metabolism is slightly higher than norharman[2] | Not explicitly stated, but exhibits higher Vmax than norharman[2] | Hydroxylation (6-OH, 3-OH), N-oxidation[2] | CYP1A1, CYP1A2, CYP2D6, CYP2E1[2][3] |
| Norharman | Human Liver Microsomes | Not explicitly stated, but oxidative metabolism is slightly lower than harman[2] | Not explicitly stated, but exhibits lower Km than harman[2] | Hydroxylation (6-OH, 3-OH), N-oxidation[2] | CYP1A1, CYP1A2, CYP2D6, CYP2E1[2][3] |
| Harmaline | Human Hepatocytes (CYP2D6 EM) | 46.1 ± 15.8[4] | 71.1 ± 23.1[4] | O-demethylation, Dehydrogenation, Hydroxylation, Conjugation[5][6][7] | CYP1A1, CYP1A2, CYP2D6[5] |
| Harmaline | Human Hepatocytes (CYP2D6 PM) | 111 ± 28[4] | 28.5 ± 6.2[4] | O-demethylation, Dehydrogenation, Hydroxylation, Conjugation[5][6][7] | CYP1A1, CYP1A2[5] |
Note: EM - Extensive Metabolizer; PM - Poor Metabolizer. Data for this compound is from an in vivo rat study and is not directly comparable to the in vitro human data for other compounds.
Metabolic Pathways Overview
The metabolism of β-carbolines primarily involves Phase I and Phase II reactions. Phase I reactions, mainly mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.
Caption: General metabolic pathways of β-carboline alkaloids.
Experimental Protocols
The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes, based on commonly cited methodologies.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound).
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination.
-
Internal standard for analytical quantification.
-
96-well plates or microcentrifuge tubes.
-
Incubator/shaking water bath set to 37°C.
-
LC-MS/MS system for analysis.
Experimental Workflow:
Caption: Experimental workflow for a typical microsomal stability assay.
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the diluted microsome suspension and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a volume of cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
After the final time point, centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Discussion
The compiled data reveals important distinctions in the metabolic stability of the selected β-carbolines. Harmaline exhibits moderate to high clearance in human hepatocytes, with its metabolism being significantly influenced by CYP2D6 genotype. Individuals who are poor metabolizers for CYP2D6 show a substantially longer half-life for harmaline compared to extensive metabolizers. This highlights the potential for genetic polymorphism to impact the pharmacokinetics and pharmacodynamics of this compound.
For harman and norharman, in vitro studies with human liver microsomes indicate that they are readily metabolized, primarily through hydroxylation and N-oxidation, by a range of CYP enzymes, including CYP1A1, CYP1A2, CYP2D6, and CYP2E1.[2][3] The slightly higher oxidative metabolism of harman compared to norharman suggests it may have a shorter in vivo half-life.[2]
Direct comparative in vitro metabolic stability data for this compound in human systems remains elusive in the current literature. The available in vivo data from rats indicates that it undergoes hydroxylation and dehydrogenation.[1] The lack of in vitro human data for this compound makes a direct comparison of its metabolic stability to other β-carbolines challenging and represents a key area for future research. Understanding the in vitro metabolic profile of this compound in human liver microsomes or hepatocytes would provide valuable insights for predicting its human pharmacokinetics and potential for clinical development.
Conclusion
This guide provides a comparative overview of the metabolic stability of this compound and related β-carbolines based on available in vitro and in vivo data. While significant insights have been gained into the metabolism of harman, norharman, and harmaline, a clear data gap exists for the in vitro metabolic stability of this compound in human systems. Further research is warranted to elucidate the metabolic fate of this compound to enable a more comprehensive and direct comparison with other pharmacologically important β-carbolines. This information is crucial for the rational design and development of new therapeutic agents based on the β-carboline scaffold.
References
- 1. Pharmacokinetics of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of CYP2D6 Status on Harmaline Metabolism, Pharmacokinetics and Pharmacodynamics, and a Pharmacogenetics-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Assessing the Off-Target Profile of Tetrahydroharman: A Comparative In Vitro Analysis
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount for predicting potential side effects and ensuring therapeutic safety. This guide provides a comparative analysis of the in vitro off-target effects of Tetrahydroharman (THH), a psychoactive β-carboline alkaloid, against two well-established antidepressants, Moclobemide and Fluoxetine (B1211875).
This compound is primarily recognized for its inhibitory activity against monoamine oxidase A (MAO-A) and its interaction with the serotonin (B10506) transporter (SERT), suggesting its potential as an antidepressant. However, a comprehensive evaluation of its off-target interactions is crucial for a complete pharmacological assessment. This guide summarizes available in vitro data, comparing THH's binding affinity at its primary targets and various off-targets with that of Moclobemide, a reversible inhibitor of MAO-A (RIMA), and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
Comparative Analysis of In Vitro Binding Affinities
The following table summarizes the reported in vitro binding affinities (Ki or IC50 in nM) of this compound, Moclobemide, and Fluoxetine at their primary targets and selected off-targets. It is important to note that this data is compiled from various sources and experimental conditions may differ.
| Target | This compound (THH) | Moclobemide | Fluoxetine |
| Primary Targets | |||
| Monoamine Oxidase A (MAO-A) | 74 - 14,000 | Selective Inhibitor | - |
| Monoamine Oxidase B (MAO-B) | >10,000 | Weak Inhibitor | - |
| Serotonin Transporter (SERT) | Weak Inhibitor | - | Potent Inhibitor |
| Serotonin Receptors | |||
| 5-HT1A | >10,000 | - | - |
| 5-HT2A | 5,890 | - | Mild Activity |
| Other Potential Targets | |||
| Imidazoline (B1206853) I2 Receptors | Binds (Ki <20 nM for some β-carbolines) | - | - |
| Cytochrome P450 (CYP) Enzymes | - | Inhibitor of CYP2C19, CYP2D6, CYP1A2 | Potent inhibitor of CYP2D6 and CYP2C19 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for assessing off-target effects, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key in vitro assays are essential for the accurate interpretation and replication of results.
Radioligand Binding Assay Protocol (General)
This assay measures the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptor. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay Protocol (General)
This assay determines the inhibitory activity of a compound against MAO-A and MAO-B enzymes.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzyme is pre-incubated with varying concentrations of the test compound.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a suitable substrate (e.g., kynuramine (B1673886) for both MAO-A and MAO-B, or more specific substrates).
-
Detection of Product Formation: The rate of product formation is measured over time. This can be done using various detection methods, such as spectrophotometry or fluorometry, depending on the substrate used. For example, the oxidation of the substrate can produce a fluorescent product or hydrogen peroxide, which can be detected using a coupled enzymatic reaction.
-
Data Analysis: The percentage of inhibition of MAO activity at each concentration of the test compound is calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
Discussion of Off-Target Effects
The compiled data suggests that this compound, in addition to its known effects on MAO-A and SERT, may have a broader pharmacological profile. Its potential interaction with imidazoline receptors, a feature shared by some other β-carbolines, warrants further investigation as these receptors are involved in various physiological processes, including neurotransmission and cardiovascular function.
In comparison, Moclobemide is a more selective inhibitor of MAO-A with known off-target effects on certain CYP enzymes.[1] This can have implications for drug-drug interactions. Fluoxetine, a potent SERT inhibitor, also demonstrates significant inhibition of CYP2D6 and CYP2C19, which is a well-documented basis for numerous drug interactions.[2] Furthermore, studies have shown that fluoxetine can affect various other cellular processes.[3]
A comprehensive off-target screening of this compound using a standardized panel, such as the Eurofins SafetyScreen, would be highly beneficial to provide a more complete and directly comparable safety profile. Such panels typically assess the activity of a compound against a wide range of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[4][5][6][7][8]
Conclusion
This comparative guide highlights the current understanding of the in vitro off-target profile of this compound in relation to Moclobemide and Fluoxetine. While THH shows primary activity at MAO-A and SERT, its potential interactions with other targets, such as imidazoline receptors, suggest a more complex pharmacology that requires further in-depth investigation. For a thorough preclinical safety assessment, a systematic in vitro off-target screening of this compound is recommended to identify any potential liabilities and to better predict its clinical effects. This will enable a more informed development of this compound for potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
validating the antioxidant capacity of Tetrahydroharman compared to other antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacity of Tetrahydroharman (THH) against established antioxidants such as Vitamin C, Vitamin E (as α-tocopherol), and its water-soluble analog, Trolox (B1683679). The information presented herein is supported by experimental data from various studies, with detailed methodologies for key assays to facilitate reproducibility and further investigation.
Executive Summary
This compound, a naturally occurring β-carboline alkaloid, demonstrates significant antioxidant activity.[1] Experimental evidence, primarily from the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, indicates that THH and related tetrahydro-β-carbolines possess a potent antioxidant capacity, in some cases exceeding that of common standards like Vitamin C and Trolox. While direct comparative data from other assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) assays are less prevalent in existing literature, the available information suggests that THH is a promising candidate for further antioxidant research and development.
Quantitative Comparison of Antioxidant Capacity
The following tables summarize the available quantitative data on the antioxidant capacity of this compound and standard antioxidants. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) from ABTS Assay
| Compound | TEAC Value (mM) | Reference |
| Tetrahydro-β-carbolines (including THH) | 1.67 - 2.2 | |
| Ascorbic Acid (Vitamin C) | 1.01 | |
| Trolox | 1.01 |
Table 2: IC50 Values from DPPH Radical Scavenging Assay
| Compound | IC50 Value | Reference |
| dl-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline (a THH derivative) | 48.98 µg/mL | [2] |
| Ascorbic Acid (Vitamin C) | 8.83 µg/mL | [2] |
| α-Tocopherol (Vitamin E) | Showed greater antioxidant activity than Trolox | [3] |
| Trolox | - | [3] |
Note: A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the principal antioxidant assays are provided below to ensure transparency and aid in the design of future comparative studies.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compound (this compound, standards)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Reaction Mixture: Add a specific volume of the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or Phosphate (B84403) Buffered Saline (PBS)
-
Test compound (this compound, standards)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a specific volume of the test compound at various concentrations to the adjusted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein (B123965) (fluorescent probe)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) (peroxyl radical generator)
-
Trolox (standard)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound, standards)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare solutions of fluorescein, AAPH, and Trolox in phosphate buffer.
-
Reaction Mixture: In a microplate, add the test compound at various concentrations, followed by the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for a short period.
-
Initiation of Reaction: Add the AAPH solution to initiate the peroxyl radical generation.
-
Measurement: Immediately begin monitoring the fluorescence decay at regular intervals using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of a Trolox standard curve and is typically expressed as micromoles of Trolox equivalents per liter or gram of sample (µmol TE/L or µmol TE/g).
Visualizing Methodologies and Comparisons
To further clarify the experimental processes and the comparative logic, the following diagrams are provided.
References
- 1. Tetrahydroharmane | C12H14N2 | CID 91522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation and comparison of antioxidant abilities of five bioactive molecules with C–H and O–H bonds in thermodynamics and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetrahydroharman: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Tetrahydroharman, a β-carboline alkaloid, requires careful management due to its potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Hazard Information
This compound is classified with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Understanding these hazards is the first step in safe handling and disposal.
Table 1: GHS Hazard Statements for this compound [1]
| GHS Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Due to these hazards, this compound waste must be treated as hazardous chemical waste. Direct disposal down the drain or in regular trash is strictly prohibited.
Step-by-Step Disposal Procedures
The following procedures provide a framework for the safe disposal of this compound and its contaminated materials. These steps are based on general best practices for laboratory chemical waste management and should be performed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions. Alkaloids, such as this compound, can be incompatible with strong acids, forming insoluble salts, and may react with other agents.
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, clearly labeled hazardous waste container.
-
Organic Solvent Solutions: Collect all organic solvent waste containing this compound in a separate, dedicated hazardous waste container. Do not mix with incompatible solvent waste streams.
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated lab supplies (e.g., pipette tips, weighing paper, chromatography columns), and any solid this compound. Place these materials in a designated, leak-proof solid hazardous waste container.
-
Sharps: Needles, scalpels, or any other contaminated sharp objects must be disposed of in a designated sharps container.
-
Empty Containers: Any container that has held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. Deface the label on the empty container before disposal in the appropriate glass or plastic recycling stream.
Step 2: Waste Container Selection and Labeling
Selecting the correct waste container is crucial for safe storage and transport.
-
Container Material: Use containers made of a material compatible with the waste. For many organic solvents, glass or high-density polyethylene (B3416737) (HDPE) containers are suitable. Check chemical compatibility charts if you are unsure.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, include the accumulation start date. Do not use abbreviations or chemical formulas.
Step 3: Storage of Waste
Proper storage of hazardous waste minimizes the risk of spills and exposure.
-
Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
Once a waste container is full or has been in accumulation for the maximum allowable time (per your institution's policy, often 90 days), it must be disposed of through your institution's EHS department.
-
Request Pickup: Follow your institution's procedure to request a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly.
-
Provide Information: Be prepared to provide all necessary information about the waste, as indicated on the container label.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed protocols.
References
Essential Safety and Operational Guide for Handling Tetrahydroharman
For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Tetrahydroharman, including detailed operational and disposal plans to ensure laboratory safety and procedural clarity.
Standard Operating Procedure (SOP) for this compound
This SOP outlines the necessary precautions and procedures for the safe handling of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Thicker gloves offer better protection.[2] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[2] |
| Eye Protection | Chemical safety goggles or a face shield must be worn to protect against splashes.[2] |
| Skin and Body Protection | A lab coat or a chemical-resistant apron should be worn.[3] For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.[4][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6] If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator is required. |
Handling and Storage
-
Handling:
-
Storage:
Spill Cleanup Procedure
In the event of a this compound spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand. For solid spills, carefully cover the material to prevent dust from becoming airborne.
-
Absorb and Collect:
-
For liquid spills: Gently apply absorbent material over the spill, working from the outside in. Once fully absorbed, use a scoop or tongs to collect the material into a designated hazardous waste container.
-
For solid spills: Carefully sweep the solid material into a hazardous waste container. Avoid creating dust. If necessary, lightly dampen the material with a suitable solvent to minimize dust generation.
-
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should be collected as hazardous waste.
-
Dispose of Waste: Seal and label the hazardous waste container according to institutional and local regulations.
-
Report: Report the spill to the laboratory supervisor or the Environmental Health and Safety (EHS) department.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all this compound-contaminated waste (solid and liquid) in separate, clearly labeled, and compatible hazardous waste containers.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂ | [1][9][10] |
| Molecular Weight | 186.25 g/mol | [1][10] |
| Appearance | White crystalline solid | [11] |
| Melting Point | 224-228 °C (approx.) | [11] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water. | [11] |
Experimental Protocol: Pictet-Spengler Synthesis of this compound
The Pictet-Spengler reaction is a common method for synthesizing this compound.[8] The following is a generalized methodology:
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (B22526) in a suitable solvent.
-
Addition of Aldehyde: Add acetaldehyde (B116499) to the reaction mixture.
-
Acid Catalysis: Introduce an acid catalyst to the mixture. The reaction is typically carried out under acidic conditions.
-
Reaction Conditions: The reaction mixture is stirred, often with heating, for a specified period to allow for the condensation and subsequent ring closure to form the tetrahydro-β-carboline structure.
-
Workup and Purification: After the reaction is complete, the product is isolated and purified, typically through extraction and recrystallization or column chromatography.
Visualizing the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. organicreactions.org [organicreactions.org]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. benchchem.com [benchchem.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Buy this compound (EVT-1477192) | 2506-10-7 [evitachem.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
